6h-Pyrrolo[3,4-b]pyridin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6H-pyrrolo[3,4-b]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJYOIFBOGQDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2N=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the One-Pot Synthesis of Substituted Pyrrolo[3,4-b]pyridin-5-ones: Strategies and Mechanisms for Drug Discovery
Abstract
The pyrrolo[3,4-b]pyridin-5-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth exploration of the one-pot synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones, with a focus on multicomponent reaction (MCR) strategies. We will delve into the mechanistic intricacies of these elegant and efficient reactions, offering field-proven insights into experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic methodologies for the rapid generation of novel molecular entities.
Introduction: The Significance of the Pyrrolo[3,4-b]pyridin-5-one Core
The pyrrolo[3,4-b]pyridin-5-one core is an aza-analogue of isoindolin-1-one, a structural feature found in numerous natural and synthetic compounds with potent anticancer properties.[1][2] This structural similarity has spurred considerable interest in the synthesis and biological evaluation of novel pyrrolo[3,4-b]pyridin-5-one derivatives. The inherent drug-like properties of this scaffold, coupled with the potential for diverse substitution patterns, make it a highly attractive target for the development of new therapeutic agents.[3] Stepwise synthetic approaches to this heterocyclic system have been reported; however, one-pot methodologies, particularly those based on multicomponent reactions, offer significant advantages in terms of efficiency, atom economy, and molecular diversity.[1][3]
The Cornerstone of Synthesis: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation.[1] This approach is particularly well-suited for the synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones, as it enables the rapid assembly of the core structure with multiple points of diversification.
The Ugi-Zhu Three-Component Reaction (UZ-3CR): A Gateway to Complexity
A prevalent and highly effective strategy for the one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones involves an Ugi-Zhu three-component reaction (UZ-3CR) coupled with a subsequent cascade sequence.[2][4] The UZ-3CR typically involves the reaction of an aldehyde, an amine, and an α-isocyanoacetamide to generate a 5-aminooxazole intermediate.[4][5] This intermediate is not isolated but is reacted in situ with a dienophile, such as maleic anhydride, to initiate the cascade that ultimately yields the desired pyrrolo[3,4-b]pyridin-5-one.[1][2]
The choice of catalyst is crucial for the efficiency of the UZ-3CR. Lewis acids such as scandium(III) triflate (Sc(OTf)₃) and ytterbium(III) triflate (Yb(OTf)₃) have been shown to be highly effective in promoting the reaction.[1][2][4] Microwave irradiation is also frequently employed to accelerate the reaction and improve yields.[1][2]
Unraveling the Mechanism: A Cascade of Transformations
The one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones via the UZ-3CR is a sophisticated process involving a series of sequential and intramolecular reactions. Understanding this mechanism is key to optimizing reaction conditions and predicting outcomes.
The process can be broken down into the following key steps:
-
Iminium Ion Formation: The reaction is initiated by the condensation of an aldehyde and an amine to form an imine, which is then protonated or activated by a Lewis acid catalyst to generate an iminium ion.[4]
-
Nucleophilic Attack and Cyclization: The α-isocyanoacetamide then acts as a nucleophile, attacking the iminium ion. This is followed by an intramolecular cyclization to form a nitrilium intermediate.[4]
-
Formation of the 5-Aminooxazole: The nitrilium intermediate undergoes a final intramolecular cyclization to yield the key 5-aminooxazole intermediate.[4]
-
Aza Diels-Alder Reaction: The in situ generated 5-aminooxazole then participates in an intermolecular aza Diels-Alder reaction with a suitable dienophile, such as maleic anhydride.[1][4]
-
Cascade Sequence: This cycloaddition triggers a cascade of reactions, including N-acylation, decarboxylation, and dehydration, to ultimately afford the aromatic pyrrolo[3,4-b]pyridin-5-one core.[1][2][4]
Caption: Ugi-Zhu/Aza Diels-Alder Cascade
Experimental Protocol: A Step-by-Step Guide
The following is a generalized, yet detailed, experimental protocol for the one-pot synthesis of a substituted pyrrolo[3,4-b]pyridin-5-one, based on recurring methodologies in the literature.[1][2]
Materials and Reagents
-
Aldehyde (1.0 equiv.)
-
Amine (1.0 equiv.)
-
α-Isocyanoacetamide (1.2 equiv.)
-
Maleic anhydride (1.4 equiv.)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, 0.03 equiv.)
-
Anhydrous Solvent (e.g., Toluene)
-
Microwave reactor vials
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Reaction Procedure
-
Initial Setup: To a 10 mL microwave reactor vial, add the aldehyde (1.0 equiv.) and the amine (1.0 equiv.). Dilute the mixture with anhydrous toluene (to achieve a concentration of approximately 0.1 M with respect to the limiting reagent).
-
Iminium Formation: Stir the mixture and heat using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.03 equiv.) to the reaction mixture. Continue to stir and heat under microwave irradiation (e.g., 65 °C, 100 W) for an additional 5 minutes.
-
Isocyanide Addition: Add the α-isocyanoacetamide (1.2 equiv.) to the reaction mixture. Stir and heat under microwave irradiation (e.g., 70 °C, 150 W) for 15 minutes.
-
Dienophile Addition and Cascade: Add maleic anhydride (1.4 equiv.) to the reaction mixture. Continue to stir and heat under microwave irradiation (e.g., 80 °C, 150 W) for 15 minutes.
-
Work-up and Purification: Upon completion of the reaction, remove the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[1]
Caption: Experimental Workflow
Scope and Versatility: A Summary of Reported Syntheses
The one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones has been successfully applied to a wide range of substrates, demonstrating the versatility of this methodology. The following table summarizes representative examples from the literature, highlighting the diversity of substituents that can be incorporated and the corresponding reaction yields.
| Aldehyde | Amine | Isocyanide | Catalyst | Solvent | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | 3-Morpholinopropan-1-amine | α-Isocyanoacetamide | Sc(OTf)₃ | Benzene | 46 | [1] |
| Benzaldehyde | 3-Morpholinopropan-1-amine | α-Isocyanoacetamide | Sc(OTf)₃ | Benzene | 45 | [1] |
| Various Aldehydes | Various Amines | α-Isocyanoacetamides | Yb(OTf)₃ | Toluene | 20-92 | [2] |
| Various Aldehydes | Various Amines | α-Isocyanoacetamides | Yb(OTf)₃ | Chlorobenzene | 50-77 | [4] |
Alternative One-Pot Strategies
While the UZ-3CR-based approach is highly prevalent, other one-pot methods for the synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones have also been developed. One such method involves the condensation of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with primary amines in acidic ethanol.[6][7] This transformation proceeds through a recyclization of the starting material to afford the desired pyrrolopyridinone scaffold.[6]
Another notable approach is an ammonium chloride-promoted four-component synthesis. This method involves the initial formation of a 5-aminooxazole from an aldehyde, an amine, and an α-isocyanoacetamide, which then reacts with an α,β-unsaturated acyl chloride in a triple domino sequence of acylation, intramolecular Diels-Alder reaction, and retro-Michael cycloreversion.[5][8][9]
Conclusion and Future Outlook
The one-pot synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones, particularly through multicomponent reaction strategies, represents a highly efficient and versatile approach for the generation of novel, drug-like molecules. The Ugi-Zhu three-component reaction coupled with a subsequent aza Diels-Alder cascade has emerged as a robust and widely applicable methodology. The ability to systematically vary the substituents at multiple positions on the heterocyclic core provides a powerful platform for structure-activity relationship (SAR) studies in drug discovery programs. Future research in this area will likely focus on the development of new catalysts, the exploration of novel multicomponent reaction pathways, and the application of these methods to the synthesis of increasingly complex and biologically active molecules.
References
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed Central. [Link]
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One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). National Institutes of Health. [Link]
-
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI. [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with. Beilstein Journal of Organic Chemistry. [Link]
-
Ammonium Chloride-Promoted Four-Component Synthesis of Pyrrolo[3,4-b]pyridin-5-one. Journal of the American Chemical Society. [Link]
-
One-pot synthesis of substituted pyrrolo[3,4- b ]pyridine-4,5-diones based on the reaction of N -(1-(4-hydroxy-6-methyl-2- oxo-2 H -pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. ResearchGate. [Link]
-
Ammonium Chloride-Promoted Four-Component Synthesis of Pyrrolo[3,4-b]pyridin-5-ones. SciFinder. [Link]
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Ammonium Chloride-Promoted Four-Component Synthesis of Pyrrolo[3,4-b]pyridin-5-one. ACS Publications. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5- diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2- oxo-2H-pyran-3-yl). Beilstein Journals. [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. [Link]
-
Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. PubMed Central. [Link]
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physicochemical properties of 6h-pyrrolo[3,4-b]pyridin-5-ol
An In-Depth Technical Guide to the Physicochemical Properties of 6H-Pyrrolo[3,4-b]pyridin-5-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the core physicochemical properties of the heterocyclic compound this compound. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust scientific framework by analyzing its parent scaffold, 6H-pyrrolo[3,4-b]pyridine, and its predominant tautomeric form, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. By integrating computed data with fundamental chemical principles, this guide offers authoritative predictions on properties crucial for drug discovery and development, such as solubility, pKa, and lipophilicity. Furthermore, it details the standard, self-validating experimental protocols for the empirical determination of these properties, providing a complete roadmap for researchers.
Introduction: The Pyrrolo[3,4-b]pyridine Scaffold
The pyrrolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, appearing in a range of biologically active molecules. Its unique arrangement of nitrogen atoms and fused-ring structure imparts specific electronic and steric properties that are of considerable interest in the design of novel therapeutics. Understanding the fundamental physicochemical properties of derivatives like this compound is a critical first step in evaluating their potential as drug candidates, influencing everything from formulation and administration to pharmacokinetic profiles (ADME).
This document addresses a notable gap in the available literature by providing a detailed examination of this compound. The analysis is built on a tripartite foundation:
-
Analysis of the Parent Scaffold: Leveraging computed data for the unsubstituted 6H-pyrrolo[3,4-b]pyridine.
-
The Principle of Tautomerism: A critical discussion of the keto-enol equilibrium that governs the structure and properties of the target molecule.
-
Standardized Experimental Methodologies: Providing detailed, field-proven protocols for the empirical validation of the predicted properties.
Molecular Structure and the Critical Role of Tautomerism
The nominal structure of this compound features a hydroxyl (-OH) group on the pyridine ring. However, as with many 2- and 4-hydroxypyridines, it is subject to keto-enol tautomerism.[1][2] The molecule exists as an equilibrium between the 'enol' form (the hydroxypyridine) and the 'keto' or lactam form (6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one).
For 2-hydroxypyridine systems, the equilibrium overwhelmingly favors the pyridone (keto) form in most solvents and in the solid state.[2][3] This preference is attributed to the aromaticity of the pyridone tautomer, where the nitrogen lone pair participates in the π-system, and stabilization through intermolecular hydrogen bonding.[4] Therefore, it is scientifically rigorous to assume that the physicochemical properties of the compound will be dominated by its lactam tautomer.
Caption: Keto-enol tautomerism of this compound.
Core Physicochemical Properties: A Data-Driven Analysis
Given the predominance of the keto tautomer, we will ground our analysis in the known data for related structures, primarily the parent scaffold and the lactam form.
Molecular Weight and Formula
This foundational property is consistent for both tautomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| This compound | C₇H₆N₂O | 134.14 | Calculated |
| 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | C₇H₆N₂O | 134.14 | [5] |
| 6H-Pyrrolo[3,4-b]pyridine (Parent) | C₇H₆N₂ | 118.14 | [6] |
Lipophilicity (LogP) and Distribution Coefficient (LogD)
Lipophilicity is a critical determinant of a drug's membrane permeability and overall pharmacokinetic profile. LogP measures the partition coefficient of the neutral molecule between octanol and water, while LogD accounts for both neutral and ionized species at a specific pH.[7]
-
Parent Scaffold (6H-Pyrrolo[3,4-b]pyridine): PubChem lists a computed XLogP3 value of 1.1.[6]
-
Keto Tautomer (6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one): The presence of the polar lactam group (C=O and N-H) is expected to significantly decrease the LogP compared to the parent scaffold by increasing hydrophilicity.
-
Predicted LogP for this compound: Based on the properties of the dominant keto tautomer, the LogP is predicted to be less than 1.0 . This suggests a relatively polar molecule. The LogD at physiological pH (7.4) will be influenced by the compound's pKa.
Acidity and Basicity (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, receptor binding, and membrane transport. The this compound structure contains both acidic and basic centers.
-
Acidic Proton: The N-H proton of the pyrrole ring and, more significantly, the N-H proton of the lactam in the keto tautomer, are weakly acidic.
-
Basic Center: The pyridine nitrogen atom is basic and can be protonated.
Predicted pKa Values:
-
pKa (Basic): The pyridine nitrogen is expected to have a pKa in the range of 3-5 .
-
pKa (Acidic): The lactam N-H proton is expected to be a very weak acid, with a pKa likely above 10 .
At physiological pH (~7.4), the compound will exist predominantly in its neutral form.
Aqueous Solubility
Solubility is a gatekeeper for oral bioavailability. It is governed by the interplay between the crystal lattice energy of the solid and the solvation energy of the molecule.
-
Structural Considerations: The presence of the polar lactam group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, suggests that this compound (in its keto form) will exhibit significantly higher aqueous solubility than its non-polar parent scaffold.
-
pH-Dependence: Due to the basic pyridine nitrogen, the compound's solubility is expected to increase at acidic pH values (pH < pKa of the pyridine nitrogen) due to the formation of a soluble salt.
Prediction: The compound is predicted to be sparingly to moderately soluble in neutral aqueous solutions, with solubility increasing under acidic conditions.
Experimental Determination Protocols
To move from prediction to empirical fact, the following self-validating experimental protocols are essential.
Protocol for Solubility Determination
A robust method for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.[8]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by careful pipetting or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Validation: The presence of undissolved solid in the vial at the end of the experiment is crucial to confirm that the measured concentration represents the true saturation solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for pKa determination.[9][10] It involves monitoring pH changes as a titrant is added to a solution of the compound.
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[9]
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in an appropriate solvent system. For sparingly soluble compounds, a co-solvent like methanol may be used, with subsequent extrapolation to 0% co-solvent.[10] Maintain constant ionic strength with a background electrolyte like KCl.
-
Titration (for Basic pKa): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.
-
Titration (for Acidic pKa): Titrate the solution with a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be precisely identified from the inflection point of the first derivative of the titration curve (ΔpH/ΔV).[11][12]
Caption: Workflow for Potentiometric pKa Determination.
Protocol for LogP/D Determination
The shake-flask method remains the "gold standard" for LogP determination due to its direct measurement principle.[13][14]
Step-by-Step Methodology:
-
Phase Pre-saturation: Prepare a mixture of n-octanol and the relevant aqueous buffer (for LogD, use pH 7.4 buffer; for LogP, use water).[14] Shake vigorously for 24 hours to ensure mutual saturation of the phases, then allow them to separate completely.
-
Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Seal the vial and shake until equilibrium is reached (several hours).
-
Phase Separation: Centrifuge the vial to ensure a clean separation between the aqueous and octanol layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the LogP or LogD using the formula: LogP (or LogD) = log₁₀(C_oct / C_aq).[15]
Conclusion and Future Directions
While direct experimental data for this compound is scarce, a robust physicochemical profile can be confidently predicted through an expert analysis of its parent scaffold and, most critically, its dominant keto tautomer. The compound is anticipated to be a relatively polar molecule (LogP < 1.0) with moderate aqueous solubility that increases in acidic conditions. It possesses both a weakly basic pyridine nitrogen (pKa ~3-5) and a very weakly acidic lactam proton (pKa > 10).
These predictions provide a strong foundation for researchers in drug discovery. The immediate and necessary next step is the empirical validation of these properties. The detailed, self-validating protocols provided in this guide for determining solubility, pKa, and LogD offer a clear and authoritative pathway for generating the precise data required to advance the evaluation of this compound as a potential therapeutic agent.
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
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Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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van der Heide, E., & van der Graaf, P. H. (2010). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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Elmalı, F., & Öztürk, G. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
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SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
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Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
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ACS Publications. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. Retrieved from [Link]
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Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 6H-Pyrrolo[3,4-b]pyridin-5-ol Derivatives: From Synthesis to Solid-State Characterization
For Researchers, Scientists, and Drug Development Professionals
The 6H-pyrrolo[3,4-b]pyridin-5-ol scaffold, an aza-analogue of the isoindolin-1-one core, represents a privileged structure in medicinal chemistry.[1][2] Derivatives of this class have demonstrated a wide range of biological activities, including anticancer and antibacterial properties, making them attractive candidates for drug development.[1][3] A thorough understanding of the three-dimensional structure of these molecules at the atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing pharmacokinetic profiles, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of this compound derivatives, from initial synthesis and crystallization to advanced structural elucidation and interpretation.
The Strategic Importance of Crystallographic Analysis in Drug Development
Nitrogen-containing heterocycles are foundational components in a vast majority of pharmaceuticals, with over 59% of FDA-approved small-molecule drugs featuring such a scaffold.[4] The rigid, planar nature of the this compound core provides a robust framework for the strategic placement of various functional groups. The precise spatial arrangement of these substituents, dictated by the crystal packing, governs the intermolecular interactions that are critical for receptor binding and biological activity.
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining the solid-state structure of small molecules.[5] The insights gleaned from a crystal structure are multifaceted:
-
Unambiguous Confirmation of Molecular Structure: Verifies the outcome of chemical synthesis, including relative and absolute stereochemistry.
-
Conformational Analysis: Identifies the preferred three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interaction Mapping: Reveals the network of hydrogen bonds, π-π stacking, and van der Waals forces that stabilize the crystal lattice. This is crucial for understanding solubility, dissolution rates, and potential binding motifs with biological targets.
-
Polymorph Identification: Different crystalline forms (polymorphs) of the same compound can exhibit distinct physicochemical properties, including stability, solubility, and bioavailability, which have significant implications for drug formulation and regulatory approval.[6][7]
Synthesis and Crystallization: The Gateway to High-Resolution Structures
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of the 6H-Pyrrolo[3,4-b]pyridin-5-one Core
A versatile and efficient method for constructing the pyrrolo[3,4-b]pyridin-5-one core is through a one-pot cascade sequence involving an Ugi three-component reaction (Ugi-3CR), followed by an intramolecular aza-Diels-Alder cycloaddition, N-acylation, and subsequent decarboxylation/dehydration.[2] This multicomponent reaction strategy allows for the rapid generation of a diverse library of derivatives by varying the initial aldehydes, amines, and isocyanides.[1][8][9]
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step in the process. A systematic approach to screening crystallization conditions is essential.
Experimental Protocol: Crystallization Screening of this compound Derivatives
-
Material Purity: Ensure the compound is of high purity (>99%), as impurities can inhibit nucleation and crystal growth.
-
Solvent Selection: Begin with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane). The ideal solvent is one in which the compound has moderate solubility.
-
Supersaturation Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days. This is a common and often effective starting point.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent and place it as a drop on a coverslip (hanging drop) or a pedestal (sitting drop) within a sealed chamber containing a reservoir of a "poor" solvent (an antisolvent). The slow diffusion of the antisolvent vapor into the drop gradually reduces the solubility of the compound, inducing crystallization.
-
Solvent/Antisolvent Diffusion: Prepare a saturated solution of the compound in a "good" solvent in a narrow tube. Carefully layer a less dense, miscible "poor" solvent on top. Crystals may form at the interface over time.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
-
Monitoring and Optimization: Regularly inspect the crystallization experiments under a microscope. If microcrystalline material, oils, or amorphous precipitate forms, adjust the conditions (e.g., concentration, temperature, solvent ratios).
The visualization below outlines the general workflow for obtaining and analyzing the crystal structure of a this compound derivative.
Caption: Workflow for Crystal Structure Analysis.
X-ray Diffraction: Deciphering the Molecular Architecture
Once a suitable single crystal is obtained, X-ray diffraction is used to determine the arrangement of atoms within the crystal lattice.
Data Collection
The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect a series of diffraction images as the crystal is rotated in the X-ray beam.
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map. For small molecules like pyrrolopyridinol derivatives, direct methods are typically successful in providing an initial structural model.[10] This model is then refined using a least-squares algorithm to best fit the experimental data. Programs like SHELXL are commonly used for this purpose.[11]
Structural Insights into this compound Derivatives
Analysis of the crystal structures of several pyrrolo[3,4-b]pyridine derivatives and related compounds reveals key structural features.
Molecular Geometry and Conformation
The fused pyrrolo[3,4-b]pyridine ring system is generally planar or nearly planar. For instance, in 6-amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile, the dihedral angle between the pyridine and pyrazole rings is only 1.9(1)°, indicating a high degree of planarity.[12] However, substituents can significantly influence the overall molecular conformation. In 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione, the phenyl ring of the benzyl group is twisted with respect to the heterocyclic system by a dihedral angle of 45.8(5)°.[10]
Table 1: Selected Crystallographic Data for Pyrrolo[3,4-b]pyridine and Related Derivatives
| Compound | Formula | Crystal System | Space Group | Key Geometric Feature | Reference |
| 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione | C₁₄H₁₀N₂O₂ | Monoclinic | P2₁/c | Dihedral angle of 45.8(5)° between the heterocyclic system and the benzyl phenyl ring. | [10] |
| 6-hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione monohydrate | C₇H₆N₂O₄ | Monoclinic | P2₁/c | The molecular structure comprises distinct pyridine and pyrrole ring planes. | [11] |
| 2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione) | C₁₉H₉N₅O₄ | Monoclinic | C2/c | Dihedral angle of 77.86(2)° between the central pyridine ring and the pyrrolo-pyridine side rings. | [13] |
| 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile | C₂₀H₁₄N₆O₂ | Monoclinic | P2₁/c | Dihedral angle of 1.9(1)° between the pyridine and pyrazole rings, indicating a nearly coplanar arrangement. | [12] |
Intermolecular Interactions and Crystal Packing
The way molecules pack in the crystal is governed by a delicate balance of intermolecular forces. These interactions are fundamental to the solid-state properties of the material.
-
Hydrogen Bonding: The presence of the lactam N-H (in the parent this compound) and carbonyl oxygen atoms, as well as the pyridine nitrogen, makes these molecules adept at forming hydrogen bonds. For example, weak intermolecular C-H···N hydrogen bonds are observed in the crystal structure of 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione.[10] In the hydrated structure of 6-hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, hydrogen bonds are formed with water molecules.[11]
-
π-π Stacking: The aromatic nature of the pyrrolopyridine core facilitates π-π stacking interactions. In the crystal structure of 2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione), the structure is stabilized by π-π stacking of inversion-related pyrrolo[3,4-b]pyridine rings, with a centroid-centroid distance of 3.6960(8) Å between the stacked pyridine rings.[13]
The interplay between these interactions dictates the overall packing motif, which in turn influences the material's properties. The diagram below illustrates the key intermolecular forces that govern the crystal packing of these derivatives.
Caption: Intermolecular forces in crystal packing.
From Structure to Function: The Role in Drug Design
A detailed understanding of the crystal structure provides an empirical foundation for rational drug design. By analyzing a series of derivatives, researchers can build robust SAR models. For example, observing how different substituents project from the core scaffold and participate in intermolecular interactions can inform the design of analogues with improved binding affinity to a target protein.
Furthermore, knowledge of the solid-state landscape, including the potential for polymorphism, is critical for the development of a stable and effective drug product.[2][14] Crystallographic analysis is an indispensable tool for identifying and characterizing different solid forms, ensuring that the optimal form is selected for further development.
Conclusion
The crystal structure analysis of this compound derivatives is a cornerstone of their development as therapeutic agents. It provides definitive proof of structure and offers profound insights into the conformational preferences and intermolecular interactions that govern their behavior in the solid state. This knowledge is not merely academic; it is a critical component of modern drug discovery and development, enabling the rational design of more potent, selective, and bioavailable medicines. As synthetic methodologies continue to provide access to a wider array of derivatives, crystallographic studies will remain a key enabling science, translating molecular complexity into therapeutic opportunity.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5338981, 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione. Available from: [Link].
- Edjalane, A., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24).
- Xu, F., Yu, H., & Zheng, S. (2025). The crystal structure of 6-hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione monohydrate, C7H6N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 871-872.
- Xu, F., Yu, H., & Zheng, S. (2025). Crystal structure of 6-hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, C6H3N3O3. Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 647-648.
- (Reference for 2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione) would be listed here if a specific publication were found, e.g.
- Giron, D. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceuticals, 15(8), 1004.
- (Reference for synthesis and antibacterial studies of polysubstituted pyrrolo[3,4-b]pyridine deriv
- (Reference for substituent effects on nitrogen heterocycles would be listed here).
- Brittain, H. G. (2005). Relationship between the Structure and Properties of Pharmaceutical Crystals. KONA Powder and Particle Journal, 23, 36-47.
- (Reference for synthesis of pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade/click str
- (Reference for synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma would be listed here).
- (Reference for 6-Amino-3-methyl-4-(4-nitrophenyl)
- (Reference for heterocycles in drug discovery would be listed here).
- (Reference for synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC version would be listed here).
- (Reference for synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines would be listed here).
- (Reference for synthesis of 6-triazolylmethyl-pyrrolo[3,4-b]pyridin-5-ones would be listed here).
- (Reference for the biological activity of pyrrolo[3,4-c]pyridine deriv
- (Reference for synthesis and characterization of natural product-based steroid-triazole hybrids would be listed here).
- (Reference for pyrazolo[3,4-b]pyridine derivatives as anti-leukemic agents would be listed here).
- (Reference for crystallography reviews would be listed here).
- Snider, D. A., Addicks, W., & Owens, W. (2004). Polymorphism in generic drug product development. Advanced Drug Delivery Reviews, 56(3), 391-395.
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The Alchemist's Guide to Pyrrolo[3,4-b]pyridines: A Spectroscopic Characterization Primer
For the Modern Researcher in Drug Discovery: A Technical Guide to Unveiling the Structure of Novel Pyrrolo[3,4-b]pyridine Scaffolds
In the intricate world of medicinal chemistry and drug development, the pyrrolo[3,4-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules.[1][2] Its unique arrangement of nitrogen atoms within a fused bicyclic system imparts a distinct electronic and steric character, making it a fertile ground for the design of novel therapeutics. However, the synthesis of new derivatives is but the first step; a rigorous and unambiguous determination of their three-dimensional structure is paramount to understanding their function and advancing them through the development pipeline. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core spectroscopic techniques employed in the structural elucidation of these promising compounds. Herein, we delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
I. The Cornerstone of Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative technique for the structural characterization of organic molecules, including the pyrrolo[3,4-b]pyridine core.[3][4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, revealing connectivity, stereochemistry, and subtle electronic effects.
The Logic of the Experiment: Why NMR is Indispensable
The choice of NMR as the primary analytical tool is dictated by its ability to provide a wealth of structural information from a single set of experiments. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, allowing for the differentiation of protons and carbons within the pyrrolo[3,4-b]pyridine scaffold. Furthermore, through-bond scalar couplings (J-couplings) provide definitive evidence of atomic connectivity, enabling the assembly of the molecular puzzle. For complex or highly substituted derivatives, two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment.[3]
Experimental Protocol: A Self-Validating Workflow for NMR Analysis
A robust NMR analysis workflow ensures data integrity and reliable structural assignment. The following protocol is designed to be a self-validating system, where data from multiple experiments corroborate the final structural hypothesis.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrrolo[3,4-b]pyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Filter the solution through a glass wool pipette into a clean, dry 5 mm NMR tube.
-
Cap the tube securely and label it clearly.
2. 1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum. This provides initial information on the number and types of protons present.
-
Acquire a ¹³C NMR spectrum. This reveals the number of unique carbon environments.
-
Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum (DEPT-135 and DEPT-90) to differentiate between CH, CH₂, and CH₃ groups.
3. 2D NMR Acquisition (for complex structures):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum to correlate directly bonded protons and carbons.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
4. Data Processing and Interpretation:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the complete structure of the pyrrolo[3,4-b]pyridine derivative.
Diagram: A Logical Workflow for NMR-based Structural Elucidation
Caption: Workflow for NMR-based structural elucidation of novel compounds.
Interpreting the Spectra: Characteristic Signatures of the Pyrrolo[3,4-b]pyridine Core
The electronic environment of the pyrrolo[3,4-b]pyridine scaffold gives rise to a characteristic pattern of signals in both ¹H and ¹³C NMR spectra. The following table summarizes typical chemical shift ranges for the unsubstituted core and the influence of common substituents.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-1 | ~7.5 - 8.0 | - | Pyrrole ring proton, often a triplet or doublet of doublets. |
| H-2 | ~6.5 - 7.0 | ~100 - 110 | Pyrrole ring proton, typically a triplet or doublet of doublets. |
| H-3 | ~7.0 - 7.5 | ~115 - 125 | Pyrrole ring proton, often a doublet or doublet of doublets. |
| H-5 | ~8.5 - 9.0 | ~150 - 160 | Pyridine ring proton (α to N), highly deshielded.[6] |
| H-7 | ~7.0 - 7.5 | ~120 - 130 | Pyridine ring proton (β to N). |
| C-1 | - | ~120 - 130 | |
| C-2 | - | ~105 - 115 | |
| C-3 | - | ~125 - 135 | |
| C-3a | - | ~130 - 140 | Bridgehead carbon. |
| C-4 | - | ~145 - 155 | Bridgehead carbon. |
| C-5 | - | ~150 - 160 | |
| C-7 | - | ~120 - 130 | |
| C-7a | - | ~140 - 150 | Bridgehead carbon. |
Note: Chemical shifts are highly dependent on the solvent and the nature and position of substituents. Electron-donating groups will generally cause upfield shifts, while electron-withdrawing groups will cause downfield shifts.[6]
II. The Molecular Blueprint: Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[7][8] For novel pyrrolo[3,4-b]pyridine scaffolds, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
The Logic of the Experiment: Why Mass Spectrometry is Crucial
The primary reason for employing mass spectrometry is to obtain an accurate mass measurement, which, in conjunction with other spectroscopic data, confirms the molecular formula of the newly synthesized compound. The fragmentation patterns observed in the mass spectrum provide a "fingerprint" of the molecule, revealing stable substructures and characteristic bond cleavages. This information is invaluable for corroborating the structure determined by NMR.[9]
Experimental Protocol: A Validated Approach for Mass Spectrometric Analysis
The following protocol outlines a standard procedure for the analysis of novel pyrrolo[3,4-b]pyridine derivatives using electrospray ionization (ESI) mass spectrometry, a soft ionization technique well-suited for these types of molecules.
1. Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity to minimize background ions.
2. Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve maximum signal intensity and stability.
3. Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight of the compound (observed as [M+H]⁺).
-
If necessary, acquire data in negative ion mode to observe the deprotonated molecule ([M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum. This is achieved by isolating the parent ion and subjecting it to collision-induced dissociation (CID).
4. Data Analysis:
-
Determine the exact mass of the molecular ion from the HRMS data and use it to calculate the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic losses and fragment ions. This information can be used to confirm the connectivity of different parts of the molecule.
Diagram: The Fragmentation Pathway in Mass Spectrometry
Caption: A simplified workflow of mass spectrometry from ionization to detection.
Interpreting the Spectra: Common Fragmentation Pathways
The fragmentation of the pyrrolo[3,4-b]pyridine core is influenced by the stability of the aromatic system and the nature of its substituents. Common fragmentation pathways for related N-heterocycles involve the loss of small neutral molecules such as HCN, CO (if carbonyl groups are present), and cleavage of side chains.[9] The pyridine ring is generally more stable to fragmentation than the pyrrole ring.
III. The Vibrational Fingerprint: Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, FT-IR can confirm the presence of key structural motifs within the pyrrolo[3,4-b]pyridine scaffold.[10][11]
The Logic of the Experiment: Why FT-IR is a Necessary Complement
While NMR and mass spectrometry provide the skeletal framework, FT-IR serves as a rapid and effective method to confirm the presence or absence of specific functional groups introduced during synthesis. For example, the successful introduction of a carbonyl, cyano, or amino group can be readily verified by its characteristic absorption band in the IR spectrum.
Experimental Protocol: A Validated Method for FT-IR Analysis
The following protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient technique.
1. Sample Preparation:
-
Place a small amount of the purified solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
2. Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Data Analysis:
-
Identify the characteristic absorption bands in the spectrum and correlate them with specific functional groups.
Interpreting the Spectra: Key Vibrational Modes
The FT-IR spectrum of a pyrrolo[3,4-b]pyridine derivative will exhibit a series of absorption bands corresponding to the various vibrational modes of the molecule. The following table highlights some of the key regions of interest.
| Wavenumber (cm⁻¹) | Vibrational Mode | Notes |
| 3400 - 3200 | N-H stretch | Present if the pyrrole nitrogen is unsubstituted. |
| 3100 - 3000 | Aromatic C-H stretch | Characteristic of the protons on the aromatic rings. |
| 2960 - 2850 | Aliphatic C-H stretch | Present if alkyl substituents are on the scaffold. |
| ~2250 | C≡N stretch | Strong and sharp band if a nitrile group is present. |
| ~1700 | C=O stretch | Strong band if a carbonyl group (e.g., amide, ketone) is present. |
| 1600 - 1450 | C=C and C=N ring stretching | A series of bands characteristic of the aromatic rings. |
| 1300 - 1000 | C-N stretching | |
| 900 - 675 | C-H out-of-plane bending | Can provide information about the substitution pattern on the aromatic rings. |
IV. The Electronic Portrait: UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light.[12] For pyrrolo[3,4-b]pyridine scaffolds, the UV-Vis spectrum is characterized by electronic transitions between π-orbitals of the conjugated aromatic system.
The Logic of the Experiment: Probing the Electronic Landscape
UV-Vis spectroscopy is particularly useful for studying the extent of conjugation in the pyrrolo[3,4-b]pyridine system and how it is affected by different substituents. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands can provide valuable information about the electronic nature of the molecule.
Experimental Protocol: A Standardized Approach for UV-Vis Analysis
The following protocol outlines the steps for obtaining a UV-Vis spectrum of a pyrrolo[3,4-b]pyridine derivative in solution.
1. Sample Preparation:
-
Prepare a dilute solution of the purified compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be chosen such that the maximum absorbance is between 0.5 and 1.5.
-
Prepare a blank solution containing only the solvent.
2. Data Acquisition:
-
Record a baseline spectrum using the blank solution.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).
3. Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
Interpreting the Spectra: Electronic Transitions in the Pyrrolo[3,4-b]pyridine System
The UV-Vis spectra of aromatic heterocyclic compounds like pyrrolo[3,4-b]pyridines typically show multiple absorption bands corresponding to π → π* transitions.[13] The exact position and intensity of these bands are influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups and extended conjugation generally lead to a bathochromic (red) shift to longer wavelengths.
V. The Power of Prediction: Computational Chemistry
In modern structural elucidation, computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental data.[14][15] By calculating theoretical spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, researchers can gain greater confidence in their structural assignments.
The Synergy of Theory and Experiment
DFT calculations can be used to predict the NMR spectra and vibrational frequencies of proposed structures.[14] Comparing these theoretical predictions with the experimental data provides a powerful method for validating a structural assignment, especially in cases of ambiguity or for distinguishing between isomers.
Conclusion
The comprehensive spectroscopic characterization of novel pyrrolo[3,4-b]pyridine scaffolds is a multi-faceted process that relies on the synergistic application of several powerful analytical techniques. By following the logical and self-validating workflows outlined in this guide, researchers can confidently and accurately elucidate the structures of these promising compounds, paving the way for their further development as next-generation therapeutics. The integration of NMR, mass spectrometry, FT-IR, and UV-Vis spectroscopy, augmented by computational methods, provides the robust and unambiguous data required to navigate the complexities of modern drug discovery.
References
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tautomeric equilibrium of pyrrolo[3,4-b]pyridin-5-ol and pyridin-5-one
An In-depth Technical Guide to the Tautomeric Equilibrium of Pyrrolo[3,4-b]pyridin-5-ol and Pyrrolo[3,4-b]pyridin-5-one
Authored by a Senior Application Scientist
Abstract
The pyrrolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in compounds investigated for a range of therapeutic applications, including as dipeptidyl peptidase-4 (DPP4) inhibitors and anticancer agents.[1][2][3][4] A critical, yet often overlooked, aspect of its chemical biology is the potential for lactam-lactim tautomerism, specifically the equilibrium between the pyrrolo[3,4-b]pyridin-5-one (lactam) and pyrrolo[3,4-b]pyridin-5-ol (lactim) forms. This equilibrium can profoundly impact the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and aromaticity, thereby influencing its interaction with biological targets. This guide provides a comprehensive framework for researchers and drug developers to understand, probe, and predict the tautomeric preference of this important heterocyclic system. We will explore the theoretical underpinnings of this equilibrium and present detailed, field-proven experimental and computational protocols for its characterization.
Introduction: The Significance of Tautomerism in Drug Design
Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental concept in organic chemistry with profound implications for drug discovery.[5] The lactam-lactim equilibrium of N-heterocyclic compounds is a classic example, where a proton can reside on either a nitrogen or an oxygen atom, fundamentally altering the molecule's structure and electronic distribution.
For the pyrrolo[3,4-b]pyridin-5-one system, this equilibrium dictates whether the molecule presents as a hydrogen bond donor at the amide nitrogen (lactam) or the hydroxyl group (lactim), and whether the pyridine ring possesses a non-aromatic pyridone character or a fully aromatic hydroxypyridine character. These differences are not trivial; they dictate how the molecule will be recognized by an enzyme's active site or a protein receptor. Understanding and controlling this equilibrium is therefore a key aspect of rational drug design. Several synthetic routes have been established to produce the pyrrolo[3,4-b]pyridin-5-one core, highlighting its accessibility and importance.[1][2][3][4][6]
Caption: The lactam-lactim tautomeric equilibrium.
Theoretical Framework: Factors Governing the Equilibrium
The position of the tautomeric equilibrium is not fixed but is a dynamic process influenced by a delicate balance of intrinsic and extrinsic factors. Extrapolating from extensive studies on simpler pyridone systems, we can identify the key drivers.[5][7][8]
-
Aromaticity: The lactim form contains a fully aromatic hydroxypyridine ring, which is an energetically favorable state. In contrast, the lactam form contains a pyridone ring, which disrupts the aromaticity of the six-membered ring. Consequently, in the gas phase or in non-polar solvents, the lactim (hydroxyl) form is often favored.
-
Solvent Polarity: This is one of the most significant external factors. Polar solvents, particularly those capable of hydrogen bonding (protic solvents like water or methanol), can effectively solvate the more polar lactam tautomer.[5] Water molecules can form hydrogen bonds with both the N-H group and the carbonyl oxygen, stabilizing the lactam form and shifting the equilibrium in its favor.[5][8] The proportion of the pyridone (lactam) form generally decreases as solvent polarity decreases.[8]
-
Substituent Effects: Electron-withdrawing or -donating groups on either the pyrrole or pyridine ring can alter the relative acidity of the N-H and O-H protons and the basicity of the nitrogen and oxygen atoms, thereby shifting the equilibrium. For instance, an electron-withdrawing substituent can increase the acidity of the N-H proton, potentially favoring the lactim form. Studies on substituted 2-pyridones have shown that chloro-substitution, for example, increases the population of the lactim tautomer.[9][10]
-
Temperature: The tautomeric equilibrium is temperature-dependent. For many heterocyclic systems, the population of the minor tautomer increases with temperature.[9][11]
Experimental Characterization Protocols
A multi-faceted spectroscopic approach is required for the unambiguous characterization of the tautomeric equilibrium. The choice of technique depends on the phase (solid vs. solution) and the specific information required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomeric equilibria in solution, as it allows for the direct observation and quantification of both species, provided the rate of interconversion is slow on the NMR timescale.[12]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample (~5-10 mg) of the pyrrolo[3,4-b]pyridin-5-one derivative in a series of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O). This allows for the systematic investigation of solvent effects.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and 2D correlation spectra (e.g., HSQC, HMBC) at a controlled temperature (e.g., 298 K).
-
Spectral Analysis & Interpretation:
-
¹H NMR: Look for key diagnostic signals. The lactam form will exhibit a signal for the N-H proton (often broad, in the 7-12 ppm range in DMSO-d₆), while the lactim form will show a signal for the O-H proton (can be sharp or broad, highly solvent-dependent).
-
¹³C NMR: The chemical shift of the carbonyl carbon is highly diagnostic. The lactam's C=O carbon will appear significantly downfield (typically >160 ppm), whereas the lactim's C-OH carbon will be more upfield (typically in the 140-155 ppm range).[13]
-
-
Quantification: If both tautomers are present and their signals are well-resolved, the equilibrium constant (K_eq) can be determined by integrating the respective diagnostic peaks in the ¹H NMR spectrum.
| Tautomer Form | Diagnostic ¹H Signal | Diagnostic ¹³C Signal |
| Lactam | N-H proton (amide) | C=O carbon (>160 ppm) |
| Lactim | O-H proton (hydroxyl) | C-OH carbon (<155 ppm) |
| Caption: Expected NMR spectroscopic markers for tautomer identification. |
Infrared (IR) and 2D IR Spectroscopy
IR spectroscopy is highly sensitive to specific functional groups and is invaluable for identifying the dominant tautomer, particularly in the solid state (via KBr pellet or ATR) and in solution.[14]
Protocol for FT-IR Analysis:
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet or use a diamond ATR accessory. For solution analysis, use an appropriate IR-transparent solvent (e.g., CCl₄, CHCl₃) in a liquid cell.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Spectral Analysis & Interpretation:
-
Lactam Form: The most unambiguous feature is a strong C=O stretching vibration, typically observed between 1650-1700 cm⁻¹.[13]
-
Lactim Form: This form will lack the C=O stretch but will show a characteristic broad O-H stretching band (3200-3600 cm⁻¹) and C=N stretching vibrations within the aromatic fingerprint region.
-
Advanced techniques like 2D IR spectroscopy can provide even more definitive assignments by revealing vibrational couplings, allowing for the clear separation of signals from co-existing tautomers in a mixture.[9][11][15] Temperature-jump transient 2D IR spectroscopy has been used to directly measure the nanosecond kinetics of tautomerization in related pyridone systems.[10][16]
UV-Visible (UV-Vis) Spectroscopy
Because the two tautomers have different electronic systems, they will exhibit distinct UV-Vis absorption spectra.[17] This method is particularly well-suited for studying how the equilibrium shifts with changes in solvent polarity.[18]
Protocol for UV-Vis Solvent Study:
-
Sample Preparation: Prepare stock solutions of the compound in a non-polar solvent (e.g., cyclohexane) and a highly polar solvent (e.g., water or methanol).
-
Data Acquisition: Record the absorption spectrum of the compound in the pure non-polar solvent, the pure polar solvent, and a series of mixtures with varying polarity.
-
Spectral Analysis & Interpretation: The lactim form, with its fully aromatic system, and the lactam form will have different λ_max values. By observing the systematic shift in the absorption bands and the presence of isosbestic points as the solvent polarity is changed, one can qualitatively and quantitatively assess the shift in the tautomeric equilibrium.[19] This method has been used effectively to study the tautomerism of hydroxypyridines.[19][20]
Caption: Workflow for the experimental characterization of tautomerism.
Computational Chemistry: A Predictive Approach
In parallel with experimental work, computational modeling provides powerful predictive insights into the relative stabilities of tautomers and the energy barriers for their interconversion.[21] Density Functional Theory (DFT) is a cost-effective and accurate method for these investigations.[22][23]
Protocol for DFT Calculation of Tautomer Stability:
-
Structure Preparation: Build the 3D structures of both the lactam and lactim tautomers in silico.
-
Geometry Optimization: Perform full geometry optimization for both tautomers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p) or a more modern functional like M06-2X).[21][24]
-
Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Solvation Modeling: To simulate realistic conditions, repeat the optimizations and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying solvents of interest (e.g., water, chloroform).[7][21]
-
Data Analysis:
-
Compare the calculated Gibbs free energies (ΔG) of the two tautomers in both the gas phase and solution. The tautomer with the lower ΔG is the more stable form.
-
The equilibrium constant can be predicted using the equation: ΔG = -RT ln(K_eq).
-
The calculated vibrational frequencies can be compared directly with experimental IR spectra to validate the model and aid in spectral assignment.[9]
-
Caption: Workflow for the computational prediction of tautomeric equilibrium.
Conclusion and Outlook
The tautomeric equilibrium between pyrrolo[3,4-b]pyridin-5-ol and its corresponding -one form is a critical parameter influencing its utility in drug development. A definitive characterization of this equilibrium is not a trivial academic exercise but a prerequisite for understanding its structure-activity relationship (SAR). The lactam form, prevalent in polar, protic environments like water, offers a distinct hydrogen bonding profile compared to the lactim form, which is favored in non-polar environments. By employing a synergistic combination of high-resolution NMR, vibrational (FT-IR), and electronic (UV-Vis) spectroscopy, researchers can elucidate the dominant tautomeric forms under various conditions. These experimental findings, when supported and rationalized by robust computational DFT studies, provide a complete picture of the system. This integrated approach empowers medicinal chemists to design and synthesize analogues where the tautomeric equilibrium is biased towards the desired, more active form, leading to compounds with improved potency, selectivity, and pharmacokinetic properties.
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The Pyrrolo[3,4-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrrolo[3,4-b]pyridine core, a unique bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the capacity for diverse substitutions, allows for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with a wide array of biological targets. This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of this remarkable heterocyclic system. We will delve into its significant roles as an anticancer, antimicrobial, and antiviral agent, supported by mechanistic insights and illustrative experimental protocols.
Introduction: The Architectural Advantage of the Pyrrolo[3,4-b]pyridine Scaffold
Pyrrolopyridines, isomers of azaindoles, consist of a fused pyrrole and pyridine ring. Among the six possible isomers, the pyrrolo[3,4-b]pyridine arrangement has garnered significant attention due to its presence in numerous biologically active natural products and synthetic compounds.[1] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment that influences its molecular interactions and metabolic stability. This inherent chemical diversity, coupled with its three-dimensional architecture, makes the pyrrolo[3,4-b]pyridine core a fertile ground for the development of novel therapeutics.
The strategic importance of this scaffold lies in its ability to mimic the purine core of essential biomolecules, allowing it to interact with a multitude of enzymes and receptors.[2] This guide will systematically unpack the synthetic strategies that provide access to this core and then navigate through its diverse biological landscape, with a focus on applications in oncology, infectious diseases, and beyond.
Synthetic Strategies: Building the Core
The biological exploration of any scaffold is contingent upon efficient and versatile synthetic methodologies. Several strategies have been developed for the construction of the pyrrolo[3,4-b]pyridine core, with multicomponent reactions (MCRs) being particularly prominent due to their atom economy and operational simplicity.
Multicomponent Reactions (MCRs)
MCRs offer a powerful approach to rapidly assemble complex molecular architectures from simple starting materials in a one-pot fashion. A notable example is the three-component reaction involving a β-enamino imide, an aromatic aldehyde, and malononitrile (or its ester/amide derivatives).[3] This method provides a straightforward route to functionalized pyrrolo[3,4-b]pyridines.
Illustrative Experimental Protocol: Three-Component Synthesis of a Pyrrolo[3,4-b]pyridine Derivative [3]
Objective: To synthesize a polysubstituted pyrrolo[3,4-b]pyridine derivative via a DBU-catalyzed three-component reaction.
Materials:
-
β-enamino imide (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a stirred solution of β-enamino imide (1 mmol), aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (5 mL), add DBU (10 mol%).
-
Heat the reaction mixture to 78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 15-20 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrrolo[3,4-b]pyridine derivative.
-
Characterize the final compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
The versatility of MCRs allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for biological screening.
The Biological Activity Landscape
The pyrrolo[3,4-b]pyridine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a key player in the development of treatments for a variety of diseases.
Anticancer Activity: A Multi-pronged Attack
The pyrrolo[3,4-b]pyridine core is a prominent feature in a multitude of potent anticancer agents, acting through diverse mechanisms of action.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Pyrrolo[3,4-b]pyridine derivatives have been successfully developed as inhibitors of several key kinases.
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations leading to the constitutive activation of FLT3 are common in acute myeloid leukemia (AML).[4] Pyrrolo[3,4-b]pyridine-based compounds have been designed as potent FLT3 inhibitors, demonstrating toxicity to leukemic cells.[4]
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Fragment-based drug discovery approaches have utilized the pyrrolo[3,4-b]pyridine scaffold to develop FAK inhibitors.[5]
-
Tropomyosin Receptor Kinases (TRKs): TRK fusions are oncogenic drivers in a variety of tumors. Pyrazolo[3,4-b]pyridine derivatives, a closely related scaffold, have been designed as potent pan-TRK inhibitors.[6]
Signaling Pathway: Kinase Inhibition in Cancer
Caption: Pyrrolo[3,4-b]pyridine-based kinase inhibitors block signaling pathways that drive cancer cell proliferation.
Microtubules, dynamic polymers of αβ-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Certain polysubstituted pyrrolo[3,4-b]pyridin-5-ones have exhibited significant cytotoxicity against human cervical cancer cell lines (SiHa, HeLa, and CaSki).[7] In silico docking studies suggest that these compounds may exert their effects by inhibiting tubulin polymerization, similar to the action of paclitaxel.[7]
Topoisomerase II (TOPII) is a vital enzyme that resolves DNA topological problems during replication and transcription. A related scaffold, pyrazolo[3,4-b]pyridine, has been incorporated into potent TOPII inhibitors, leading to DNA damage and apoptosis in cancer cells.[8] This highlights another avenue through which pyrrolopyridine derivatives can exert their anticancer effects.
Quantitative Data: Anticancer Activity of Pyrrolo[3,4-b]pyridin-5-ones
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1f | MDA-MB-231 (Breast) | 6.25 | [9] |
| 1f | MCF-7 (Breast) | >200 | [9] |
| 1h | SiHa (Cervical) | >50 | [7] |
| 1h | HeLa (Cervical) | >50 | [7] |
| 1h | CaSki (Cervical) | >50 | [7] |
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The pyrrolo[3,4-b]pyridine scaffold has shown promise in this area.
Derivatives of pyrrolo[3,4-b]pyridine have been synthesized and evaluated for their antibacterial properties against a panel of Gram-positive and Gram-negative bacteria.[10] Some compounds have displayed moderate to good activity, with certain derivatives showing potent bactericidal effects against E. coli.[10] The mechanism of action for some of these compounds is thought to involve the inhibition of protein biosynthesis.[11]
Experimental Workflow: Screening for Antibacterial Activity
Caption: A typical workflow for the evaluation of the antibacterial potential of new chemical entities.
Mycobacterium tuberculosis, the causative agent of tuberculosis, presents a significant global health challenge. Pyrrolo[3,4-c]pyridine derivatives have been investigated as inhibitors of the InhA enzyme, a key component of the mycobacterial type II fatty acid biosynthesis pathway.[1][12] Inhibition of this enzyme disrupts the synthesis of mycolic acids, which are essential for the bacterial cell wall.[1]
Antiviral Activity
The pyrrolopyridine scaffold is also present in compounds with notable antiviral activity.
Certain 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have demonstrated moderate activity in inhibiting HIV-1 replication.[1] These compounds are of interest as they may be less susceptible to resistance mutations that affect current HIV-1 integrase inhibitors.[1]
Other Therapeutic Avenues
The biological versatility of the pyrrolo[3,4-b]pyridine core extends beyond oncology and infectious diseases. Derivatives have also been explored for:
-
Antidiabetic Activity: By stimulating glucose uptake into muscle and fat cells.[12]
-
Analgesic and Sedative Effects: Indicating potential applications in treating diseases of the central nervous system.[12][13]
-
Anti-inflammatory Properties: Through the inhibition of kinases involved in inflammatory signaling pathways.[14]
Conclusion and Future Directions
The pyrrolo[3,4-b]pyridine core represents a highly versatile and privileged scaffold in drug discovery. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, has led to the identification of numerous compounds with potent anticancer, antimicrobial, and antiviral activities. The continued exploration of this scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the development of the next generation of therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic applications for this remarkable heterocyclic system.
References
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A simple protocol for the convenient construction of pyrrolo [3,4-b]pyridine skeleton by a three-component reaction. (2025). ResearchGate. [Link]
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PubMed Central. [Link]
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Synthesis of New Spiropyrrolo[3,4-b]Pyridine Derivatives Employed Multicomponent Reactions. (n.d.). Taylor & Francis Online. [Link]
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Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. (n.d.). ACS Publications. [Link]
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One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. (2019). Beilstein Journals. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Nature. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]
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Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (n.d.). ResearchGate. [Link]
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Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science. [Link]
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Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (n.d.). PubMed. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). ResearchGate. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. (2021). PubMed. [Link]
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Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. (2021). ResearchGate. [Link]
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Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate. [Link]
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Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2025). PubMed Central. [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (n.d.). MDPI. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. [Link]
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Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.). ResearchGate. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed Central. [Link]
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Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (2020). PubMed. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. [Link]
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (2023). PubMed Central. [Link]
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Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. (2025). ResearchGate. [Link]
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Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (n.d.). OUCI. [Link]
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The Synthesis and Discovery of Novel 6H-Pyrrolo[3,4-b]pyridin-5-ol Analogs: A Technical Guide for Drug Development Professionals
Introduction: The Rising Prominence of the Pyrrolo[3,4-b]pyridine Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor in drug discovery. Within this landscape, heterocyclic scaffolds serve as a cornerstone for the design of small molecule inhibitors targeting a myriad of pathological pathways. Among these, the pyrrolopyridine core, a bicyclic aromatic system, has garnered significant attention due to its structural resemblance to the purine ring of ATP.[1] This mimicry allows for the rational design of potent kinase inhibitors. The 6H-pyrrolo[3,4-b]pyridin-5-ol moiety, in particular, represents a privileged scaffold, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] Notably, this structural class has shown promise as inhibitors of critical cell cycle regulators and DNA damage response (DDR) kinases, such as Ataxia Telangiectasia and Rad3-related (ATR) kinase, presenting a compelling avenue for the development of targeted cancer therapies.[4]
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel this compound analogs. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and detailed protocols to explore this promising class of compounds.
Synthetic Strategies: A Multi-Component Approach to the Pyrrolo[3,4-b]pyridin-5-one Core
A robust and efficient synthetic strategy is paramount for the exploration of novel chemical space. For the construction of the pyrrolo[3,4-b]pyridine backbone, multicomponent reactions (MCRs) have emerged as a powerful tool, offering high atom economy and structural diversity in a single synthetic operation. The Ugi-Zhu three-component reaction (UZ-3CR) is a particularly elegant and widely adopted method for the synthesis of the precursor, pyrrolo[3,4-b]pyridin-5-ones.[5][6][7][8][9] This reaction, coupled with a subsequent cascade process, allows for the rapid assembly of the core structure from readily available starting materials.
dot graph "Ugi_Zhu_Reaction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Ugi_Zhu" { label="Ugi-Zhu Three-Component Reaction"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Cascade" { label="Cascade Reaction"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Reduction" { label="Reduction to Final Product"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
} } Caption: Workflow for the synthesis of this compound analogs.
Experimental Protocol: Synthesis of Pyrrolo[3,4-b]pyridin-5-one Precursor via Ugi-Zhu Reaction
This protocol outlines a general procedure for the synthesis of a polysubstituted pyrrolo[3,4-b]pyridin-5-one, which serves as the key intermediate for the desired this compound analogs.
Materials:
-
Substituted aldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
α-Isocyanoacetamide (1.2 equiv)
-
Maleic anhydride (1.2 equiv)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.03 equiv)
-
Toluene (anhydrous)
-
Microwave reactor
Procedure:
-
To a sealed microwave reaction vial, add the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous toluene.
-
Irradiate the mixture with microwaves at 65 °C for 5 minutes to facilitate imine formation.
-
Add ytterbium(III) triflate (0.03 equiv) to the reaction mixture and continue microwave irradiation at 65 °C for an additional 5 minutes.
-
Introduce the α-isocyanoacetamide (1.2 equiv) to the reaction mixture and continue irradiation for 20-30 minutes, monitoring the formation of the 5-aminooxazole intermediate by thin-layer chromatography (TLC).
-
Upon consumption of the starting materials, add maleic anhydride (1.2 equiv) to the reaction mixture.
-
Increase the reaction temperature to 80-100 °C and continue microwave irradiation for 20-30 minutes to promote the cascade reaction (aza-Diels-Alder/N-acylation/decarboxylation/dehydration).
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrrolo[3,4-b]pyridin-5-one.
From Ketone to Alcohol: Reduction to the this compound Core
The final step in the synthesis of the target this compound analogs involves the reduction of the ketone functionality of the pyrrolo[3,4-b]pyridin-5-one precursor. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.[10][11][12]
Experimental Protocol: Reduction of Pyrrolo[3,4-b]pyridin-5-one
Materials:
-
Pyrrolo[3,4-b]pyridin-5-one (1.0 equiv)
-
Sodium borohydride (NaBH₄) (2.0-4.0 equiv)
-
Methanol or Ethanol (anhydrous)
-
Tetrahydrofuran (THF) (optional)
Procedure:
-
Dissolve the pyrrolo[3,4-b]pyridin-5-one (1.0 equiv) in a suitable solvent such as methanol or a mixture of THF and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0-4.0 equiv) portion-wise to the stirred solution. The use of excess reagent is common to ensure complete reduction.
-
Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.
-
The product can be extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is then purified by column chromatography or recrystallization to yield the pure this compound analog.
Characterization of Novel Analogs: Ensuring Purity and Structural Integrity
The unambiguous characterization of newly synthesized compounds is a critical aspect of drug discovery, ensuring the integrity of subsequent biological data. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure of the synthesized analogs. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule's connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Purity Analysis: The purity of the final compounds is typically assessed by High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. A purity of >95% is generally required for compounds intended for biological screening.
Biological Evaluation: Targeting the ATR Kinase Signaling Pathway
The this compound scaffold has been identified as a promising framework for the development of inhibitors targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a key regulator of the DNA Damage Response (DDR), a critical signaling network that maintains genomic stability.[1] In many cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on the ATR signaling pathway for survival. This makes ATR an attractive therapeutic target.
dot graph "ATR_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Upstream" { label="DNA Damage/Replication Stress"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "DNA_Damage" [label="ssDNA breaks\nReplication fork stalling"]; }
subgraph "cluster_ATR_Activation" { label="ATR Activation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "ATR" [label="ATR", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ATRIP" [label="ATRIP"]; "RPA" [label="RPA"]; "RAD9-RAD1-HUS1" [label="9-1-1 Complex"]; "TopBP1" [label="TopBP1"]; }
subgraph "cluster_Downstream" { label="Downstream Effectors"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "CHK1" [label="CHK1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Cycle_Arrest" [label="Cell Cycle Arrest\n(G2/M checkpoint)"]; "DNA_Repair" [label="DNA Repair"]; "Apoptosis" [label="Apoptosis"]; }
"6H_Pyrrolo_Analog" [label="this compound\nAnalog", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"DNA_Damage" -> "RPA" [label="binds"]; "RPA" -> "ATRIP"; "ATRIP" -> "ATR" [label="recruits"]; "RAD9-RAD1-HUS1" -> "TopBP1" [label="activates"]; "TopBP1" -> "ATR" [label="activates"]; "ATR" -> "CHK1" [label="phosphorylates"]; "CHK1" -> "Cell_Cycle_Arrest"; "CHK1" -> "DNA_Repair"; "CHK1" -> "Apoptosis"; "6H_Pyrrolo_Analog" -> "ATR" [label="Inhibits", style=dashed, color="#EA4335", arrowhead="tee"]; } Caption: Simplified ATR signaling pathway and the inhibitory action of this compound analogs.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This protocol is designed for determining the cytotoxic effects of novel this compound analogs on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).[4][13][14][15]
Materials:
-
HeLa or MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed HeLa or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective inhibitors. By systematically modifying the substituents on the this compound core and evaluating their impact on biological activity, key pharmacophoric features can be identified.
| Analog | R¹ Substituent | R² Substituent | Kinase IC₅₀ (nM) |
| 1 | H | Phenyl | >1000 |
| 2 | Methyl | Phenyl | 520 |
| 3 | Methyl | 4-Fluorophenyl | 150 |
| 4 | Methyl | 3-Chlorophenyl | 85 |
| 5 | Ethyl | 3-Chlorophenyl | 120 |
| 6 | Methyl | 4-Methoxyphenyl | 310 |
This is a representative table based on general trends observed for pyrrolopyridine kinase inhibitors. Actual values would be determined experimentally.
The hypothetical data in the table suggest that:
-
Substitution at the R¹ position with a small alkyl group like methyl may be beneficial for activity.
-
The nature and position of substituents on the R² phenyl ring significantly influence potency, with electron-withdrawing groups at the meta- or para-position potentially enhancing activity.
Future Perspectives and Drug Development Outlook
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors, particularly those targeting the ATR signaling pathway. The synthetic accessibility of this core through multicomponent reactions allows for the rapid generation of diverse analog libraries for SAR exploration. Future efforts should focus on:
-
Lead Optimization: Further refinement of the scaffold through medicinal chemistry approaches to improve potency, selectivity, and pharmacokinetic properties.
-
Target Engagement and Mechanism of Action Studies: Elucidating the precise binding mode of these inhibitors within the ATP-binding pocket of ATR and confirming their on-target activity in cellular models.
-
In Vivo Efficacy Studies: Evaluating the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential.
By leveraging the insights and methodologies outlined in this guide, researchers can effectively advance the discovery and development of next-generation targeted therapies based on the versatile this compound scaffold.
References
-
Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
-
Synthesis of pyrrolo[3,4-b]pyridin-5-ones via a cascade process... ResearchGate. [Link]
-
Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins. PMC. [Link]
-
Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins. RSC Publishing. [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
-
Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. [Link]
-
MTT Assay in HeLa cells. The MTT assay was carried out after plating... ResearchGate. [Link]
-
MTT Cell Viability Assay Kit. [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PMC. [Link]
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The Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: A Technical Guide for Medicinal Chemists
Introduction: The Privileged Scaffold of Pyrrolo[3,4-b]pyridin-5-one
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core, an aza-analogue of isoindolinone, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, fused heterocyclic structure provides a unique three-dimensional arrangement for substituent presentation, enabling potent and selective interactions with a variety of biological targets. This framework is present in a wide array of biologically active compounds with potential therapeutic applications in oncology, neuroscience, and metabolic diseases.[3][4][5][6] For instance, derivatives of this scaffold have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes, as necroptosis inhibitors, and as allosteric modulators of the M4 muscarinic acetylcholine receptor for neurological and psychiatric disorders.[4][6][7]
The significant biological activities associated with this nucleus have spurred the development of diverse and efficient synthetic strategies. This guide provides an in-depth analysis of the most prominent and innovative methodologies for the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, with a focus on the underlying principles, experimental protocols, and the rationale behind procedural choices.
Strategic Approaches to the Pyrrolo[3,4-b]pyridin-5-one Core
The construction of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold can be broadly categorized into several key strategies, each with its own advantages in terms of efficiency, versatility, and substrate scope. This guide will delve into the following proven methods:
-
Multicomponent Reactions (MCRs): The Ugi-Zhu Pathway
-
Heterogeneous Catalysis: A Green Approach to Azaisoindolinones
-
Transition Metal-Catalyzed Cyclizations
-
Functionalization of Pre-formed Scaffolds
Multicomponent Reactions: The Power of the Ugi-Zhu Reaction
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step.[1] For the synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones, the Ugi-Zhu three-component reaction (UZ-3CR) coupled with a subsequent cascade process is a particularly robust and versatile strategy.[1][2][8]
Mechanistic Insights
The overall transformation involves an initial Ugi-Zhu 3CR between an aldehyde, an amine, and an isocyanide to form a key intermediate. This is followed by a cascade sequence that typically includes an N-acylation, an intramolecular aza-Diels-Alder reaction, a decarboxylation, and a dehydration to yield the final aromatic pyrrolo[3,4-b]pyridin-5-one core.[1][2][8]
The Ugi-Zhu reaction itself proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide. A subsequent intramolecular nucleophilic attack and rearrangement lead to the formation of a stable intermediate, primed for the subsequent cascade. The use of a dienophile, such as maleic anhydride, triggers the aza-Diels-Alder cycloaddition, which is a crucial step in forming the pyridinone ring.
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The Six Faces of a Privileged Scaffold: A Technical Guide to the Structural Isomers of Pyrrolopyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolopyridine scaffold, a bioisosteric analogue of indole, represents a cornerstone in modern medicinal chemistry. This bicyclic heterocyclic system, composed of a fused pyrrole and pyridine ring, exists in six distinct structural isomers, each endowed with a unique electronic distribution and steric profile. These subtle constitutional variations translate into profound differences in physicochemical properties, metabolic stability, and ultimately, biological activity. This in-depth technical guide provides a comprehensive exploration of the six structural isomers of pyrrolopyridine, offering field-proven insights into their synthesis, properties, and applications in drug discovery. By delving into the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for researchers aiming to strategically leverage the chemical diversity of pyrrolopyridines in the design of novel therapeutics.
Introduction: The Architectural Nuances of a Privileged Structure
Pyrrolopyridines, also known as azaindoles, have emerged as "privileged structures" in drug discovery, signifying their ability to bind to a wide range of biological targets with high affinity.[1] This versatility stems from their structural resemblance to endogenous purines, enabling them to act as competitive inhibitors, particularly for kinases.[1] The introduction of a nitrogen atom into the six-membered ring of the indole core dramatically influences the molecule's hydrogen bonding capacity, pKa, dipole moment, and metabolic fate.[2][3] Understanding the distinct characteristics of each of the six structural isomers is paramount for rational drug design and the optimization of lead compounds.
The six structural isomers of pyrrolopyridine are defined by the position of the nitrogen atom in the pyridine ring and the fusion orientation of the two rings. These are:
-
Pyrrolo[2,3-b]pyridine (7-Azaindole)
-
Pyrrolo[2,3-c]pyridine (6-Azaindole)
-
Pyrrolo[3,2-c]pyridine (5-Azaindole)
-
Pyrrolo[3,2-b]pyridine (4-Azaindole)
-
Pyrrolo[3,4-b]pyridine
-
Pyrrolo[3,4-c]pyridine
This guide will systematically dissect each isomeric class, providing a comparative analysis of their properties and a practical overview of their synthesis and characterization.
Caption: The six structural isomers of the pyrrolopyridine scaffold.
A Comparative Analysis of Physicochemical Properties
The position of the nitrogen atom within the pyridine ring profoundly impacts the physicochemical properties of the pyrrolopyridine isomers. These properties, in turn, govern their pharmacokinetic and pharmacodynamic profiles. A comprehensive understanding of these parameters is crucial for selecting the optimal scaffold for a given biological target.
| Isomer | Common Name | pKa | logP | Dipole Moment (D) | Aqueous Solubility |
| Pyrrolo[2,3-b]pyridine | 7-Azaindole | ~4.6 | ~1.3 | ~2.5 | Moderate |
| Pyrrolo[2,3-c]pyridine | 6-Azaindole | ~5.8 | ~1.1 | ~3.8 | High |
| Pyrrolo[3,2-c]pyridine | 5-Azaindole | ~6.9 | ~1.0 | ~4.5 | High |
| Pyrrolo[3,2-b]pyridine | 4-Azaindole | ~8.3 | ~1.2 | ~3.1 | Moderate |
| Pyrrolo[3,4-b]pyridine | - | Varies with substitution | Varies | Varies | Varies |
| Pyrrolo[3,4-c]pyridine | - | Varies with substitution | Varies | Varies | Varies |
Note: The values presented are approximate and can vary based on the specific substitution pattern and the experimental or computational method used for their determination. Data for pyrrolo[3,4-b] and pyrrolo[3,4-c]pyridine are less commonly reported for the parent heterocycle and are highly dependent on substitution.
The pKa values highlight the varying basicity of the pyridine nitrogen across the isomers. 4-Azaindole is the most basic, a feature that can be exploited for salt formation to enhance solubility. Conversely, 7-azaindole is the least basic. These differences in basicity influence how these molecules interact with biological targets, particularly with acidic residues in protein binding sites.
The octanol-water partition coefficient (logP) provides a measure of lipophilicity. While the logP values for the four main azaindole isomers are relatively similar, subtle differences can impact membrane permeability and protein binding.
Synthesis of Pyrrolopyridine Isomers: A Strategic Overview
The synthetic routes to pyrrolopyridine isomers are diverse and often tailored to the desired substitution pattern. The choice of synthetic strategy is a critical decision driven by the availability of starting materials, desired regioselectivity, and scalability.
Caption: A generalized workflow for the synthesis of azaindole isomers.
Synthesis of 7-Azaindole (Pyrrolo[2,3-b]pyridine)
7-Azaindole is the most widely studied isomer, and numerous synthetic methods have been developed. A common and effective approach is the Chichibabin cyclization.[3]
Experimental Protocol: Chichibabin Cyclization for 2-Phenyl-7-Azaindole [3]
-
Preparation of Lithium Diisopropylamide (LDA): To a solution of diisopropylamine (2.1 equivalents) in anhydrous tetrahydrofuran (THF) at -40°C under an inert atmosphere, add n-butyllithium (2.1 equivalents) dropwise. Stir the solution for 30 minutes at -40°C.
-
Metalation of Picoline: To the freshly prepared LDA solution, add 2-fluoro-3-picoline (1.0 equivalent) dropwise, maintaining the temperature at -40°C. Stir the resulting deep red solution for 1 hour.
-
Condensation with Benzonitrile: Add benzonitrile (1.2 equivalents) to the reaction mixture. Continue stirring at -40°C for an additional 2 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-phenyl-7-azaindole.
The causality behind this protocol lies in the strong basicity of LDA, which selectively deprotonates the methyl group of the picoline. The resulting carbanion then undergoes nucleophilic addition to the nitrile, followed by an intramolecular cyclization and subsequent aromatization to yield the 7-azaindole core. The use of an excess of LDA is crucial to drive the reaction to completion and overcome side reactions.[3]
Synthesis of 4-Azaindole (Pyrrolo[3,2-b]pyridine)
A practical and scalable synthesis of 4-azaindole can be achieved from 2-chloro-3-nitropyridine.[4]
Experimental Protocol: Synthesis of 4-Azaindole from 2-Chloro-3-nitropyridine [4]
-
Synthesis of 3-Nitro-2-pyridylacetonitrile: A mixture of 2-chloro-3-nitropyridine, potassium cyanide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent (e.g., acetonitrile) is heated. The resulting product is then decarboxylated using acetic acid.
-
Intramolecular Cyclization: The obtained 3-nitro-2-pyridylacetonitrile is subjected to reductive cyclization. This is typically achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude 4-azaindole is then purified by recrystallization or column chromatography.
The key to this synthesis is the strategic introduction of a two-carbon unit at the 2-position of the pyridine ring, which then participates in the crucial intramolecular cyclization upon reduction of the nitro group.
Synthesis of 5-Azaindole and 6-Azaindole
The synthesis of 5- and 6-azaindoles often employs palladium-catalyzed cross-coupling reactions as a key step.[5] For instance, a site-selective Sonogashira reaction of 3,4-dibromopyridine with an alkyne, followed by a tandem C-N coupling and cyclization with an amine, can afford 6-azaindoles.[5] A similar strategy involving an initial C-N coupling followed by a C-C coupling and cyclization can lead to 5-azaindoles.[5]
Spectroscopic Characterization of Pyrrolopyridine Isomers
The unambiguous identification of each pyrrolopyridine isomer relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.
General Protocol for ¹H NMR Analysis of Azaindoles
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrrolopyridine isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer with a minimum field strength of 300 MHz.
-
Spectral Analysis: The chemical shifts and coupling constants of the aromatic protons are diagnostic for each isomer. The proton on the pyrrole nitrogen typically appears as a broad singlet at a downfield chemical shift. The coupling patterns between the protons on the pyridine and pyrrole rings are unique to each isomer's connectivity. For example, in the ¹H NMR spectrum of 5-azaindole, a 3,7-coupling is observed, while a 1,3-coupling is absent.[6]
¹H and ¹³C NMR data for the parent azaindoles are crucial for structural elucidation.
| Isomer | ¹H NMR (δ, ppm in DMSO-d₆) | ¹³C NMR (δ, ppm in DMSO-d₆) |
| 7-Azaindole | H1: 11.6, H2: 7.4, H3: 6.4, H4: 8.1, H5: 7.0, H6: 7.8 | C2: 127.0, C3: 100.1, C3a: 148.9, C4: 128.8, C5: 115.8, C6: 142.0, C7a: 121.5 |
| 4-Azaindole | H1: 11.5, H2: 7.4, H3: 6.6, H5: 8.1, H6: 7.1, H7: 8.2 | C2: 124.5, C3: 101.8, C3a: 141.2, C5: 144.1, C6: 116.9, C7: 132.5, C7a: 127.3 |
(Note: These are representative values and may vary slightly depending on the specific experimental conditions.)
X-ray crystallography provides definitive proof of structure by revealing the precise three-dimensional arrangement of atoms in the crystal lattice.
Pharmacological Properties and Therapeutic Applications
The diverse biological activities of pyrrolopyridine isomers underscore their importance in drug discovery. The specific isomer and its substitution pattern dictate the therapeutic application.
Kinase Inhibition and Anticancer Activity
The azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7] The nitrogen atoms in the bicyclic system can form key hydrogen bond interactions with the hinge region of protein kinases, mimicking the binding of the adenine moiety of ATP.[1]
-
Pyrrolo[2,3-b]pyridine (7-Azaindole): Derivatives of this isomer are found in numerous approved and investigational kinase inhibitors, such as Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor).[8]
-
Pyrrolo[3,2-c]pyridine: These derivatives have shown potent inhibitory effects against FMS kinase, making them promising candidates for anticancer and anti-arthritic drug development.[9][10]
-
Pyrrolo[2,3-c]pyridine (6-Azaindole): This scaffold is present in the FDA-approved HIV entry inhibitor Fostemsavir.[11]
-
Pyrrolo[3,2-d]pyrimidine: While not a pyrrolopyridine, this related scaffold has demonstrated significant antiproliferative activities.[12]
Diverse Biological Activities
Beyond cancer, pyrrolopyridine derivatives have demonstrated a wide range of pharmacological effects.
-
Pyrrolo[3,4-c]pyridine: Derivatives of this isomer have been investigated for their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities.[1][2][13][14][15]
-
Pyrrolo[3,4-b]pyridine: These compounds have shown antibacterial activity.[16]
-
Pyrrolo[2,3-b]pyridine: Derivatives have been explored as GSK-3β inhibitors for the potential treatment of Alzheimer's disease.[17]
Caption: Diverse therapeutic applications of pyrrolopyridine isomers.
Conclusion and Future Perspectives
The structural isomers of pyrrolopyridine represent a rich and versatile chemical space for the development of novel therapeutics. The strategic placement of the pyridine nitrogen atom provides a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. While the 7-azaindole isomer has historically dominated the landscape of medicinal chemistry, this guide has illuminated the significant potential held by the other five isomers.
Future research will undoubtedly continue to uncover novel synthetic methodologies to access these scaffolds with greater efficiency and diversity. Furthermore, a deeper understanding of the structure-activity relationships for each isomeric class will enable the more rational design of next-generation inhibitors and modulators for a host of challenging disease targets. The continued exploration of the six faces of the pyrrolopyridine scaffold promises to yield a new wave of innovative medicines.
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A Technical Guide to Computational and Theoretical Analysis of Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic framework, recognized for its structural similarity to purine bases and its broad spectrum of biological activities.[1] This has made it a focal point in medicinal chemistry, particularly in the development of novel therapeutics targeting kinases, cancer, and microbial infections.[2][3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core computational and theoretical methodologies used to investigate these derivatives. We will explore the causality behind the application of quantum mechanics, molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling. Each section provides not only the theoretical underpinnings but also field-proven, step-by-step protocols and data interpretation insights to empower your research and development endeavors.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The fusion of a pyrazole and a pyridine ring creates the pyrazolopyridine family, of which the pyrazolo[3,4-b]pyridine isomer is of significant interest to medicinal chemists.[1] Its structural analogy to adenine and guanine allows it to function as a versatile hinge-binding motif in many kinase inhibitors.[5] Consequently, derivatives of this scaffold have been extensively explored as potent inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and TANK-binding kinase 1 (TBK1).[2][6][7] The therapeutic potential extends to anticancer, antimicrobial, and anti-inflammatory applications.[8][9][10]
Computational chemistry is an indispensable tool for accelerating the drug discovery process for these derivatives. By simulating molecular interactions and predicting properties, we can rationally design novel compounds, prioritize synthetic efforts, and elucidate mechanisms of action, thereby saving significant time and resources. This guide will navigate the key computational pillars that underpin modern research on pyrazolo[3,4-b]pyridines.
Pillar 1: Quantum Chemical Studies for Foundational Insights
Rationale & Expertise: Before investigating how a molecule interacts with a biological target, it is crucial to understand its intrinsic electronic properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to elucidate the fundamental structural and electronic characteristics of the pyrazolo[3,4-b]pyridine scaffold. DFT calculations allow us to predict molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential surface.[9][11] This information is vital for understanding the molecule's reactivity, stability, and the nature of its potential intermolecular interactions. For instance, DFT calculations have been used to confirm the greater stability of the 1H-tautomer of pyrazolo[3,4-b]pyridine over the 2H-tautomer, a critical piece of information for synthesis and modeling.[1]
Experimental Protocol: DFT-Based Structural and Electronic Analysis
-
Structure Preparation:
-
Draw the 2D structure of the pyrazolo[3,4-b]pyridine derivative using a molecular editor (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation.
-
Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).
-
-
Geometry Optimization (DFT):
-
Objective: To find the lowest energy (most stable) conformation of the molecule.
-
Software: Gaussian, ORCA, GAMESS.
-
Method: Select a functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[12]
-
Input: The pre-optimized 3D coordinates.
-
Execution: Run the geometry optimization calculation. This process iteratively adjusts atomic positions to minimize the total electronic energy.
-
-
Frequency Analysis:
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) used for optimization.
-
Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, requiring further optimization.
-
-
Electronic Property Calculation:
-
Objective: To compute key electronic descriptors.
-
Procedure: Using the optimized geometry, perform a single-point energy calculation.
-
Output Analysis:
-
HOMO/LUMO Energies: Extract the energies of the frontier molecular orbitals. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical reactivity and kinetic stability.[9][11]
-
Molecular Electrostatic Potential (MEP) Map: Visualize the MEP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting non-covalent interactions.
-
-
Data Presentation: Calculated Properties of a Representative Derivative
| Property | Calculated Value | Significance |
| Optimization Method | DFT: B3LYP/6-311++G(d,p) | Standard for reliable organic molecule geometries |
| E_HOMO | -6.5 eV | Relates to electron-donating ability |
| E_LUMO | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 2.5 Debye | Measures overall polarity of the molecule |
Visualization: DFT Workflow
Caption: General workflow for Molecular Dynamics (MD) simulations.
Pillar 4: QSAR and Pharmacophore Modeling for Predictive SAR
Rationale & Expertise: Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to correlate the physicochemical properties of a series of compounds with their biological activity. F[13]or a congeneric series of pyrazolo[3,4-b]pyridine derivatives, a QSAR model can be built to predict the activity of new, unsynthesized analogs, thereby guiding lead optimization. P[14]harmacophore modeling, a related technique, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active at a specific target. B[15][16]oth methods are powerful tools for understanding the SAR of a series and for virtual screening of compound libraries.
[17]#### Experimental Protocol: 2D-QSAR Model Development
-
Dataset Curation:
-
Selection: Assemble a dataset of pyrazolo[3,4-b]pyridine derivatives with experimentally determined biological activity (e.g., IC50 values) against the same target.
-
Conversion: Convert activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).
-
Splitting: Divide the dataset into a training set (typically ~75-80% of the compounds) for model building and a test set (~20-25%) for external validation.
-
-
Descriptor Calculation:
-
Objective: To numerically describe the chemical structure of each molecule.
-
Procedure: Using software like PaDEL-Descriptor or Dragon, calculate a wide range of molecular descriptors (e.g., constitutional, topological, thermodynamic, steric, and electronic).
-
[13]3. Model Building:
- Method: Use a statistical method to build a linear or non-linear equation relating the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.
- Variable Selection: Employ a feature selection algorithm to choose the most relevant descriptors and avoid overfitting.
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the model's internal robustness and predictive power on the training set.
-
External Validation: Use the model to predict the activity of the compounds in the test set. The predictive ability is evaluated by the squared correlation coefficient (r²_pred).
-
Acceptance Criteria: A robust QSAR model should have high values for the squared correlation coefficient (r² > 0.6), cross-validation coefficient (q² > 0.5), and predictive correlation coefficient (r²_pred > 0.5).
-
-
Interpretation and Application:
-
Analysis: Interpret the descriptors in the final QSAR equation to understand which molecular properties are positively or negatively correlated with activity. For example, a model might show that increased molecular weight at a certain position enhances activity. [13] * Prediction: Use the validated model to predict the pIC50 values of novel, designed compounds before committing to their synthesis.
-
Data Presentation: Sample QSAR Model Statistics
| Parameter | Value | Description |
| n (Training Set) | 25 | Number of compounds used to build the model |
| n (Test Set) | 8 | Number of compounds used to validate the model |
| r² | 0.926 | Coefficient of determination (goodness of fit) |
| q² | 0.701 | Cross-validated r² (internal predictivity) |
| r²_pred | 0.850 | Predictive r² for the external test set |
Data synthesized from representative QSAR studies.
[13][17]#### Visualization: QSAR Development Workflow
Caption: Workflow for developing a QSAR model.
Conclusion
The computational and theoretical methodologies outlined in this guide represent a powerful, integrated workflow for the study of pyrazolo[3,4-b]pyridine derivatives. By starting with a fundamental understanding of electronic structure using DFT, predicting target interactions via molecular docking, assessing complex stability with molecular dynamics, and building predictive SAR models with QSAR, researchers can significantly enhance the efficiency and insightfulness of the drug discovery process. These pillars form a self-validating system where the output of one technique provides a more robust input for the next. As computational power continues to grow and algorithms become more sophisticated, these approaches will become even more central to the development of next-generation therapeutics based on this versatile scaffold.
References
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Al-T hẳnawī, M. H., Al-Masoudi, N. A., & Ferwanah, A. E. S. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(23), 5543. [Link]
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Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports. [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364-1373. [Link]
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Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
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Odeh, M., et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1). [Link]
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Anonymous. (2025). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. [Link]
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Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Semantic Scholar. [Link]
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Devi, S. S., & Suneetha, G. (2007). QSAR Studies on Some GSK-3α Inhibitory 6-aryl-pyrazolo (3,4-b) pyridines. Science Alert. [Link]
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Ganesan, S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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Ezzat, H., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]
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Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369-1383. [Link]
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El-Gohary, N. S., Gabr, M. M., & Shaaban, M. I. (2019). Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. Bioorganic Chemistry, 89, 102976. [Link]
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Bhujbal, S. P., Balasubramanian, P. K., & Keretsu, S. (2015). HQSAR Study on Substituted 1H-Pyrazolo[3,4-b]pyridines Derivatives as FGFR Kinase Antagonists. Journal of the Chosun Natural Science, 8(2), 114-120. [Link]
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El-Gohary, N. S., Gabr, M., & Shaaban, M. I. (2019). Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. VIVO. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 29(10), 2294. [Link]
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Srivastava, H. K., & Tiwari, M. (2025). Docking and Molecular Dynamics Simulations of Pyrazolo[3,4-d]Pyrimidine-DNA Complexes. ResearchGate. [Link]
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Ali, I., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4879. [Link]
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Ganesan, S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4- b ]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ResearchGate. [Link]
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Nafie, M. S., et al. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research. [Link]
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Ezzat, H., et al. (2024). Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... ResearchGate. [Link]
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Azam, M. A., & Suresh, J. (2016). Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors. Journal of Molecular Modeling, 21(11), 291. [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364–1373. [Link]
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Nowak, K., & Girek, T. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4987. [Link]
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Hospital, A., et al. (2023). A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations. Frontiers in Molecular Biosciences, 10. [Link]
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Tan, K. S., et al. (2024). Molecular docking and dynamics simulation studies uncover the host-pathogen protein-protein interactions in Penaeus vannamei and Vibrio parahaemolyticus. PLOS ONE, 19(1), e0295840. [Link]
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Wereszczynski, J., & McCammon, J. A. (2012). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. In Methods in Molecular Biology (pp. 573–587). [Link]
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Methodological & Application
Application Note: 6H-pyrrolo[3,4-b]pyridin-5-ol as a Potential Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Pyrrolo[3,4-b]pyridine Scaffold in Kinase Inhibition
The pyrrolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of various kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to function as a competitive inhibitor at the ATP-binding site of numerous kinases.[1][2] This structural motif is considered a "privileged scaffold" due to its ability to bind to multiple, distinct biological targets. Research has demonstrated the efficacy of related structures, such as pyrrolo[3,4-b]pyridin-5-ones, in targeting kinases implicated in cancer, including cyclin-dependent kinases (CDKs).[2][3]
This application note introduces 6H-pyrrolo[3,4-b]pyridin-5-ol , a novel analog within this promising class of compounds. Based on the established activity of the broader pyrrolo[3,4-b]pyridine family, we hypothesize that this compound has the potential to act as an inhibitor of key kinases involved in cell cycle regulation and transcriptional control, such as CDK2 and CDK9.
This document provides a comprehensive guide for researchers to investigate the kinase inhibitory potential of this compound, detailing protocols for in vitro biochemical assays, cell-based target engagement, and functional cellular assays.
Hypothesized Mechanism of Action
We postulate that this compound functions as a Type I ATP-competitive kinase inhibitor. This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase in its active conformation, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[4][5] The inhibition of kinases like CDK9, a key regulator of transcriptional elongation, can lead to the downregulation of anti-apoptotic proteins and ultimately induce apoptosis in cancer cells.[6][7][8][9]
Below is a conceptual diagram of the CDK9-mediated transcription elongation pathway and the proposed point of inhibition by this compound.
Caption: Proposed inhibition of the P-TEFb (CDK9/Cyclin T1) complex.
Experimental Protocols
The following protocols are designed to systematically evaluate the efficacy and mechanism of action of this compound as a kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases. Luminescence-based assays, such as the Kinase-Glo® platform, are widely used for their high sensitivity and throughput.[1][10]
Workflow for In Vitro Kinase Assay
Caption: Workflow for determining in vitro kinase inhibition.
Materials:
-
This compound
-
Target kinases (e.g., CDK2/CycE, CDK9/CycT1, GAK)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In a microplate, add the kinase, substrate peptide, and inhibitor solution to the assay buffer.[1] The final volume per well is typically 25 µL. Include wells for "no inhibitor" (positive control) and "no kinase" (background control).
-
Initiation: Initiate the kinase reaction by adding ATP to a final concentration that approximates the Km for the specific kinase (e.g., 10 µM).[11]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection: Equilibrate the Kinase-Glo® reagent to room temperature. Add an equal volume (e.g., 25 µL) of the reagent to each well.
-
Measurement: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Kinase Target | Hypothetical IC50 (nM) | Selectivity vs. CDK9 |
| CDK9/CycT1 | 50 | 1x |
| CDK2/CycE | 500 | 10x |
| GAK | 1,200 | 24x |
| PIM1 | >10,000 | >200x |
| GSK3β | >10,000 | >200x |
| Table 1: Example of IC50 data for this compound against a panel of kinases. |
Protocol 2: Cell-Based Kinase Phosphorylation Assay
This protocol assesses the ability of the compound to inhibit the target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.[12][13][14] Western blotting is a standard method for this analysis.
Workflow for Cellular Phosphorylation Assay
Sources
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Application Notes & Protocols: In Vitro Cytotoxicity Profiling of Pyrrolo[3,4-b]pyridin-5-ones
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Early Cytotoxicity Assessment
The pyrrolo[3,4-b]pyridin-5-one scaffold is a privileged aza-analogue of isoindolin-1-one, a core structure found in various synthetic and natural anticancer agents.[1] Preliminary studies have demonstrated that polysubstituted pyrrolo[3,4-b]pyridin-5-ones exhibit significant cytotoxic effects against various cancer cell lines, including breast and cervical cancer.[1][2][3] As with any novel chemical entity destined for therapeutic development, a thorough and early assessment of cytotoxicity is paramount. This application note provides a detailed, experience-driven guide to establishing a robust in vitro cytotoxicity assay protocol tailored for this class of compounds. We will delve into the rationale behind assay selection, provide a step-by-step protocol for the widely adopted MTT assay, and offer insights into data interpretation and troubleshooting.
Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays
Selecting an appropriate cytotoxicity assay is a critical first step that depends on the compound's mechanism of action, the experimental goals, and available resources.[4] While numerous assays exist, they primarily interrogate cellular health through different lenses: metabolic activity, membrane integrity, or cellular proliferation.[5] A summary of commonly employed assays is presented below.
| Assay | Principle | Advantages | Disadvantages | Instrumentation |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[6][7] | Inexpensive, well-established, and suitable for high-throughput screening.[8] | Requires a solubilization step for the formazan crystals; can be affected by compounds that alter cellular metabolism.[9] | Spectrophotometer (Absorbance Plate Reader) |
| MTS | Similar to MTT, but the formazan product is soluble in culture medium, eliminating the need for a solubilization step.[10][11] | More convenient than MTT with fewer steps.[10] | Reagents can be more expensive than MTT. | Spectrophotometer (Absorbance Plate Reader) |
| LDH | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[12][13] | Directly measures cell death (necrosis); supernatant can be used, leaving cells for other assays.[14] | Less sensitive for detecting early apoptotic events; LDH in serum can contribute to background.[14][15] | Spectrophotometer (Absorbance Plate Reader) |
| Real-Time Glo™ | A non-lytic, bioluminescent assay that measures the reducing potential of viable cells in real-time.[16][17] | Allows for continuous monitoring of cell viability from the same well over time; suitable for multiplexing with other assays.[18] | Requires a luminometer; reagents are generally more expensive. | Luminometer (Plate Reader) |
For initial screening of novel compounds like pyrrolo[3,4-b]pyridin-5-ones, the MTT assay offers a cost-effective, reliable, and high-throughput compatible method to assess cytotoxic potential.[8] Its principle is centered on the activity of mitochondrial dehydrogenases, providing a good indication of overall metabolic health.
Foundational Element: Cell Line Selection
The choice of cell line is crucial and should be guided by the therapeutic target of the pyrrolo[3,4-b]pyridin-5-one derivatives.[19][20] For instance, if the compounds are being developed as anticancer agents, cell lines derived from the target cancer type should be used.[21] Studies on similar compounds have utilized breast cancer cell lines (MDA-MB-231 and MCF-7) and human cervical carcinoma cell lines (SiHa, HeLa, and CaSki).[2][3] It is also advisable to include a non-cancerous cell line (e.g., human fibroblasts) to assess general cytotoxicity and selectivity.[19]
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for assessing the cytotoxicity of pyrrolo[3,4-b]pyridin-5-ones using a plate-based assay.
Caption: Conversion of MTT to formazan in viable cells.
Data Analysis and Interpretation
The primary output of the cytotoxicity assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. [22]
Calculating Percentage Viability
-
Subtract the average absorbance of the blank controls from all other wells.
-
Calculate the percentage of cell viability for each compound concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Determining the IC50 Value
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic function or sigmoidal dose-response curve) to fit the data. [23][24]3. The IC50 is the concentration that corresponds to 50% viability on the fitted curve. [25][22]This can be calculated using software such as GraphPad Prism or specialized Excel add-ins. [23][26]
Ensuring Trustworthiness: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | - Suboptimal cell seeding density.<[27]br>- Short incubation time with MTT. [27] | - Optimize seeding density for each cell line.- Increase MTT incubation time to 3-4 hours. [27] |
| High Background Absorbance | - Contamination of culture medium.<[28]br>- Non-specific reduction of MTT by components in the medium. [27] | - Use fresh, sterile reagents.- Include media-only controls to assess background. [27] |
| Incomplete Formazan Dissolution | - Insufficient volume of solubilization solution.- Inadequate mixing. | - Ensure complete aspiration of media before adding solubilizer.- Increase mixing time or use gentle sonication. [27] |
| Compound Interference | - The compound itself is colored or has reducing/oxidizing properties. [29] | - Run controls with the compound in cell-free media to check for direct reaction with MTT. [29] |
| Edge Effects | - Uneven evaporation from wells at the edge of the plate. [27] | - Do not use the outermost wells for experimental samples; fill them with sterile PBS or media. [27] |
References
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). Retrieved from [Link]
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT. (n.d.). Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024, December 11). Retrieved from [Link]
-
What cell line should I choose for citotoxicity assays?. (2023, May 6). Retrieved from [Link]
-
How can I calculate IC50 for a cytotoxic substance?. (2015, September 21). Retrieved from [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (n.d.). Retrieved from [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved from [Link]
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Highlight report: Cell type selection for toxicity testing. (n.d.). Retrieved from [Link]
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Initially tested pyrrolo[3,4-b]pyridin-5-ones. [a] Synthesis reported.... (n.d.). Retrieved from [Link]
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Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]
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Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. (2014, March 19). Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
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Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019, July 22). Retrieved from [Link]
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019, July 22). Retrieved from [Link]
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How to calculate IC50. (n.d.). Retrieved from [Link]
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PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). (n.d.). Retrieved from [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). Retrieved from [Link]
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Cytotoxicity Assays | Life Science Applications. (n.d.). Retrieved from [Link]
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baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]
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In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). Retrieved from [Link]
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I am having problems in getting results in MTT assay. How do I rectify it?. (2022, June 7). Retrieved from [Link]
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In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Which cell line to choose for cytotoxicity evaluation of nanomaterials?. (2020, September 1). Retrieved from [Link]
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(a) a fused-pyrrolo[3,4-b]pyridin-5-one and isoindolin-2-ones of.... (n.d.). Retrieved from [Link]
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
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faCellitate. (2023, January 10). How to choose the right cell line for your experiments. Retrieved from [Link]
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Real-Time Analysis for Cell Viability, Cytotoxicity and Apoptosis: What Would You Do with More Data from One Sample?. (2022, January 25). Retrieved from [Link]
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Application Notes and Protocols for Pyrrolo[3,4-b]pyridine Derivatives in Cancer Therapy
Introduction: The Rise of a Privileged Scaffold in Oncology
The pyrrolopyridine core, a fused heterocyclic system, represents a "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional structure and electronic properties allow it to interact with a wide array of biological targets with high affinity and specificity. Among the six possible isomers, the pyrrolo[3,4-b]pyridine framework and its close relatives have emerged as particularly fruitful starting points for the development of novel anti-cancer agents.[1][2][3] These compounds exhibit a remarkable breadth of antitumor activities, functioning through diverse and critical mechanisms including the inhibition of key protein kinases, disruption of microtubule dynamics, and interference with DNA topology.[4][5][6]
This guide provides an in-depth exploration of the application of pyrrolo[3,4-b]pyridine derivatives in cancer therapy. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to empower effective and insightful experimentation.
Part I: Mechanisms of Action & Key Cellular Targets
The therapeutic potential of pyrrolo[3,4-b]pyridine derivatives stems from their ability to precisely target and disrupt cellular machinery essential for cancer cell survival and proliferation.
Inhibition of Protein Kinases: Halting Aberrant Signaling
A primary mechanism of action for many pyrrolopyridine derivatives is the inhibition of protein kinases. Dysregulation of kinase signaling is a hallmark of cancer, leading to uncontrolled cell growth, angiogenesis, and metastasis.[7] Compounds based on this scaffold have been developed to target a range of oncogenic kinases.
-
Key Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.[5]
-
Fibroblast Growth Factor Receptors (FGFRs): Drivers in various malignancies, including urothelial carcinoma.[4]
-
Tropomyosin Receptor Kinases (TRKs): Their fusion proteins are oncogenic drivers in a variety of tumor types.[8]
-
c-Met (HGFR): Aberrant expression is linked to malignant tumors.[4]
-
VEGFR, EGFR, Her2: Critical receptors in cell overexpression and metastasis.[7][9]
-
Expert Insight: The nitrogen atoms in the pyridine ring and the pyrrole NH group often act as crucial hydrogen bond donors and acceptors, enabling these molecules to dock into the ATP-binding pocket of kinases. This competitive inhibition prevents the phosphorylation of downstream substrates, effectively shutting down the oncogenic signaling cascade. For example, methylation of the N-1 position on a related pyrazolo[3,4-b]pyridine scaffold resulted in a complete loss of FGFR inhibitory activity, highlighting its critical role in forming a hydrogen bond with the kinase hinge region.[4]
Caption: Workflow for the synthesis of Pyrrolo[3,4-b]pyridin-5-ones.
Protocol 2.1: Synthesis via Ugi-Zhu Reaction
Causality: This one-pot protocol leverages the efficiency of MCRs to rapidly generate molecular diversity from simple starting materials, minimizing purification steps and maximizing yield.
[10]1. Reaction Setup: To a microwave vial, add the 2-aminopyridine (1.0 eq), the aldehyde (1.0 eq), and a catalytic amount of ytterbium triflate (Yb(OTf)₃, 10 mol%). 2. Solvent Addition: Add toluene as the solvent. 3. Isocyanide Addition: Add the isocyanide (1.1 eq) to the mixture. 4. Microwave Irradiation: Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 120 °C) for a set time (e.g., 30-60 minutes). 5. Work-up: After cooling, concentrate the reaction mixture under reduced pressure. 6. Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure pyrrolo[3,4-b]pyridin-5-one derivative. 7. Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Evaluation Protocols
Protocol 2.2.1: Cell Viability/Cytotoxicity Assay (MTS Assay)
Trustworthiness: The MTS assay is a robust, colorimetric method for determining cell viability. It relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells into a colored formazan product, ensuring that the readout is directly proportional to the number of living cells.
[10]1. Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂. 2. Compound Treatment: Prepare serial dilutions of the pyrrolo[3,4-b]pyridine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). 3. Incubation: Incubate the plate for 48-72 hours. 4. MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well. 5. Final Incubation: Incubate for 1-4 hours at 37 °C. 6. Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader. 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2.2.2: Topoisomerase IIα DNA Relaxation Assay
Trustworthiness: This assay directly measures the enzymatic activity of TOPOIIα. The conversion of supercoiled plasmid DNA to its relaxed form is a direct and unambiguous readout of enzyme function, making inhibition easily quantifiable.
[5]1. Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing TOPOIIα assay buffer, supercoiled plasmid DNA (e.g., pBR322), and human Topoisomerase IIα enzyme. 2. Inhibitor Addition: Add the test compound at various concentrations (or vehicle control). 3. Initiation: Add ATP to initiate the reaction. 4. Incubation: Incubate the reaction at 37 °C for 30-60 minutes. 5. Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K. 6. Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the supercoiled and relaxed forms of the plasmid are well-separated. 7. Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV light. 8. Analysis: Quantify the band intensities. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.
In Vivo Evaluation Protocol
Protocol 2.3.1: Xenograft Mouse Model for Antitumor Efficacy
Expert Insight: The xenograft model is the gold standard for assessing a compound's in vivo efficacy. It tests the drug's activity in a complex biological system, providing critical data on its pharmacokinetics and overall therapeutic potential that cannot be obtained from in vitro studies.
[11]1. Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ KM-12 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice). 2[8]. Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). 3. Randomization: Randomize mice into treatment and control groups. 4. Compound Administration: Administer the pyrrolo[3,4-b]pyridine derivative (formulated in an appropriate vehicle, e.g., 0.5% HPMC + 0.2% Tween 80) via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once daily). The control group receives the vehicle only. 5. Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. 6. Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size. 7. Data Analysis: Euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Part III: Data Presentation & Representative Compounds
The efficacy of these derivatives is quantified by their IC₅₀ values. Lower values indicate higher potency.
Table 1: Representative Activity of Pyrrolopyridine Derivatives
| Compound Class | Target(s) | Example Compound | IC₅₀ Value | Target Cancer Type(s) | Reference |
| Pyrazolo[3,4-b]pyridine | TRKA Kinase | Compound C03 | 56 nM (enzymatic) | TRK-fusion cancers | |
| 0.304 µM (KM-12 cells) | Colon | ||||
| Pyrazolo[3,4-b]pyridine | Topoisomerase IIα | Compound 8c | 1.33 µM (GI₅₀) | Broad-spectrum, potent on Leukemia | |
| Pyrrolo[3,4-b]pyridin-5-one | αβ-Tubulin | Compound 1f | 6.25 µM (MDA-MB-231 cells) | Triple-Negative Breast Cancer | |
| Pyrrolo[3,4-b]pyridin-5-one | αβ-Tubulin | Compound 1l | 13.3 µM (CaSki cells) | Cervical Cancer | |
| 1H-Pyrrolo[3,2-c]pyridine | Tubulin (Colchicine site) | Compound 10t | 0.12 - 0.21 µM (various cells) | Cervical, Gastric, Breast | |
| 1H-Pyrrolo[2,3-b]pyridine | CDK8 Kinase | Compound 22 | 48.6 nM (enzymatic) | Colorectal Cancer |
Conclusion & Future Directions
The pyrrolo[3,4-b]pyridine scaffold and its isomers are exceptionally versatile platforms for the design of potent and selective anticancer agents. Their ability to target diverse and critical oncogenic pathways, including protein kinases, microtubule dynamics, and DNA topoisomerases, underscores their significance in oncology drug discovery. The protocols outlined here provide a robust framework for synthesizing, evaluating, and advancing these promising compounds from the bench to preclinical models.
Future research should focus on optimizing the pharmacokinetic properties of these derivatives, enhancing their selectivity to minimize off-target effects, and exploring their efficacy in combination therapies to overcome potential drug resistance mechanisms.
References
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Al-Suwaidan, I. A., et al. (2016). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Molecules. Available at: [Link]
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García-González, M. C., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules. Available at: [Link]
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Ali, M. A., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Wang, M., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Lee, H., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. Available at: [Link]
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Ghorab, M. M., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available at: [Link]
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Islas-Jácome, A., et al. (2021). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules. Available at: [Link]
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Singh, S., et al. (2021). Pyrrolo[2,1-f]tr[8][10][12]iazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Hematology & Oncology. Available at: [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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García-González, M. C., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. Available at: [Link]
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Alanazi, A. S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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ResearchGate. (n.d.). Examples of compounds derived from pyridine where antiproliferative... ResearchGate. Available at: [Link]
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Amr, A. E., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Der Pharma Chemica. Available at: [Link]
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Liu, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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El-Gohary, N. S., et al. (2019). Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. Bioorganic Chemistry. Available at: [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]
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El-Damasy, D. A., et al. (2022). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A. Available at: [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. Available at: [Link]
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Žukauskaitė, A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
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molecular docking studies of 6h-pyrrolo[3,4-b]pyridin-5-ol with target proteins
Application Note & Protocol
Title: In Silico Elucidation of Binding Mechanisms: A Validated Molecular Docking Protocol for 6H-pyrrolo[3,4-b]pyridin-5-ol with Cyclin-Dependent Kinase 2 (CDK2)
Abstract
The 6H-pyrrolo[3,4-b]pyridine scaffold is a privileged aza-analogue of isoindolin-1-one, a core structure present in numerous synthetic and natural compounds with demonstrated anticancer activity.[1][2] This application note provides a comprehensive, field-proven protocol for investigating the binding potential of a specific derivative, this compound, against Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of the cell cycle and a validated target in oncology. We present a self-validating workflow that begins with meticulous preparation of both the protein target and the small molecule ligand, proceeds through a rigorous protocol validation step using native ligand redocking, and culminates in the production docking and in-depth analysis of the title compound. This guide is designed for researchers in computational chemistry and drug discovery, offering a robust framework to generate reliable and reproducible in silico data for hypothesis-driven lead discovery.
Scientific Rationale & Target Selection
The rationale for investigating this compound stems from the established biological activity of its parent scaffold. Recent studies have demonstrated the cytotoxic effects of various pyrrolo[3,4-b]pyridin-5-one derivatives against human cervical and breast cancer cell lines.[3][4] In silico investigations of these compounds have identified multiple potential protein targets related to cancer, including a range of kinases.[3]
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, when complexed with cyclin E or cyclin A, plays a critical role in orchestrating the G1/S transition and S phase progression of the cell cycle. Its dysregulation is a hallmark of many human cancers, making it a high-priority target for therapeutic intervention. The ATP-binding pocket of CDK2 is a well-characterized active site amenable to inhibition by small molecules.
Given the established anticancer potential of the scaffold and the therapeutic relevance of the target, this protocol will use the CDK2 active site to probe the binding hypothesis for this compound. For this purpose, we will utilize the high-resolution crystal structure of human CDK2 in complex with the inhibitor 8-Anilino-1-naphthalenesulfonic acid (ANS), PDB ID: 1HCK , as our receptor model. This specific structure provides an ideal platform for a validation-centric docking protocol.
The Molecular Docking Workflow: A Conceptual Overview
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[5][6] The process is not a single command but a multi-stage workflow where the integrity of each step is paramount for the credibility of the final output. The workflow described herein ensures a systematic and validated approach to generate meaningful predictions.
Pre-Computation & System Preparation Protocol
The quality of input structures directly dictates the quality of docking results. This phase involves preparing both the receptor (protein) and the ligand to be computationally compatible and chemically accurate.[7]
Protocol 3.1: Target Protein Preparation (CDK2)
Objective: To prepare the raw PDB structure of CDK2 for docking by removing non-essential molecules, correcting structural issues, and assigning appropriate chemical properties.
Materials:
-
AutoDock Tools (MGLTools) ([Link])
-
PDB ID: 1HCK
Methodology:
-
Fetch and Initial Cleaning:
-
In UCSF ChimeraX, fetch the structure using the command: open 1HCK.
-
Causality: The raw PDB file contains crystallographic water molecules, alternate conformations, and other non-protein chains that can interfere with the docking algorithm.[8] We must remove these.
-
Delete water molecules: delete ~solvent
-
Remove alternate conformations by selecting the highest occupancy conformer. For this protocol, we will retain only chain A (the protein) and the co-crystallized ligand (ANS). Delete chain B: delete :/B
-
Isolate the native ligand (ANS) and save it separately for validation later: select :/A & ligand, then write selected #1 native_ligand.pdb. Now delete the ligand from the main view: delete ligand.
-
-
Structural Correction and Hydrogen Addition:
-
Causality: Crystal structures often lack hydrogen atoms and may have missing side chains or loops.[7] The docking force fields require a complete structure with hydrogens to accurately calculate electrostatic and van der Waals interactions.
-
Use the Dock Prep tool in ChimeraX. This tool will:
-
Add hydrogen atoms, assuming standard protonation states at pH 7.4.
-
Assign atomic charges using a force field like AMBER.
-
Repair any missing side chains (if applicable).
-
-
Save the prepared protein structure in .pdb format (e.g., 1HCK_protein_prepared.pdb).
-
-
Final Preparation for AutoDock:
-
Open the prepared protein PDB file in AutoDock Tools (ADT).
-
Go to Grid -> Macromolecule -> Choose... and select the protein.
-
Causality: This step converts the standard PDB file into a PDBQT file. The "QT" signifies that partial charges (Q) and AutoDock atom types (T) have been assigned, which are essential for the AutoGrid and AutoDock calculations.[9]
-
Save the output file as 1HCK_protein.pdbqt.
-
Protocol 3.2: Ligand Preparation (this compound)
Objective: To generate a chemically correct, low-energy 3D conformation of the ligand and prepare it for docking.
Materials:
-
A 2D chemical drawing tool (e.g., ChemDraw, MarvinSketch) or PubChem.
-
A tool for 3D structure generation and energy minimization (e.g., Avogadro, Open Babel GUI).[10]
-
AutoDock Tools (MGLTools).
Methodology:
-
Structure Generation (2D to 3D):
-
The IUPAC name is this compound. Its canonical SMILES representation is c1cc2c(c[nH]2)nc1O.
-
Draw the 2D structure in a chemical editor or obtain it from a database.
-
Causality: The docking algorithm requires a 3D representation of the ligand. It's crucial to start with a reasonable 3D geometry.
-
Use a tool like Open Babel to convert the 2D structure (e.g., from SMILES) into a 3D structure and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This relaxes strained bonds and angles.[11]
-
Save the 3D structure as ligand.pdb.
-
-
Final Preparation for AutoDock:
-
Open ligand.pdb in AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Choose... and select the ligand molecule.
-
Causality: ADT will automatically detect the root atom and define rotatable bonds, which allows for ligand flexibility during the docking simulation.[10] It will also assign Gasteiger charges, which are necessary for the scoring function.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Docking Protocol Validation
Trustworthiness Pillar: A protocol's reliability must be established before it is used for novel predictions. The gold standard for validating a docking protocol is to demonstrate its ability to reproduce the experimentally determined binding mode of a known ligand.[12][13]
Protocol 4.1: Redocking of the Co-crystallized Ligand (ANS)
Objective: To dock the extracted native ligand back into the prepared receptor's active site and compare the result to the original crystal structure pose.
Methodology:
-
Prepare the Native Ligand: Using the native_ligand.pdb file created in Protocol 3.1, follow the steps in Protocol 3.2 to generate native_ligand.pdbqt.
-
Define the Binding Site (Grid Box):
-
In ADT, with 1HCK_protein.pdbqt and native_ligand.pdbqt loaded, go to Grid -> Grid Box....
-
Center the grid box on the native ligand. Adjust the dimensions of the box to encompass the entire active site, typically with a 4-5 Å buffer around the ligand in all directions. For 1HCK, a box size of approximately 60x60x60 points with 0.375 Å spacing is a good starting point.
-
Save the grid parameter file (.gpf).
-
-
Run AutoGrid and AutoDock:
-
Execute AutoGrid using the generated .gpf file to pre-calculate the interaction potentials for each atom type in the defined grid box.
-
Configure the AutoDock docking parameter file (.dpf), specifying the receptor, the native ligand (native_ligand.pdbqt), and the search algorithm (e.g., Lamarckian Genetic Algorithm).[14]
-
Run AutoDock.
-
-
Analyze Validation Results:
-
The primary output is the docking log file (.dlg). This file contains the predicted binding poses and their corresponding scores.[15]
-
The most critical metric for validation is the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose.[12]
-
Self-Validation Check: A successful validation is generally accepted when the RMSD is less than 2.0 Å .[13][16] This indicates that the chosen docking parameters can accurately reproduce a known binding mode.
-
| Validation Metric | Acceptance Criterion | Hypothetical Result | Outcome |
| RMSD (Docked vs. Crystal Pose) | < 2.0 Å | 1.25 Å | Protocol Validated |
Production Docking Protocol
With the protocol validated, we can now confidently apply it to our test compound.
Protocol 5.1: Docking of this compound
Objective: To predict the binding mode and affinity of the test ligand within the CDK2 active site.
Methodology:
-
Use Validated Parameters: The grid box, grid parameter file (.gpf), and docking parameter file (.dpf) from the validation step (Protocol 4.1) are retained.
-
Modify Docking Input: In the .dpf file, change the input ligand from native_ligand.pdbqt to ligand.pdbqt (representing this compound).
-
Execute AutoDock: Run the docking simulation. The algorithm will now explore the conformational space of the test ligand within the same active site grid.
Post-Docking Analysis & Interpretation
The output of a docking simulation is a set of potential binding poses ranked by a scoring function. Careful analysis is required to extract meaningful insights.[17][18]
Protocol 6.1: Interpreting the Results
-
Binding Affinity Estimation: The primary quantitative output is the estimated free energy of binding (ΔG), typically reported in kcal/mol.[17] More negative values indicate stronger predicted binding affinity. The docking program also estimates the inhibition constant (Ki).
-
Pose Analysis: The docking algorithm generates multiple binding modes (poses). These are often clustered based on conformational similarity.[18] The most credible results are typically found in the most populated cluster with the lowest binding energy.
-
Interaction Analysis:
-
Load the prepared protein (1HCK_protein.pdbqt) and the top-ranked docked ligand pose into a molecular visualizer like PyMOL or UCSF ChimeraX.
-
Identify specific amino acid residues in the active site that form key non-covalent interactions with the ligand.[19]
-
Hydrogen Bonds: Look for donor-acceptor pairs between the ligand (e.g., the -OH and pyridine/pyrrole nitrogens) and backbone or side-chain atoms of residues like Leu83, Glu81, or Asp86 in the CDK2 active site.
-
Hydrophobic Interactions: The pyrrolopyridine core is likely to form hydrophobic contacts with residues such as Ile10, Val18, and Leu134.
-
π-π Stacking: The aromatic rings of the ligand may stack with the phenyl ring of Phe80.
-
Hypothetical Data Summary
The results of the docking simulation should be summarized for clear comparison.
| Compound | Top Pose Binding Energy (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues (CDK2) |
| ANS (Redocked) | -9.1 | 0.15 | Glu81, Leu83, Phe80 |
| This compound | -7.5 | 5.2 | Leu83 (H-bond), Ile10, Val18, Phe80 (π-stacking) |
Conclusion
This application note details a systematic and scientifically rigorous protocol for the molecular docking of this compound with the cancer target CDK2. By emphasizing a validation-centric approach—proving the protocol's ability to reproduce an experimental binding mode before predicting a new one—we establish a high degree of confidence in the resulting in silico hypothesis. The analysis of the predicted binding mode for this compound suggests favorable interactions within the ATP-binding site of CDK2, warranting further investigation through more advanced computational methods like molecular dynamics or experimental validation. This workflow serves as a reliable template for researchers aiming to perform meaningful and reproducible molecular docking studies in drug discovery.
References
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ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
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Quora. (2021). How does one prepare proteins for molecular docking? Quora. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]
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Biotecnika. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking. YouTube. [Link]
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ResearchGate. (2015). How can I validate a docking protocol? ResearchGate. [Link]
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Schrödinger. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. [Link]
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Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
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Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. [Link]
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Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
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Bioinformatics Review. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. [Link]
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Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127-1135. [Link]
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The Research Nest. (2025). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. YouTube. [Link]
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Taha, M. O., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 50(4), 586-596. [Link]
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Collina, S., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). International Journal of Molecular Sciences, 21(20), 7708. [Link]
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Kumar, A., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(12), 4429-4440. [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
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Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio. Dawn of Bioinformatics. [Link]
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Garibaldi, A. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Scipharm, 94(1), 9. [Link]
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Dr. Gene. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
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Gothwal, A., et al. (2017). Molecular Docking: A structure-based drug designing approach. J Sci Med, 1(1), 1-4. [Link]
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Salmaso, V., & Moro, S. (2018). Ten quick tips for machine learning in computational drug discovery. Journal of chemical information and modeling, 58(8), 1505-1510. [Link]
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Wikipedia. (n.d.). Docking (molecular). Wikipedia. [Link]
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Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. Expert opinion on drug discovery, 14(8), 755-767. [Link]
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PubChem. (n.d.). 6H-pyrrolo[3,4-b]pyridine. National Center for Biotechnology Information. [Link]
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Vázquez-Mendoza, A., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 28(22), 7545. [Link]
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Martínez-Pascual, R., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. [Link]
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Vázquez-Mendoza, A., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. PMC. [Link]
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Martínez-Pascual, R., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. [Link]
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Application Notes and Protocols for the Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions
Introduction: The Significance of the Pyrrolo[3,4-b]pyridin-5-one Scaffold
The pyrrolo[3,4-b]pyridin-5-one core is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. This fused bicyclic system is considered an aza-analogue of the naturally occurring isoindolin-1-one scaffold, a structural component found in various bioactive natural products and synthetic anticancer agents.[1][2][3][4] The inherent structural features of pyrrolo[3,4-b]pyridin-5-ones, including their rigid framework and capacity for diverse substitution, make them attractive candidates for interacting with a range of biological targets. Consequently, derivatives of this scaffold have been investigated for various therapeutic applications, including their potential as anticancer,[1][3][4][5] antiviral,[6][7] and antidiabetic agents. The antidiabetic agent BMS-767778 serves as a notable example of a marketed drug incorporating this core structure.[8][9]
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these complex heterocyclic systems.[3] MCRs are one-pot processes where three or more reactants combine in a sequential manner to form a product that incorporates substantial portions of all the starting materials.[3] This approach offers significant advantages over traditional multi-step syntheses, including higher atom economy, reduced waste generation, and simplified purification procedures, aligning well with the principles of green chemistry.[10]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of pyrrolo[3,4-b]pyridin-5-ones using multicomponent reactions. We will delve into the underlying mechanistic principles, provide a detailed experimental protocol for a representative synthesis, and offer practical application notes to ensure successful implementation in the laboratory.
Theoretical Framework: The Ugi-Zhu Three-Component Reaction and Subsequent Cascade
A particularly elegant and widely employed MCR for the construction of the pyrrolo[3,4-b]pyridin-5-one scaffold is the Ugi-Zhu three-component reaction (UZ-3CR) coupled with a subsequent intramolecular cascade process.[1][6][7][10] This strategy allows for the rapid assembly of the complex polyheterocyclic core from simple and readily available starting materials.
The overall transformation can be conceptually divided into two main stages:
-
The Ugi-Zhu Three-Component Reaction: This initial MCR involves the condensation of an aldehyde, an amine, and an α-isocyanoacetamide to form a crucial 5-aminooxazole intermediate.[11][12] The reaction is typically catalyzed by a Lewis acid, such as ytterbium(III) triflate (Yb(OTf)₃) or scandium(III) triflate (Sc(OTf)₃), which activates the imine formed in situ from the aldehyde and amine, making it more susceptible to nucleophilic attack by the isocyanide.[1][7][13]
-
The Cascade Sequence: The 5-aminooxazole intermediate, without isolation, is then subjected to a cascade of reactions initiated by the addition of a dienophile, typically maleic anhydride. This sequence involves an intermolecular aza-Diels-Alder cycloaddition, followed by an intramolecular N-acylation, decarboxylation, and finally dehydration to yield the aromatic pyrrolo[3,4-b]pyridin-5-one core.[1][6][7][8][10]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the synthesis of pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu reaction and subsequent cascade.
Caption: Workflow for the synthesis of pyrrolo[3,4-b]pyridin-5-ones.
Detailed Experimental Protocol: One-Pot Synthesis of a Representative Pyrrolo[3,4-b]pyridin-5-one Derivative
This protocol describes a general and robust one-pot procedure for the synthesis of a range of pyrrolo[3,4-b]pyridin-5-one derivatives, adapted from methodologies reported in the literature.[1][3] Microwave irradiation is employed as the heat source to accelerate reaction rates and improve yields.[1][2][10]
Materials and Reagents
-
Appropriate aldehyde (1.0 equiv.)
-
Appropriate primary amine (1.0 equiv.)
-
Appropriate α-isocyanoacetamide (1.2 equiv.)
-
Maleic anhydride (1.4 equiv.)
-
Ytterbium(III) triflate (Yb(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃) (0.03 equiv.)
-
Toluene (anhydrous)
-
Microwave reactor tubes (10 mL)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)
Step-by-Step Procedure
-
Initial Reaction Setup: In a 10 mL microwave reactor tube, combine the aldehyde (1.0 equiv.) and the amine (1.0 equiv.) in anhydrous toluene (1.0 mL).
-
Imine Formation: Seal the tube and heat the mixture using microwave irradiation at 65 °C (100 W) for 5 minutes with stirring. This step facilitates the formation of the imine intermediate.
-
Catalyst Addition: Allow the reaction mixture to cool slightly, then add the Lewis acid catalyst (e.g., Ytterbium(III) triflate, 0.03 equiv.).
-
Ugi-Zhu Reaction: Reseal the tube and heat the mixture again using microwave irradiation at 65 °C (100 W) for 5 minutes with stirring. Then, add the α-isocyanoacetamide (1.2 equiv.).
-
Formation of 5-Aminooxazole: Continue heating the mixture under microwave irradiation at 80 °C (100 W) for 15 minutes with stirring. This drives the Ugi-Zhu three-component reaction to completion, forming the 5-aminooxazole intermediate.
-
Cascade Reaction Initiation: After cooling, add maleic anhydride (1.4 equiv.) to the reaction mixture.
-
Final Cascade and Product Formation: Reseal the tube and heat the reaction mixture for a final time using microwave irradiation at 80 °C (100 W) for 15 minutes with stirring. This promotes the cascade sequence, leading to the formation of the desired pyrrolo[3,4-b]pyridin-5-one product.[3]
-
Work-up and Purification: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure pyrrolo[3,4-b]pyridin-5-one derivative.
Representative Data
The following table summarizes the reaction conditions and yields for the synthesis of various pyrrolo[3,4-b]pyridin-5-one derivatives using the described one-pot multicomponent approach.
| Entry | Aldehyde | Amine | α-Isocyanoacetamide | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | 2-isocyano-N-phenylacetamide | 75 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | 2-isocyano-N-phenylacetamide | 82 |
| 3 | Furan-2-carbaldehyde | Furfurylamine | 2-isocyano-N-phenylacetamide | 68 |
| 4 | Benzaldehyde | Cyclohexylamine | 2-isocyano-N-phenylacetamide | 70 |
| 5 | 4-Methoxybenzaldehyde | Benzylamine | 2-isocyano-N-methylacetamide | 78 |
Yields are for the isolated, purified products.
Application Notes and Troubleshooting
Causality Behind Experimental Choices
-
Solvent Selection: Toluene is often the solvent of choice as it effectively dissolves the reactants and has a sufficiently high boiling point for the reaction conditions.[1][7] In some cases, chlorobenzene has been successfully employed.[13][14]
-
Catalyst Choice: Lewis acids like Yb(OTf)₃ and Sc(OTf)₃ are crucial for activating the imine intermediate, thereby accelerating the nucleophilic addition of the isocyanide.[1][7] The choice of catalyst can sometimes influence the reaction yield and may need to be optimized for specific substrates. Ammonium chloride has also been reported as an effective promoter for the formation of the 5-aminooxazole intermediate.[11][12][15][16]
-
Microwave Heating: The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods.[1][2] The focused heating and rapid temperature changes can also lead to improved yields and cleaner reaction profiles.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete imine formation- Deactivation of the catalyst- Steric hindrance from bulky substrates | - Increase the initial heating time for imine formation.- Ensure anhydrous conditions to prevent catalyst hydrolysis.- Consider a more active catalyst or higher reaction temperature. |
| Formation of Side Products | - Self-condensation of the aldehyde- Decomposition of the isocyanide | - Add the isocyanide after the initial imine formation and catalyst addition.- Maintain the recommended reaction temperatures to avoid thermal decomposition. |
| Difficult Purification | - Presence of unreacted starting materials- Formation of polymeric byproducts | - Optimize the stoichiometry of the reactants.- Employ gradient elution during column chromatography for better separation. |
Conclusion
Multicomponent reactions, particularly the Ugi-Zhu three-component reaction followed by a cascade sequence, provide a highly efficient and versatile platform for the synthesis of medicinally important pyrrolo[3,4-b]pyridin-5-ones. The one-pot nature of this methodology, coupled with the use of microwave-assisted heating, allows for the rapid generation of diverse libraries of these complex heterocycles. The detailed protocol and application notes provided herein are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the exploration of this privileged scaffold in the pursuit of new therapeutic agents.
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Application Notes and Protocols for the Development of Pyrrolo[3,4-b]pyridin-5-one Based Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolo[3,4-b]pyridin-5-one scaffold represents a privileged heterocyclic system in medicinal chemistry. As an aza-analogue of isoindolin-1-one, a core structure found in numerous natural and synthetic anticancer agents, it has garnered significant interest for the development of novel therapeutics.[1][2] The structural rigidity and diverse substitution points of this scaffold allow for fine-tuning of its physicochemical properties and biological activity. Research has demonstrated that derivatives of this and related pyrrolopyridine systems can engage a variety of oncologically relevant targets, including tubulin, protein kinases, and DNA repair enzymes, making them a versatile platform for anticancer drug discovery.[2][3][4][5]
This guide provides a comprehensive, field-proven framework for the systematic development of pyrrolo[3,4-b]pyridin-5-one derivatives, from initial synthesis and computational screening to detailed in vitro and in vivo preclinical evaluation. The protocols and workflows herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to empower researchers to make informed decisions throughout the drug discovery cascade.
Section 1: Synthesis and Chemical Characterization
Expertise & Experience: The efficient construction of complex molecular scaffolds is paramount in medicinal chemistry. Multicomponent reactions (MCRs) are particularly powerful as they enable the rapid assembly of diverse compound libraries from simple starting materials in a single step, accelerating the discovery of lead compounds. The Ugi-Zhu three-component reaction (UZ-3CR) followed by an intramolecular cascade is a robust and versatile method for synthesizing the pyrrolo[3,4-b]pyridin-5-one core.[1][3][6]
Protocol 1.1: One-Pot Synthesis via Ugi-Zhu/Aza Diels-Alder Cascade
This protocol describes a microwave-assisted, one-pot synthesis that combines an Ugi-Zhu reaction with a subsequent cascade of aza Diels-Alder cycloaddition, N-acylation, and aromatization to yield the desired polysubstituted pyrrolo[3,4-b]pyridin-5-ones.[1][7]
Materials:
-
Appropriate aldehyde (1.0 eq)
-
Primary or secondary amine (e.g., 3-morpholinopropan-1-amine) (1.0 eq)
-
Isocyanide (e.g., isocyanoacetamide) (1.0 eq)
-
Maleic anhydride (1.2 eq)
-
Ytterbium triflate (Yb(OTf)₃) or Scandium triflate (Sc(OTf)₃) (10-20 mol%)
-
Anhydrous toluene
-
Microwave synthesis vials
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
To a microwave synthesis vial, add the aldehyde (1.0 eq), amine (1.0 eq), and anhydrous toluene (to achieve a ~0.2 M concentration).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 eq) to the vial and continue stirring for another 10-15 minutes.
-
Add the catalyst (e.g., Yb(OTf)₃, 15 mol%) followed by maleic anhydride (1.2 eq).
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 110-130 °C) for 30-60 minutes.
-
Causality Note: Microwave irradiation significantly accelerates the reaction rate, often leading to higher yields and cleaner product profiles compared to conventional heating by ensuring uniform and rapid energy transfer.
-
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the final pyrrolo[3,4-b]pyridin-5-one product.
Characterization:
-
Structural Verification: Confirm the identity of the synthesized compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]
-
Purity Assessment: Determine the purity of the final compounds using ¹H NMR and HPLC, ensuring >95% purity for biological testing.
Section 2: In Silico Screening and Target Identification
Expertise & Experience: Before committing to extensive biological assays, computational modeling provides a cost-effective strategy to prioritize candidates and formulate mechanistic hypotheses. Molecular docking can predict the binding affinity and mode of interaction with known cancer targets, while ADMET profiling assesses the potential drug-like properties of the compounds.[1]
Caption: In Silico workflow for prioritizing anticancer candidates.
Protocol 2.1: Molecular Docking Studies
This protocol outlines a general procedure for performing molecular docking to evaluate the binding potential of synthesized compounds against a target protein, such as αβ-tubulin.[2][3]
Procedure:
-
Protein Preparation: Obtain the crystal structure of the target protein (e.g., αβ-tubulin, PDB ID: 1JFF) from the Protein Data Bank. Prepare the protein using software like AutoDockTools or Maestro by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate 3D structures of the synthesized pyrrolo[3,4-b]pyridin-5-one derivatives and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Grid Generation: Define the binding site on the target protein. This is typically centered on the co-crystallized ligand or a known active site (e.g., the colchicine binding site on tubulin). A grid box is generated to encompass this site.
-
Docking Simulation: Perform the docking using a validated algorithm (e.g., AutoDock Vina). The program will generate multiple binding poses for each ligand within the defined grid box.
-
Analysis: Analyze the results based on the predicted binding energy (kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.[3] Compounds with lower binding energies and favorable interactions with key residues are considered promising candidates.
Section 3: In Vitro Biological Evaluation
Expertise & Experience: The cornerstone of anticancer drug development is demonstrating a compound's ability to selectively kill cancer cells. A tiered approach is most effective: a broad primary screen for cytotoxicity, followed by IC₅₀ determination to quantify potency, and finally, mechanistic assays to elucidate the mode of action.
Caption: The CDK4/6-Rb pathway and the site of inhibitor action.
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following compound treatment. Arrest in the G1 phase would support a CDK4/6 inhibition mechanism. [8] Procedure:
-
Seed cells in 6-well plates and treat with the test compound at 1x and 5x its IC₅₀ for 24 hours.
-
Harvest cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells to remove ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, is used to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G1 peak compared to the vehicle control indicates G1 arrest.
Section 4: Preclinical In Vivo Evaluation
Expertise & Experience: Demonstrating efficacy in a living organism is a critical step. The human tumor xenograft model in immunocompromised mice is the industry standard for assessing the in vivo antitumor activity of a lead candidate. [9]Ethical considerations and robust experimental design are crucial for obtaining meaningful and reproducible data.
Caption: Workflow for a standard preclinical xenograft model.
Protocol 4.1: Human Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., Nude or NSG mice, 6-8 weeks old)
-
Cancer cells (e.g., MCF-7)
-
Matrigel
-
Test compound and vehicle formulation (e.g., dissolved in 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., n=8-10 mice per group), including a vehicle control group and one or more compound treatment groups.
-
Treatment Administration: Administer the compound and vehicle daily via the desired route (e.g., oral gavage) at a predetermined dose. [10]5. Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze the data for statistical significance.
References
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]
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Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. [Link]
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC - PubMed Central. [Link]
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Initially tested pyrrolo[3,4-b]pyridin-5-ones. [a] Synthesis reported... ResearchGate. [Link]
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(a) a fused-pyrrolo[3,4-b]pyridin-5-one and isoindolin-2-ones of... ResearchGate. [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. VIVO. [Link]
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Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. [Link]
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CDK4/6 inhibitors: a brief overview and prospective research directions. PMC. [Link]
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Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Karger Publishers. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. MDPI. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. PubMed. [Link]
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PARP Inhibitors. YouTube. [Link]
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Gynecologic Cancer Education: PARP Inhibitor Therapy. YouTube. [Link]
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Application Note: A Multi-Phased Strategy for Elucidating the Mechanism of Action of 6H-pyrrolo[3,4-b]pyridin-5-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including several kinase inhibitors used in oncology.[1] The heterocyclic pyrrolopyridine nucleus can mimic the purine ring of ATP, enabling compounds to act as competitive inhibitors at the ATP-binding site of kinases.[1][2] 6H-pyrrolo[3,4-b]pyridin-5-ol is a member of this structural class; however, its specific biological targets and mechanism of action (MOA) are not extensively documented in publicly available literature. Understanding a compound's MOA is a critical step in drug discovery, providing the rationale for its therapeutic application and potential side effects.[3][4]
This guide, designed for drug development researchers, outlines a comprehensive, multi-phased experimental strategy to identify the molecular target(s) of this compound, validate the interaction, and characterize its downstream cellular effects. We will proceed under the working hypothesis that, given its core structure, this compound is likely a protein kinase inhibitor. This structured approach ensures a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.
Phase 1: Unbiased Target Identification and Target Engagement
Rationale & Experimental Choice
We will employ the Cellular Thermal Shift Assay (CETSA®), a powerful label-free method for assessing target engagement in intact cells or tissue samples.[6][7][8] The principle behind CETSA is that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[7][9] This allows for the direct measurement of a physical interaction between the compound and its target in a physiological context.
Workflow for Target Identification
Protocol 1: CETSA Coupled with Mass Spectrometry (CETSA-MS)
This protocol is designed to identify the full spectrum of proteins stabilized by the compound.
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., A549, lung carcinoma) to ~80% confluency.
-
Treat cells with a predetermined concentration of this compound (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.
-
-
Thermal Challenge:
-
Harvest and wash the cells, resuspending them in PBS.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.[8]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).[5]
-
-
Proteomic Analysis:
-
Collect the supernatant (soluble fraction).
-
Perform protein quantification (e.g., BCA assay).
-
Digest the proteins into peptides (e.g., using trypsin).
-
Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Analyze the samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins that show a significant thermal shift (increased abundance in the soluble fraction at higher temperatures) in the compound-treated group compared to the vehicle control. These are the primary target candidates.
-
Phase 2: Biophysical Validation of Direct Target Interaction
After identifying high-confidence target candidates from the CETSA-MS screen, it is essential to validate the direct interaction and quantify the binding affinity using an orthogonal, in vitro method.
Rationale & Experimental Choice
Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time, quantitative data on biomolecular interactions.[10][11] It is an industry standard for confirming drug-target binding and determining key kinetic parameters such as the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.[12]
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
This protocol assumes a hypothetical top candidate from Phase 1, for example, a receptor tyrosine kinase like EGFR.
-
Immobilization of Target Protein:
-
Covalently immobilize high-purity, recombinant human EGFR protein onto a sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span a wide range around the expected Kₑ (e.g., 1 nM to 10 µM).
-
Inject the compound solutions over the target and reference flow cells at a constant flow rate.
-
Record the binding response (measured in Response Units, RU) over time, including an association phase and a dissociation phase.
-
Between injections, regenerate the sensor surface with a mild buffer to remove the bound compound.
-
-
Data Analysis and Interpretation:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (kₐ, kₑ) and the dissociation constant (Kₑ).
-
A low Kₑ value (e.g., in the nanomolar range) confirms a high-affinity interaction between the compound and the target protein.
-
| Parameter | Description | Hypothetical Value |
| kₐ (on-rate) | Association rate constant (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| kₑ (off-rate) | Dissociation rate constant (s⁻¹) | 3.0 x 10⁻⁴ |
| Kₑ (Kₑ) | Equilibrium dissociation constant (nM) | 2.0 |
Table 1: Example SPR kinetic data for the interaction of this compound with a target kinase.
Phase 3: Cellular Pathway and Phenotypic Analysis
With a validated target in hand, the next step is to determine how the compound's engagement with this target modulates downstream signaling pathways and affects cell fate.[13]
Rationale & Experimental Choice
Western blotting is a fundamental technique used to detect changes in the expression and phosphorylation status of specific proteins within a signaling cascade.[14][15] To measure the ultimate phenotypic outcome of this pathway modulation, a cell viability assay, such as the MTT assay, is employed. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[16][17]
Protocol 3: Western Blot Analysis of a Target Pathway
-
Cell Culture and Lysis:
-
Seed A549 cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours.
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Stimulate the pathway (e.g., with 100 ng/mL EGF for 10 minutes) to induce kinase phosphorylation.
-
Immediately wash cells with ice-cold PBS and lyse with 1X SDS sample buffer containing protease and phosphatase inhibitors.[15]
-
-
Electrophoresis and Transfer:
-
Determine protein concentration, normalize samples, and denature by boiling at 95°C for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated and total forms of the target and downstream proteins (e.g., p-EGFR, EGFR, p-ERK1/2, ERK1/2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.
-
Quantify band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated to total protein indicates successful pathway inhibition.
-
Protocol 4: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.[18] Include vehicle-only wells as a control.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a dedicated SDS-HCl solution) to each well to dissolve the formazan crystals.[18][19]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC₅₀ value (the concentration of compound that inhibits 50% of cell viability).
-
| Assay | Endpoint | Hypothetical Result |
| Western Blot | p-ERK / Total ERK Ratio | Dose-dependent decrease |
| MTT Assay | Cell Viability (IC₅₀) | 5.5 µM |
Table 2: Summary of expected cellular assay results.
Conclusion
This structured, three-phase approach provides a robust framework for the comprehensive elucidation of the mechanism of action for this compound. By progressing from unbiased target discovery (CETSA-MS) to rigorous biophysical validation (SPR) and finally to functional cellular characterization (Western Blot, MTT), researchers can confidently identify the compound's primary target, quantify its binding affinity, and link this molecular interaction to a clear phenotypic outcome. This detailed understanding is paramount for advancing a promising compound through the drug discovery pipeline.
References
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Application Notes & Protocols: Characterizing Pyrrolo[3,4-b]pyridin-5-ol Derivatives as Allosteric Modulators of G-Protein Coupled Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pursuit of novel therapeutics with enhanced specificity and improved safety profiles has intensified interest in allosteric modulation of G-Protein Coupled Receptors (GPCRs).[1] Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand (orthosteric) site, offer a more nuanced approach to regulating receptor activity.[2][3] This guide provides a comprehensive framework for the characterization of pyrrolo[3,4-b]pyridin-5-ol derivatives, a promising chemical scaffold, as allosteric modulators. We present the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to rigorously define their mechanism of action.
Section 1: The Scientific Foundation of Allosteric Modulation
The Allosteric Advantage
Traditional agonists and antagonists that compete for the highly conserved orthosteric site of GPCRs can suffer from a lack of subtype selectivity, leading to off-target effects.[4] Allosteric modulators circumvent this by binding to less conserved regions, which can confer significant improvements in selectivity.[5] Furthermore, their modulatory effect is often dependent on the presence of the endogenous agonist, preserving the natural spatial and temporal patterns of receptor activation and potentially reducing receptor desensitization and tachyphylaxis.[6] This offers a key therapeutic advantage, aiming to fine-tune physiological responses rather than simply switching them on or off.[7]
Allosteric modulators are classified based on their effect on the orthosteric ligand's properties[4]:
-
Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the orthosteric agonist. Some PAMs may possess intrinsic agonist activity and are termed "ago-PAMs".[2]
-
Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the orthosteric agonist.
-
Silent (or Neutral) Allosteric Modulators (SAMs): Bind to the allosteric site and can block the action of other allosteric modulators, but have no effect on orthosteric ligand binding or efficacy on their own.[8]
Quantifying Allosterism: Affinity and Efficacy
The effects of an allosteric modulator are quantified by two primary parameters derived from the allosteric ternary complex model[9][10]:
-
Cooperativity in Affinity (α): This factor describes the change in affinity of the orthosteric ligand for the receptor when the allosteric modulator is bound. An α value greater than 1 indicates a PAM that increases affinity, while a value less than 1 signifies a NAM that decreases affinity. An α value of 1 means the modulator has no effect on orthosteric ligand affinity.[11]
-
Cooperativity in Efficacy (β): This factor describes the change in the efficacy of the orthosteric ligand to elicit a functional response when the modulator is bound. A β value greater than 1 indicates a PAM that enhances efficacy, while a value less than 1 indicates a NAM that reduces efficacy.[9]
A comprehensive characterization, therefore, requires a dual approach: binding assays to determine α and functional assays to determine β.[12]
The Pyrrolo[3,4-b]pyridin-5-ol Scaffold
The pyrrolo[3,4-b]pyridin-5-one core and its tautomeric pyrrolo[3,4-b]pyridin-5-ol form represent a "privileged" scaffold in medicinal chemistry.[13][14] Derivatives of the related 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have been successfully identified as potent and selective positive allosteric modulators of the M1 muscarinic acetylcholine receptor, highlighting the potential of this chemical class for targeting allosteric sites on GPCRs.[15] The synthesis of these compounds is often achieved through versatile multicomponent reactions, allowing for the generation of diverse chemical libraries for screening.[16][17]
Section 2: A Validated Workflow for Allosteric Modulator Characterization
A robust assessment of a putative allosteric modulator requires a multi-assay, sequential workflow. Relying on a single assay can be misleading, as a compound might modulate one signaling pathway but not another (a phenomenon known as biased signaling) or only affect ligand affinity without altering efficacy.[8][9] The following workflow provides a self-validating system to build a comprehensive pharmacological profile.
Caption: Experimental workflow for identifying and characterizing allosteric modulators.
Section 3: Binding Assays - Probing Affinity Modulation (α)
Radioligand binding assays are the gold standard for directly measuring a modulator's effect on the affinity and binding kinetics of an orthosteric ligand.[18] These experiments are typically performed on membrane preparations from cells stably expressing the receptor of interest.
Protocol 3.1: Equilibrium Saturation Binding Assay
Causality: This assay determines if the pyrrolo[3,4-b]pyridin-5-ol derivative alters the equilibrium binding of a radiolabeled orthosteric ligand. A change in the dissociation constant (Kd) indicates an effect on affinity (α ≠ 1), while a change in the maximum number of binding sites (Bmax) can suggest a more complex mechanism or assay artifact. A pure affinity modulator should not change the Bmax.
Materials:
-
Cell membranes expressing the target GPCR.
-
Radiolabeled orthosteric ligand (e.g., [³H]-agonist or [³H]-antagonist).
-
Unlabeled orthosteric ligand (for non-specific binding determination).
-
Pyrrolo[3,4-b]pyridin-5-ol test compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates, filter mats (e.g., GF/B or GF/C), cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare two sets of serial dilutions of the radioligand in assay buffer.
-
To the first set of wells ("Total Binding"), add assay buffer. To the second set ("Test Condition"), add a fixed, high concentration of the pyrrolo[3,4-b]pyridin-5-ol derivative (e.g., 10x its functional EC₅₀).
-
For each condition, prepare triplicate wells for non-specific binding (NSB) by adding a saturating concentration of the unlabeled orthosteric ligand.
-
Add a consistent amount of cell membrane preparation to each well.
-
Incubate the plates at a defined temperature (e.g., 25°C or 37°C) until equilibrium is reached (determined empirically, often 60-120 minutes).
-
Terminate the assay by rapid filtration through the filter mats using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow filters to dry, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot specific binding (Y-axis) against the concentration of radioligand (X-axis).
-
Fit the data using a non-linear regression model for "one site-specific binding" to determine the Kd and Bmax values in the absence and presence of the test compound.
-
Calculate the affinity cooperativity factor: α = Kd (in absence of modulator) / Kd (in presence of modulator) .
Protocol 3.2: Radioligand Dissociation Kinetic Assay
Causality: This assay reveals whether the modulator affects the rate at which the orthosteric ligand dissociates from the receptor (koff). PAMs often slow the dissociation rate (α > 1), effectively trapping the orthosteric ligand, while NAMs can accelerate it (α < 1). This provides strong mechanistic evidence for an allosteric interaction.[11]
Procedure:
-
Incubate cell membranes with a high concentration of the radiolabeled orthosteric ligand (e.g., 5-10x its Kd) to achieve equilibrium binding.
-
Initiate dissociation at time t=0 by adding a vast excess of unlabeled orthosteric ligand to prevent re-binding of the radioligand. Perform this in two parallel conditions: one with assay buffer only, and one with the pyrrolo[3,4-b]pyridin-5-ol derivative.
-
At various time points, rapidly filter triplicate samples from each condition and wash as described above.
-
Quantify the remaining bound radioactivity at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of specific binding remaining (ln(%B/B₀)) against time.
-
Fit the data to a one-phase exponential decay model. The negative of the slope of this line is the dissociation rate constant (koff).
-
Compare the koff values in the presence and absence of the modulator. A significant change confirms an allosteric effect on the orthosteric ligand's binding kinetics.
Section 4: Functional Assays - Probing Efficacy Modulation (β)
Functional assays measure a downstream cellular response following receptor activation. They are essential to determine if the pyrrolo[3,4-b]pyridin-5-ol derivative modulates the efficacy of the orthosteric agonist.[8] The choice of assay depends on the GPCR's primary G-protein coupling pathway.
Caption: Major GPCR signaling pathways commonly measured in functional assays.[19][20]
Protocol 4.1: Calcium Mobilization Assay (for Gαq-coupled receptors)
Causality: This is a common high-throughput screening assay that measures the transient increase in intracellular calcium ([Ca²⁺]i) following the activation of Gαq, which stimulates Phospholipase C (PLC).[9] A PAM will increase the potency (leftward shift in EC₅₀) and/or the maximum response (Eₘₐₓ) of the agonist, while a NAM will do the opposite.
Materials:
-
Whole cells expressing the target GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Orthosteric agonist.
-
Pyrrolo[3,4-b]pyridin-5-ol test compound.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Plate cells in black-walled, clear-bottom 96- or 384-well plates and grow overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).
-
Wash cells gently with assay buffer to remove excess dye.
-
Prepare a concentration-response curve of the orthosteric agonist. In parallel plates, prepare identical agonist curves in the presence of increasing, fixed concentrations of the pyrrolo[3,4-b]pyridin-5-ol derivative.
-
Measure baseline fluorescence in the plate reader.
-
Inject the agonist solutions and immediately begin kinetic measurement of fluorescence intensity over 60-120 seconds.
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response against the log concentration of the agonist for each condition (with and without modulator).
-
Fit the data to a sigmoidal dose-response curve to obtain EC₅₀ and Eₘₐₓ values.
-
A leftward shift in EC₅₀ or an increase in Eₘₐₓ in the presence of the modulator indicates positive allosteric modulation of efficacy.
Protocol 4.2: cAMP Accumulation Assay (for Gαs/Gαi-coupled receptors)
Causality: This assay measures the modulation of adenylyl cyclase activity. Gαs activation increases cyclic AMP (cAMP) levels, while Gαi activation decreases them.[19] The protocol is similar to the calcium assay but uses detection kits based on HTRF, ELISA, or other immunoassay principles.
Procedure:
-
Seed cells in appropriate plates.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the orthosteric agonist, with and without fixed concentrations of the pyrrolo[3,4-b]pyridin-5-ol derivative. For Gαi-coupled receptors, the agonist is added to inhibit cAMP production stimulated by an agent like forskolin.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF cAMP dynamic 2).
Data Analysis:
-
Plot cAMP levels against the log concentration of the agonist.
-
Fit the curves to determine EC₅₀/IC₅₀ and Eₘₐₓ values.
-
Analyze shifts in potency and efficacy to determine the nature of the allosteric modulation.
Section 5: Data Synthesis and Interpretation
The ultimate goal is to integrate the binding and functional data to build a complete picture of the modulator's action.[12]
| Experimental Observation | Interpretation |
| Binding: α > 1 (Kd ↓ or koff ↓)Function: Left-shift in agonist EC₅₀, no change in Eₘₐₓ | Affinity-driven PAM: Primarily enhances agonist binding. |
| Binding: α ≈ 1 (No change in Kd or koff)Function: Increase in agonist Eₘₐₓ, minimal change in EC₅₀ | Efficacy-driven PAM: Primarily enhances receptor signaling capacity. |
| Binding: α > 1Function: Left-shift in EC₅₀ AND increase in Eₘₐₓ | Mixed PAM: Modulates both agonist affinity and efficacy. |
| Binding: α < 1 (Kd ↑ or koff ↑)Function: Right-shift in agonist EC₅₀ and/or decrease in Eₘₐₓ | NAM: Negatively modulates affinity and/or efficacy. |
| Function: Test compound shows agonist activity on its own. | Ago-PAM or Allosteric Agonist. |
| Function: PAM effect observed in Ca²⁺ assay but not in β-arrestin assay. | Biased Allosteric Modulator: Preferentially modulates one signaling pathway.[8] |
Probe Dependence: It is crucial to recognize that the observed allosteric effect can depend on the specific orthosteric ligand used.[6] Therefore, characterizing the modulator with the endogenous agonist is the most physiologically relevant approach. If multiple orthosteric agonists are available, testing them can provide deeper insights into the modulator's mechanism.
References
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Application of Pyrrolo[3,4-b]pyridin-5-ones in Cervical Carcinoma Cell Lines: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of pyrrolo[3,4-b]pyridin-5-ones as potential therapeutic agents against cervical carcinoma. This guide synthesizes current research findings with detailed, field-proven protocols to ensure technical accuracy and experimental reproducibility.
Introduction and Scientific Rationale
Cervical cancer remains a significant global health challenge, necessitating the development of novel therapeutic strategies. The pyrrolo[3,4-b]pyridin-5-one scaffold has emerged as a promising heterocyclic system in medicinal chemistry due to its structural analogy to isoindolin-1-one, a core component of various anticancer agents. Recent studies have demonstrated the cytotoxic effects of polysubstituted pyrrolo[3,4-b]pyridin-5-ones against various human cervical carcinoma cell lines, including HeLa, SiHa, and CaSki.[1][2][3]
The primary mechanism of action for this class of compounds is believed to be the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] Microtubules are critical components of the cytoskeleton involved in essential cellular processes, most notably mitotic spindle formation during cell division.[4] By interfering with tubulin function, these compounds induce cell cycle arrest, primarily at the G2/M phase, which subsequently triggers programmed cell death, or apoptosis.[5][6][7][8] This mechanism is shared with well-established chemotherapeutic agents like Paclitaxel and Vinca alkaloids.[4][9][10]
This guide provides a detailed framework for the in vitro evaluation of novel pyrrolo[3,4-b]pyridin-5-one derivatives, from initial cytotoxicity screening to the elucidation of their effects on apoptosis and the cell cycle.
Proposed Mechanism of Action: Tubulin Inhibition and Apoptosis Induction
The antitumor activity of pyrrolo[3,4-b]pyridin-5-ones is hypothesized to stem from their ability to bind to β-tubulin, preventing its polymerization into microtubules.[6] This disruption of the microtubule network leads to a cascade of cellular events culminating in apoptosis.
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle at the G2/M transition.[5][11][12]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often characterized by changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[5][7]
-
Caspase Activation: The apoptotic cascade culminates in the activation of effector caspases, such as Caspase-3, which cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[13]
Figure 1: Proposed signaling pathway for pyrrolo[3,4-b]pyridin-5-one-induced apoptosis.
Experimental Protocols
The following protocols provide a systematic approach to evaluating the anticancer properties of pyrrolo[3,4-b]pyridin-5-ones in cervical cancer cell lines.
Cell Culture and Maintenance
Rationale: Consistent and sterile cell culture techniques are fundamental for obtaining reproducible results. The choice of cervical cancer cell lines (e.g., HeLa, SiHa, CaSki) should be based on the specific research question, considering their HPV status and genetic background.
Protocol:
-
Cell Lines: Obtain human cervical carcinoma cell lines (e.g., HeLa, SiHa, CaSki) from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density.
Assessment of Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This initial screening is crucial for determining the cytotoxic potential of the compounds and for calculating the half-maximal inhibitory concentration (IC50).[14][15][16][17]
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cervical cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the pyrrolo[3,4-b]pyridin-5-one compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | IC50 (µM) after 48h |
| Compound X | HeLa | e.g., 25.5 ± 3.2 |
| SiHa | e.g., 30.1 ± 4.5 | |
| CaSki | e.g., 28.9 ± 3.9 | |
| Paclitaxel | HeLa | e.g., 0.01 ± 0.002 |
Note: The data presented are for illustrative purposes.
Detection of Apoptosis (Annexin V/PI Staining)
Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeable DNA dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis.[19]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrrolo[3,4-b]pyridin-5-one compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium containing FBS. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis
Rationale: To confirm that the cytotoxic effects are mediated by cell cycle arrest, DNA content is analyzed by flow cytometry after staining with a fluorescent DNA intercalating agent like Propidium Iodide (PI). This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[21][22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle distribution.
Western Blot Analysis of Apoptotic Markers
Rationale: Western blotting allows for the semi-quantitative analysis of key proteins involved in the apoptotic pathway.[23] This provides molecular evidence to support the findings from the flow cytometry assays. Key markers include the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the executioner caspase, Caspase-3, and its substrate PARP.[24][25]
Protocol:
-
Protein Extraction: Treat cells with the test compound, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
The pyrrolo[3,4-b]pyridin-5-one scaffold represents a promising starting point for the development of novel anticancer agents targeting cervical carcinoma. The protocols outlined in this guide provide a robust framework for the systematic in vitro evaluation of these compounds, from initial cytotoxicity screening to the elucidation of their pro-apoptotic and cell cycle-disrupting mechanisms. Future studies should focus on lead optimization to enhance potency and selectivity, followed by in vivo efficacy studies in relevant animal models of cervical cancer.
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Regulation of Vinca alkaloid-induced apoptosis by NF-κB/IκB pathway in human tumor cells. (n.d.). Cancer Research. [Link]
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Sesamol Augments Paclitaxel-Induced Apoptosis in Human Cervical Cancer Cell Lines. (2022). PubMed. [Link]
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The Cellular Uptake and Apoptotic Efficiency of Colchicine is Correlated with Downregulation of MMP-9 mRNA Expression in SW480 Colon Cancer Cells. (n.d.). PubMed. [Link]
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Characterization of cell death induced by vinflunine, the most recent Vinca alkaloid in clinical development. (n.d.). PubMed Central. [Link]
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Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes. (n.d.). ResearchGate. [Link]
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Resistance to the antineoplastic actions of vinca alkaloid drugs. (2025). Oncology. [Link]
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A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2020). NIH. [Link]
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IMPA2 blocks cervical cancer cell apoptosis and induces paclitaxel resistance through p53-mediated AIFM2 regulation. (2023). PubMed. [Link]
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Effects of colchicine on cell cycle arrest and MMP-2 mRNA expression in MCF-7 breast adenocarcinoma cells. (2018). JournalAgent. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol. [Link]
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What are Tubulin inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
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The effects of colchicine on the microtubule formation, M-phase arrest, and apoptosis in stomach cancer cells. (n.d.). ResearchGate. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. [Link]
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Tubulin couples death receptor 5 to regulate apoptosis. (n.d.). PubMed Central. [Link]
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Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways. (n.d.). PubMed. [Link]
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Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones. (n.d.). Taylor & Francis Online. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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IC 50 values of compounds 1, 4, and 5 on cervicouterine cancer cell lines HeLa and CaSki. (n.d.). ResearchGate. [Link]
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Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. [Link]
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PubMed Central. [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. [Link]
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Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central. [Link]
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (n.d.). Scilit. [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
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Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PubMed. [Link]
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Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]
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Apoptosis assays: western blots. (2020). YouTube. [Link]
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Western blotting to measure the expression of BAX/Bcl-2, cleaved (C)-PARP/total (T)-PARP, and cleaved (C)-caspase-3/total (T)-caspase-3 in MGO-induced N2a cells. (n.d.). ResearchGate. [Link]
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IC50 values (μg/mL) of screened compounds for K562 and HeLa cell line. (n.d.). ResearchGate. [Link]
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Western blot assay of Bcl-2, Bax, and cleaved caspase-3 expression of... (n.d.). ResearchGate. [Link]
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Application Notes and Protocols for the Evaluation of Pyrrolo[3,4-b]pyridine Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Abstract
Dipeptidyl Peptidase-4 (DPP-4) inhibitors represent a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM) by preventing the degradation of incretin hormones, which are crucial for glucose homeostasis.[1] This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the evaluation of a novel class of compounds, pyrrolo[3,4-b]pyridine derivatives, as potent and selective DPP-4 inhibitors. We delve into the underlying mechanism of action, provide detailed, field-proven protocols for in vitro enzymatic and cell-based assays, and outline methodologies for in vivo efficacy assessment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible data generation for the identification and characterization of new therapeutic candidates.
Introduction: The Rationale for Novel DPP-4 Inhibitors
Type 2 Diabetes Mellitus is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin system plays a vital role in regulating glucose levels. Upon food intake, gut hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released.[2] These hormones stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[2][3][4]
However, the therapeutic action of native incretins is short-lived, as they are rapidly inactivated by the serine protease Dipeptidyl Peptidase-4 (DPP-4).[2][5][6] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, enhancing their glucose-lowering effects in a physiologically regulated manner.[7] This mechanism has established DPP-4 inhibitors as a safe and effective class of oral antidiabetic agents.[7][8] The search for novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is ongoing. Pyrrolo[3,4-b]pyridine derivatives have emerged as a promising structural class for this purpose, demonstrating potential for potent antidiabetic activity.[9]
Mechanism of Action: How Pyrrolo[3,4-b]pyridine Derivatives Inhibit DPP-4
DPP-4 inhibitors function by competitively and reversibly binding to the active site of the DPP-4 enzyme.[4] This prevents the enzyme from cleaving and inactivating its natural substrates, GLP-1 and GIP. The sustained levels of active incretins lead to a cascade of beneficial downstream effects for glucose control.[4]
Key Mechanistic Steps:
-
Enzyme Inhibition: The pyrrolo[3,4-b]pyridine derivative occupies the catalytic site of the DPP-4 enzyme.
-
Incretin Preservation: DPP-4 is unable to degrade GLP-1 and GIP, leading to a 2- to 3-fold increase in their circulating active concentrations.[4]
-
Pancreatic β-Cell Stimulation: Elevated GLP-1 and GIP levels enhance glucose-dependent insulin secretion. The glucose-dependency is a critical feature, as it significantly minimizes the risk of hypoglycemia.[4]
-
Pancreatic α-Cell Suppression: Increased GLP-1 levels suppress the release of glucagon, which in turn reduces hepatic glucose production.[3][4]
-
Improved Glycemic Control: The dual action of increasing insulin and decreasing glucagon effectively lowers both fasting and postprandial blood glucose levels.[4]
Caption: DPP-4 Inhibition Signaling Pathway.
General Synthesis of Pyrrolo[3,4-b]pyridine Derivatives
A common and efficient method for synthesizing the polysubstituted pyrrolo[3,4-b]pyridine core involves a one-pot, multi-component reaction. This approach is highly valued in medicinal chemistry for its ability to rapidly generate diverse libraries of compounds for screening.
A probable synthetic route involves the reaction of enamino imides, various aromatic aldehydes, and an active methylene compound like malononitrile or ethyl cyanoacetate.[10] The reaction is often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like ethanol.[10]
Caption: General Synthesis Workflow.
Application Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DPP-4.
Principle
The assay quantifies DPP-4 enzyme activity by measuring the cleavage of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[11][12] Upon cleavage by DPP-4, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of fluorescence increase is directly proportional to enzyme activity.[11] In the presence of an inhibitor, this rate is reduced. The IC50 is the concentration of the inhibitor required to reduce DPP-4 activity by 50%.
Materials
-
Recombinant Human DPP-4 (R&D Systems, Cat. No. 1180-SE or similar)
-
DPP-4 Fluorogenic Substrate, Gly-Pro-AMC (Sigma-Aldrich or similar)
-
DPP-4 Inhibitor, Sitagliptin (Positive Control) (Sigma-Aldrich, Cat. No. SML1031 or similar)[13]
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[12]
-
DMSO (ACS Grade)
-
Black, flat-bottom 96-well microplates (for fluorescence)
-
Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare and bring to room temperature before use.[13]
-
DPP-4 Enzyme Stock: Reconstitute the enzyme in Assay Buffer to a concentration of ~0.1 U/mL. Aliquot and store at -80°C. On the day of the assay, thaw on ice and dilute with Assay Buffer to the final working concentration (e.g., 1.73 mU/mL).[14]
-
Substrate Stock: Dissolve Gly-Pro-AMC in DMSO to make a 10 mM stock solution. Store at -20°C. Dilute with Assay Buffer to the final working concentration (e.g., 200 µM) just before use.[14]
-
Test Compound Preparation: Prepare a 10 mM stock of each pyrrolo[3,4-b]pyridine derivative in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute this series in Assay Buffer to achieve the desired final concentrations in the assay well (typically maintaining a final DMSO concentration of ≤1%).
-
-
Assay Plate Setup:
-
Add 25 µL of Assay Buffer to all wells.
-
Blank Wells (No Enzyme): Add 25 µL of Assay Buffer.
-
Enzyme Control Wells (100% Activity): Add 25 µL of Assay Buffer containing vehicle (e.g., 1% DMSO).
-
Positive Control Wells: Add 25 µL of Sitagliptin at various concentrations (e.g., starting from 1 µM).
-
Test Compound Wells: Add 25 µL of each pyrrolo[3,4-b]pyridine derivative dilution.
-
-
Enzyme Addition and Pre-incubation:
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the diluted Gly-Pro-AMC substrate solution to all wells. The final volume is 100 µL.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure fluorescence (λex = 360 nm / λem = 460 nm) every minute for 30 minutes (kinetic mode).[14] Alternatively, an endpoint reading can be taken after 30 minutes of incubation.
-
Data Analysis
-
Calculate Reaction Rate: For kinetic data, determine the rate of reaction (slope of ΔFLU/min) from the linear portion of the curve (e.g., between 15 and 30 minutes).[14] For endpoint data, subtract the blank well fluorescence from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100
-
-
Determine IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Caption: In Vitro DPP-4 Fluorometric Assay Workflow.
Application Protocol 2: Cell-Based DPP-4 Activity Assay
Rationale and Principle
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide critical information on a compound's ability to permeate cell membranes and inhibit DPP-4 in a more physiological environment.[15] This protocol uses the human intestinal Caco-2 cell line, which endogenously expresses DPP-4, to assess the cellular efficacy of the inhibitors.[16][17] The principle remains similar to the in vitro assay, measuring the reduction in substrate cleavage by cell-surface DPP-4.
Protocol Outline
-
Cell Culture: Seed Caco-2 cells in a 96-well, clear-bottom, black-walled plate and culture until they reach approximately 80-90% confluency. The time in culture can influence DPP-4 expression.[16]
-
Compound Treatment: Remove the culture medium and wash the cells with a buffered saline solution (e.g., HBSS). Add fresh, serum-free medium containing the serially diluted pyrrolo[3,4-b]pyridine derivatives or controls (Sitagliptin, vehicle).
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 1 hour) at 37°C.[16]
-
Assay: Add the Gly-Pro-AMC substrate directly to the wells.
-
Measurement & Analysis: Immediately begin kinetic fluorescence measurements as described in Protocol 1. Calculate IC50 values to determine the compound's potency at the cellular level.
Application Protocol 3: In Vivo Efficacy - Oral Glucose Tolerance Test (OGTT)
Rationale and Principle
The OGTT is the gold standard preclinical assay to evaluate the anti-hyperglycemic efficacy of a potential antidiabetic drug.[3][18] It assesses the compound's ability to improve glucose disposal following an oral glucose challenge in an animal model. An effective DPP-4 inhibitor will enhance the endogenous incretin effect, leading to a smaller rise and faster clearance of blood glucose compared to the vehicle-treated group.
Protocol Outline
-
Animal Model: Use male ICR mice or Wistar rats (8-10 weeks old). Acclimatize the animals for at least one week.
-
Fasting: Fast the animals overnight (12-16 hours) with free access to water.
-
Dosing:
-
Record the baseline blood glucose (t= -30 min) from a tail snip.
-
Administer the test compound (e.g., 1, 3, 10 mg/kg), positive control (Sitagliptin, e.g., 10 mg/kg), or vehicle (e.g., 0.5% methylcellulose) via oral gavage.
-
-
Glucose Challenge: At t=0 min (30 minutes after compound administration), administer a 2 g/kg glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose from tail vein blood at t=15, 30, 60, and 120 minutes post-glucose challenge using a standard glucometer.
-
Data Analysis:
-
Plot the mean blood glucose concentration vs. time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min.
-
Use statistical analysis (e.g., ANOVA) to determine if the reduction in AUC by the treatment groups is significant compared to the vehicle control.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to allow for easy comparison and structure-activity relationship (SAR) analysis.
Table 1: Example Data Summary for Pyrrolo[3,4-b]pyridine Derivatives
| Compound ID | R1 Group | R2 Group | In Vitro DPP-4 IC50 (nM) | Caco-2 Cell IC50 (nM) |
|---|---|---|---|---|
| PBP-001 | H | Phenyl | 150.2 | 450.8 |
| PBP-002 | F | Phenyl | 25.6 | 80.3 |
| PBP-003 | F | 2-pyridyl | 8.1 | 22.5 |
| Sitagliptin | - | - | 19.5 | 55.1 |
Interpretation Note: A lower IC50 value indicates higher potency. Comparing in vitro to cellular IC50 values provides insight into cell permeability.
Table 2: Example In Vivo OGTT Data Summary
| Treatment Group | Dose (mg/kg) | Glucose AUC (0-120 min) (mg/dL*min) | % Reduction vs. Vehicle |
|---|---|---|---|
| Vehicle | - | 25,600 ± 1,500 | - |
| PBP-003 | 3 | 18,900 ± 1,200 | 26.2%* |
| PBP-003 | 10 | 14,100 ± 980 | 44.9%** |
| Sitagliptin | 10 | 14,800 ± 1,100 | 42.2%** |
*p < 0.05, **p < 0.01 vs. Vehicle
Pharmacokinetic Considerations
While efficacy is paramount, a successful drug candidate must possess favorable pharmacokinetic (PK) properties. Different DPP-4 inhibitors on the market exhibit varied PK profiles regarding their absorption, distribution, metabolism, and elimination, which influences their dosing regimens.[19][20][21] For novel pyrrolo[3,4-b]pyridine derivatives, early assessment of properties such as oral bioavailability, half-life, and metabolic stability is crucial for selecting candidates for further development.[19][20] These studies, while beyond the scope of this note, are a critical next step after confirming in vivo efficacy.
Conclusion
The pyrrolo[3,4-b]pyridine scaffold presents a compelling opportunity for the development of next-generation DPP-4 inhibitors. The protocols detailed in this guide provide a validated, step-wise approach to rigorously evaluate these novel compounds, from initial enzymatic inhibition to cellular activity and preclinical in vivo efficacy. By integrating these methodologies, research teams can efficiently identify potent lead candidates and build the robust data packages necessary for advancing new treatments for Type 2 Diabetes Mellitus.
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Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]
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Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. National Center for Biotechnology Information (PMC). [Link]
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A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. National Center for Biotechnology Information (PMC). [Link]
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Center for Biotechnology Information (PMC). [Link]
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Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum. National Center for Biotechnology Information (PMC). [Link]
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Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]
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Design, synthesis and biological evaluation of novel pyrimidinedione derivatives as DPP-4 inhibitors. ResearchGate. [Link]
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Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. [Link]
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Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Frontiers in Bioengineering and Biotechnology. [Link]
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Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. ResearchGate. [Link]
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Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. PubMed. [Link]
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What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?. Dr.Oracle. [Link]
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A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Eman Research Publishing. [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Center for Biotechnology Information (PMC). [Link]
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DPP4 Inhibitor Mechanism of Action. My Endo Consult. [Link]
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Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. National Center for Biotechnology Information (PMC). [Link]
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Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information (PMC). [Link]
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Dipeptidyl Peptidase IV (DPP IV) Inhibitors. National Center for Biotechnology Information (StatPearls). [Link]
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Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. National Center for Biotechnology Information (PMC). [Link]
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A brief overview of efficacy of approved DPP-4 inhibitors as monotherapy and combination therapy. ResearchGate. [Link]
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The perceptions of natural compounds against dipeptidyl peptidase 4 in diabetes: from in silico to in vivo. National Center for Biotechnology Information (PMC). [Link]
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Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors. ResearchGate. [Link]
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The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in the One-Pot Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
Welcome to the technical support center for the synthesis of pyrrolo[3,4-b]pyridin-5-ones. This scaffold is a privileged aza-analogue of isoindolin-1-one and serves as a core structure in molecules with promising therapeutic activities, including anti-cancer and anti-diabetic properties.[1][2] The one-pot synthesis, typically involving a multi-component reaction (MCR) followed by a cascade sequence, is an elegant and atom-economical approach.[2][3] However, the complexity of performing multiple distinct transformations in a single vessel can present challenges, often manifesting as suboptimal yields.
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis. We will move beyond simple procedural lists to explore the mechanistic reasoning behind common issues and their solutions, empowering you to make informed decisions in your experimental design.
Core Principles: Understanding the Reaction Cascade
The most common and robust method for the one-pot synthesis of this scaffold is a sequence beginning with an Ugi-Zhu three-component reaction (UZ-3CR), followed by an intramolecular aza Diels-Alder cycloaddition and a final aromatization cascade.[2][4] Understanding this workflow is the first step to effective troubleshooting.
The process involves combining an aldehyde, an amine, and an α-isocyanoacetamide. The aldehyde and amine first form an imine, which is activated by a Lewis acid catalyst. This activated imine is then attacked by the nucleophilic isocyanide, leading to a 5-aminooxazole intermediate via a non-prototropic chain-ring tautomerization.[4][5] The addition of a dienophile, typically maleic anhydride, initiates a cascade sequence: an aza Diels-Alder cycloaddition, followed by N-acylation, decarboxylation, and dehydration to yield the final, stable pyrrolo[3,4-b]pyridin-5-one core.[4][5][6]
Caption: The one-pot synthesis workflow for pyrrolo[3,4-b]pyridin-5-ones.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is consistently low (<30%). Where should I begin troubleshooting?
A low overall yield in a multi-step, one-pot reaction is a common but complex issue. The problem could lie in one or several stages of the cascade. A systematic approach is crucial.
Answer: Start by dissecting the reaction logically. The primary areas to investigate are: (1) Reagent Quality and Stoichiometry, (2) Catalyst Efficiency, and (3) Reaction Conditions.
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Reagent Purity & Stoichiometry:
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Purity: MCRs are notoriously sensitive to impurities. Ensure your aldehyde is free of the corresponding carboxylic acid (a common impurity from air oxidation), and your amine is pure. Re-purify starting materials if they are old or of questionable quality.[7]
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Stoichiometry: The relative amounts of your reactants are critical. While the aldehyde and amine are often used in equimolar amounts (1.0 equiv.), an excess of the more volatile or reactive components is often beneficial. For instance, using a slight excess of the isocyanide (e.g., 1.2 equiv.) and the dienophile (e.g., 1.4 equiv.) can drive the respective reaction stages to completion.[4]
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Catalyst Choice and Loading:
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The "Why": A Lewis acid catalyst is essential for activating the imine formed in the first step, making it more electrophilic and susceptible to attack by the isocyanide.[4] Without it, the initial Ugi-Zhu reaction will be sluggish or fail entirely.
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Recommendations: Ytterbium(III) triflate (Yb(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) are the most effective and frequently cited catalysts for this synthesis.[2][4][8] If your yields are low, verify your catalyst's integrity (triflates are hygroscopic) and consider optimizing the loading. A loading of 3-10 mol% is typical.[2][8]
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-
Solvent and Temperature:
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Solvent: Toluene is often the solvent of choice as it has a suitable boiling point for the subsequent high-temperature cascade steps.[4] Benzene has also been used effectively.[2] Ensure your solvent is anhydrous, as water can hydrolyze the imine intermediate, halting the reaction.
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Heating Method: Conventional heating can lead to long reaction times and potential degradation. Microwave (MW) irradiation is highly recommended and has been shown to dramatically reduce reaction times and improve yields.[2][4] The efficiency of MW heating allows for precise temperature control for each sequential step within the one-pot procedure (e.g., 65-70°C for the Ugi-Zhu part, then increasing to 80°C after adding the dienophile).[4]
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Caption: A decision tree for troubleshooting low yields.
Question 2: How can I know if the initial Ugi-Zhu reaction is the point of failure?
Answer: Careful reaction monitoring is key. Before adding the dienophile (maleic anhydride), take an aliquot of your reaction mixture and analyze it by Thin Layer Chromatography (TLC).
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Expected Observation: You should see the consumption of your starting aldehyde and the appearance of a new, typically UV-active spot corresponding to the 5-aminooxazole intermediate.
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Troubleshooting: If you still see a significant amount of your starting aldehyde, it points to a failure in the initial MCR.
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Cause: This is almost always due to inefficient imine formation or activation.
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Solution:
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Water Scavenging: Ensure your reaction is perfectly anhydrous. Use a Dean-Stark apparatus if using conventional heating, or use molecular sieves. Water prevents the formation of the imine.
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Catalyst Check: Re-evaluate your Lewis acid catalyst. It may be inactive due to hydration. Use fresh, properly stored catalyst.
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Temperature: For the initial Ugi-Zhu step, a moderate temperature of 60-70°C is often sufficient to promote the reaction without degrading the intermediates.[4][8]
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Question 3: My reaction seems to stall after the addition of maleic anhydride. What could be the cause?
Answer: If the Ugi-Zhu reaction proceeds smoothly but the final product does not form after adding the dienophile, the issue lies within the aza Diels-Alder/aromatization cascade.
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Cause: This cascade requires higher thermal energy than the initial MCR. The cycloaddition and subsequent elimination/dehydration steps are often the rate-limiting parts of the entire one-pot sequence.
-
Solution:
-
Increase Temperature: After adding the maleic anhydride, the reaction temperature should be increased. A typical temperature for this stage is 80°C or higher.[4][6] This is where microwave heating is particularly advantageous for its ability to rapidly and uniformly reach the target temperature.
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Reaction Time: This cascade is not instantaneous. Allow sufficient time for the reaction to complete, typically 15-30 minutes at the elevated temperature.[4] Monitor by TLC until the intermediate spots are fully converted to the final product spot.
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Frequently Asked Questions (FAQs)
Q: Why is microwave heating so effective for this reaction? A: The one-pot synthesis involves multiple steps, each with a different optimal temperature. Microwaves provide rapid, uniform heating, allowing for precise and swift temperature changes. This minimizes reaction times from hours to minutes and often reduces the formation of thermal degradation byproducts, leading to cleaner reactions and higher yields.[2][9]
Q: Can I use other dienophiles besides maleic anhydride? A: Maleic anhydride is the most commonly used and is highly reactive due to its electron-deficient nature, which is ideal for the aza Diels-Alder reaction with the electron-rich 5-aminooxazole. While other electron-deficient alkenes could theoretically work, their reactivity may be lower, requiring harsher conditions and potentially leading to lower yields. Maleic anhydride is also perfectly set up for the subsequent N-acylation and decarboxylation cascade.
Q: My final product is difficult to purify. Any suggestions? A: Purification can indeed be challenging.[7] A standard work-up involves extraction with a solvent like dichloromethane and washing with an aqueous sodium bicarbonate or carbonate solution to remove acidic residues.[4] This is followed by washing with brine. The primary purification method is flash column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is generally effective for separating the polar product from less polar byproducts.[7]
Optimized Reaction Parameters
The following table summarizes a set of optimized conditions derived from successful literature procedures. Use this as a starting point for your own optimizations.
| Parameter | Recommended Condition | Rationale & Reference |
| Catalyst | Scandium(III) triflate or Ytterbium(III) triflate | Highly effective Lewis acids for imine activation.[2][4] |
| Catalyst Loading | 3 - 10 mol% | Balances reaction rate with cost and potential side reactions.[2][8] |
| Solvent | Anhydrous Toluene | Good balance of polarity and high boiling point for the cascade.[4] |
| Heating | Microwave Irradiation | Drastically reduces reaction time and improves yield.[2][9] |
| Stoichiometry | Aldehyde (1.0 eq), Amine (1.0 eq), Isocyanide (1.2 eq), Maleic Anhydride (1.4 eq) | Slight excess of isocyanide and dienophile drives reactions to completion.[4] |
| Temperature | Stepwise: 60-70°C (Ugi-Zhu), then 80°C+ (Cascade) | Accommodates the different activation energies of the sequential reactions.[4] |
Detailed Experimental Protocol Example
This protocol is adapted from a reported procedure and serves as a validated starting point.[4]
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To a 10 mL sealed microwave reaction tube, add the aldehyde (1.0 equiv.) and the amine (1.0 equiv.).
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Dilute the mixture in anhydrous toluene (1.0 mL).
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Stir and heat the mixture using microwave irradiation (e.g., 65°C, 100 W) for 5 minutes to facilitate imine formation.
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Add the Lewis acid catalyst (e.g., Ytterbium(III) triflate, 0.03 equiv.).
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Continue stirring and heating via microwave (65°C, 100 W) for another 5 minutes.
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Add the corresponding isocyanide (1.2 equiv.).
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Increase the microwave parameters (e.g., 70°C, 150 W) and heat for 15 minutes.
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Add maleic anhydride (1.4 equiv.).
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Increase the microwave parameters again (e.g., 80°C, 150 W) and heat for a final 15 minutes.
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After cooling, remove the solvent under reduced pressure.
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The crude residue should be worked up by extracting with dichloromethane and washing sequentially with aqueous Na₂CO₃ solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the final product by flash column chromatography on silica gel.
References
-
Vallejo, M. A., et al. (2018). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. Semantic Scholar. [Link]
-
Martinez, R., et al. (2022). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]
-
Islas-Jácome, A., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. [Link]
-
Garcia-Reynaga, J. (2014). Síntesis one-pot de pirrolo [3,4-b] piridin-5-onas via un triple proceso: ugi-3cr / aza diels-alder / n-acilacion / aromatizacion. Universidad de Guanajuato. [Link]
-
Vallejo, M. A., et al. (2018). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. PMC - NIH. [Link]
-
Obydennov, D. L., et al. (n.d.). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with. Semantic Scholar. [Link]
-
Obydennov, D. L., et al. (2020). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). NIH. [Link]
-
Obydennov, D. L., et al. (2020). Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a from 7a. ResearchGate. [Link]
-
Rivera-Fuentes, M., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC - PubMed Central. [Link]
-
González-Zamora, E., & Islas-Jácome, A. (2021). Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking. Semantic Scholar. [Link]
-
Ramírez-García, E., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and I. Semantic Scholar. [Link]
-
Vallejo, M. A., et al. (2018). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. ResearchGate. [Link]
-
Unknown Author (n.d.). pyrrolo[3,4-b]pyridin-5-ones and isoindolin-1-ones of interest. ResearchGate. [Link]
-
Flores-Reyes, J. I., et al. (2024). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. Frontiers. [Link]
Sources
- 1. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 8. Frontiers | Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 6H-pyrrolo[3,4-b]pyridin-5-ol in Biological Assays
Introduction: The Pyrrolopyridine Solubility Dilemma
Researchers working with novel heterocyclic compounds like 6H-pyrrolo[3,4-b]pyridin-5-ol are often at the forefront of discovering new therapeutic agents. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] However, the promising bioactivity of these molecules is frequently paired with a significant experimental hurdle: poor aqueous solubility. This guide provides a systematic, causality-driven approach to troubleshoot and overcome the solubility challenges of this compound, ensuring the integrity and reproducibility of your biological assay data.
Section 1: Understanding the Molecule - A Physicochemical First Approach
Before attempting any solubilization strategy, it is critical to understand the inherent physicochemical properties of this compound. While experimental data for this specific molecule is limited, its structure provides crucial clues.
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Ionizable Groups: The molecule possesses a pyridine nitrogen, which is basic and can be protonated at acidic pH, and a hydroxyl group (-OH) on the pyrrole ring, which can be acidic or neutral depending on the local electronic environment. This makes its solubility highly dependent on pH.[3] For ionic compounds with basic anions, solubility typically increases as the pH of the solution is decreased.[4][5]
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LogP: The calculated XLogP3 for the parent scaffold, 6H-pyrrolo[3,4-b]pyridine, is 1.1, suggesting moderate lipophilicity.[6] The addition of a polar hydroxyl group to form this compound (MW: 134.14 g/mol )[7] likely reduces the LogP, but the molecule retains significant hydrophobic character from its bicyclic aromatic core.
This initial analysis suggests that pH modification should be one of the first and most effective strategies to explore.
Section 2: Troubleshooting Guide & Core FAQs
This section addresses common problems in a question-and-answer format, guiding you from the initial observation of precipitation to a robust solubilization solution.
Q1: My compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's my first step?
A1: This is the most common manifestation of poor aqueous solubility, often termed "fall-out." The abrupt change in solvent polarity from 100% DMSO to a highly aqueous environment causes the compound to crash out of solution.
Causality: DMSO is an excellent organic solvent, but its ability to keep a hydrophobic compound solubilized diminishes rapidly as its concentration is diluted in water.[8] Many cell-based assays are sensitive to DMSO, with concentrations above 1% potentially causing cytotoxicity or other artifacts, limiting how much DMSO stock you can add.[9][10]
Troubleshooting Steps:
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Calculate Final DMSO Concentration: First, confirm your final DMSO concentration in the assay. Is it within the acceptable limit for your specific assay (typically <0.5% for sensitive cell lines)?[10]
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Visual Solubility Test: Perform a simple visual kinetic solubility test. Prepare serial dilutions of your DMSO stock into your final assay buffer in a clear microplate. This helps identify the approximate concentration at which precipitation occurs under your exact assay conditions.
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Lower the Final Concentration: The simplest solution is to work at a lower, soluble concentration of your compound. If this is below the desired concentration for your dose-response curve, you must proceed to more advanced solubilization methods.
Q2: I've confirmed my DMSO concentration is acceptably low (<0.5%), but I still can't reach my target compound concentration without precipitation. What should I try next?
A2: This is where a systematic, multi-pronged approach is necessary. Based on the ionizable nature of this compound, the logical next step is to explore pH modification. If that is not feasible or sufficient, co-solvents and complexation agents are the next line of defense.
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy.
Caption: Decision workflow for troubleshooting compound solubility.
Q3: How do I implement pH modification, and what are the risks?
A3: Since this compound contains a basic pyridine nitrogen, lowering the pH of your assay buffer should protonate this group, creating a more soluble salt form.[11]
Protocol: See Section 3, Protocol 1 for a detailed pH-solubility screening methodology. The general principle is to prepare your assay buffer at various pH values (e.g., from pH 5.5 to 7.4 in 0.5 unit increments) and determine the compound's solubility at each pH.
Risks & Self-Validation:
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Biological Relevance: Ensure the pH at which your compound is soluble is compatible with your biological system. Most mammalian cell cultures are maintained at pH 7.2-7.4. Drastic changes can alter cell health and protein function.
-
Target Engagement: The ionization state of your compound can affect its ability to bind to its target. You must validate that any observed activity is not an artifact of the pH change itself.
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Control: Always run a vehicle control with the pH-adjusted buffer without your compound to ensure the buffer itself does not affect the assay endpoint.
Q4: pH adjustment isn't enough or isn't compatible with my assay. How do I choose and use a co-solvent?
A4: Co-solvents are water-miscible organic solvents that, when added in small amounts to the aqueous buffer, can increase the solubility of hydrophobic compounds.[12][13] Common choices include polyethylene glycol 400 (PEG-400), propylene glycol (PG), and ethanol.
Causality: Co-solvents work by reducing the polarity of the bulk solvent (water), making it more "hospitable" to a lipophilic drug molecule and reducing the energy penalty of solvation.
Protocol: See Section 3, Protocol 2 for a systematic co-solvent screening protocol.
Risks & Self-Validation:
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Toxicity: Like DMSO, co-solvents can be toxic to cells at higher concentrations.[14] You MUST determine the maximum tolerable concentration of each co-solvent in your specific assay by running a dose-response curve of the co-solvent alone.
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Assay Interference: Co-solvents can directly interfere with assay components (e.g., enzymes, detection reagents). Vehicle controls are non-negotiable.
| Co-Solvent | Typical Starting Concentration | Notes |
| PEG-400 | 1-10% | Generally well-tolerated; can be viscous. |
| Propylene Glycol | 1-5% | Common pharmaceutical excipient. |
| Ethanol | 0.5-2% | Can be more cytotoxic than other options.[15] |
Q5: What are cyclodextrins, and when should I consider using them?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly higher aqueous solubility.[18][19][20]
Causality: The cyclodextrin acts as a carrier, shielding the hydrophobic drug from the aqueous environment. This complexation is a dynamic equilibrium.
Caption: Cyclodextrin forming a soluble inclusion complex.
When to Use: Consider cyclodextrins (like HP-β-CD or SBE-β-CD) when pH modification and co-solvents fail, or when you need to achieve a high compound concentration with minimal organic solvent.
Protocol: See Section 3, Protocol 3 for a method to prepare a cyclodextrin formulation.
Risks & Self-Validation:
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Affinity: The free drug is in equilibrium with the complexed drug. If the cyclodextrin's affinity for your compound is too high, it may reduce the free concentration available to interact with the biological target, leading to an apparent loss of potency.
-
Cell Line Dependence: Some cyclodextrins can extract cholesterol from cell membranes, which can be a source of cytotoxicity. This effect is cell-line dependent and must be tested with a cyclodextrin-only control.
Section 3: Detailed Experimental Protocols
Protocol 1: pH-Dependent Solubility Screening
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Prepare Buffers: Prepare your primary assay buffer (e.g., HBSS or PBS) and adjust the pH to 5.5, 6.0, 6.5, 7.0, and 7.4 using sterile HCl or NaOH.
-
Prepare Compound Stock: Prepare a high-concentration stock of this compound (e.g., 20 mM) in 100% DMSO.
-
Dilution & Incubation: In a 96-well plate, add 198 µL of each pH-adjusted buffer to separate wells. Add 2 µL of your 20 mM DMSO stock to each well (final concentration: 200 µM, 1% DMSO). This creates a 1:100 dilution.
-
Equilibration: Seal the plate, mix well, and incubate at room temperature for 1-2 hours.
-
Visual Inspection: Visually inspect each well for precipitation against a dark background.
-
Quantitative Analysis (Optional): For a more precise measurement, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant via HPLC-UV or LC-MS. The highest concentration without precipitation is the kinetic solubility at that pH.
Protocol 2: Co-Solvent Formulation Screening
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Determine Max Tolerable Co-Solvent %: For each co-solvent (e.g., PEG-400, PG), run a dose-response curve (0.1% to 20%) in your assay without your test compound to find the highest concentration that does not impact the assay endpoint (the No-Observed-Adverse-Effect Level or NOAEL).
-
Prepare Co-Solvent Buffers: Prepare your standard assay buffer (pH 7.4) containing various percentages of your chosen co-solvent, up to the determined NOAEL.
-
Test Solubility: Using the method described in Protocol 1 (Steps 2-5), test the solubility of your compound in each of the co-solvent-containing buffers.
-
Select Optimal Formulation: Choose the formulation that provides the required solubility with the lowest possible percentage of co-solvent.
Protocol 3: Cyclodextrin Formulation
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Prepare Cyclodextrin Stock: Prepare a concentrated stock solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-beta-cyclodextrin (SBE-β-CD) in your assay buffer (e.g., 40% w/v).
-
Determine Vehicle Tolerance: As with co-solvents, test the tolerance of your assay to the cyclodextrin alone to establish a NOAEL.
-
Formulation:
-
Place a molar excess of the cyclodextrin (e.g., 5-10 fold) relative to your target compound concentration into a sterile tube.
-
Add your compound from a concentrated DMSO stock.
-
Vortex vigorously and sonicate for 15-30 minutes.
-
Allow the solution to equilibrate for at least one hour at room temperature.
-
-
Sterile Filtration: Filter the final formulation through a 0.22 µm filter to remove any undissolved compound or aggregates before adding to the assay.
References
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- PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved January 14, 2026.
- CymitQuimica. (n.d.). This compound. Retrieved January 14, 2026.
- Google Patents. (n.d.). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. Retrieved January 14, 2026.
- PMC. (n.d.).
- MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved January 14, 2026.
- PubMed. (2021, April 11).
Sources
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- 20. cyclodextrinnews.com [cyclodextrinnews.com]
Technical Support Center: Optimization of Ugi-Zhu Reaction for Pyrrolo[3,4-b]pyridin-5-one Synthesis
Welcome to the technical support center for the synthesis of pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your synthetic outcomes.
Introduction to the Ugi-Zhu Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
The synthesis of the pyrrolo[3,4-b]pyridin-5-one scaffold, a valuable aza-analogue of isoindolin-1-one found in numerous bioactive compounds, is elegantly achieved through a multi-step, one-pot process.[1] This process begins with the Ugi-Zhu three-component reaction (UZ-3CR), which brings together an aldehyde, an amine, and an α-isocyanoacetamide to form a 5-aminooxazole intermediate.[1][2][3] This intermediate is then subjected to a cascade sequence involving an aza-Diels-Alder cycloaddition with a dienophile (typically maleic anhydride), followed by N-acylation, decarboxylation, and dehydration to yield the final pyrrolo[3,4-b]pyridin-5-one core.[1][2][4] The power of this methodology lies in its convergence and ability to build molecular complexity rapidly, though its success is highly dependent on carefully optimized reaction conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing explanations grounded in reaction kinetics and mechanistic principles.
Question 1: Why is the yield of my pyrrolo[3,4-b]pyridin-5-one consistently low?
Low yields, ranging from 20% to over 90%, are frequently reported and can be attributed to several factors.[1] Here’s a systematic approach to diagnosing and resolving this issue:
-
Inefficient Imine Formation: The UZ-3CR begins with the condensation of the aldehyde and amine to form an imine, which is then activated by a Lewis acid catalyst.[1][3] If this equilibrium is unfavorable, the overall reaction rate will be slow.
-
Solution: Consider pre-forming the imine by stirring the aldehyde and amine together in the reaction solvent for a period (e.g., 30 minutes) before adding the isocyanide and catalyst. The use of a dehydrating agent like molecular sieves can also drive this equilibrium forward.[5]
-
-
Suboptimal Catalyst and Solvent System: The choice of Lewis acid catalyst and solvent is critical for activating the imine and promoting the subsequent cycloaddition.
-
Solution: Ytterbium triflate (Yb(OTf)₃) and scandium triflate (Sc(OTf)₃) have been reported as effective catalysts for this transformation.[1][4] Toluene is often the solvent of choice due to the good solubility of reagents and its ability to facilitate the high temperatures required for the cascade sequence.[1][3] If solubility is an issue, dichloromethane (DCM) can be considered, though it may be less suitable for the higher temperature cascade steps.[3][4]
-
-
Poor Quality of the α-Isocyanoacetamide: Isocyanides are notoriously unstable and can degrade upon storage. Their purity is paramount for a successful reaction.
-
Solution: Verify the purity of your α-isocyanoacetamide using IR spectroscopy (look for the characteristic strong isocyanide stretch around 2140 cm⁻¹) or NMR.[5] If necessary, purify the reagent or synthesize it fresh. The synthesis from the corresponding amino acid typically involves N-formylation, peptidic coupling, and dehydration.[1][3]
-
-
Insufficient Reaction Temperature or Time: The cascade sequence (aza-Diels-Alder, etc.) often requires thermal promotion to proceed efficiently.
-
Solution: While the initial UZ-3CR can often proceed at room temperature, the subsequent cascade to form the pyrrolo[3,4-b]pyridin-5-one benefits from heating. Temperatures around 80°C in toluene have been shown to be effective.[2] Microwave irradiation is another powerful tool to accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[1][4][6]
-
Question 2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
Side product formation often arises from competing reaction pathways or decomposition of intermediates.
-
Passerini Reaction Adduct: If your carboxylic acid component is not fully consumed in the Ugi reaction, it can participate in a Passerini reaction with the aldehyde and isocyanide, leading to an α-acyloxy carboxamide byproduct.
-
Solution: Ensure equimolar amounts of your reactants for the Ugi-Zhu step. The use of a Lewis acid catalyst can also favor the Ugi pathway over the Passerini pathway.[5]
-
-
Polymerization of Isocyanide: Isocyanides can polymerize, especially in the presence of acid catalysts or at elevated temperatures.
-
Solution: Add the isocyanide slowly to the reaction mixture. Ensure that the imine formation has proceeded to a reasonable extent before adding the isocyanide to ensure it has a substrate to react with.
-
-
Incomplete Cascade Reaction: You may isolate the 5-aminooxazole intermediate or other partially cyclized products if the cascade reaction does not go to completion.
-
Solution: As mentioned for low yields, ensure sufficient heating (conventional or microwave) and reaction time. Monitor the reaction by TLC or LC-MS to track the disappearance of the 5-aminooxazole intermediate and the appearance of the final product.
-
Question 3: The reaction seems to stall and does not go to completion. What should I do?
A stalled reaction can be frustrating. Here are some steps to take:
-
Re-evaluate Catalyst Loading: While catalytic amounts are used, insufficient catalyst may lead to a stalled reaction.
-
Solution: A typical catalyst loading is around 3 mol%.[4] If the reaction has stalled, a small additional charge of the Lewis acid catalyst might restart it. However, be cautious as excess catalyst can promote side reactions.
-
-
Check for Moisture: Lewis acid catalysts are sensitive to moisture, which can deactivate them.
-
Solution: Ensure your solvent and reagents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Consider Reactant Concentration: Very low reactant concentrations can disfavor the multi-component nature of the reaction.
-
Solution: Ugi reactions are typically run at concentrations between 0.2 M and 2 M.[7] If your reaction is too dilute, consider increasing the concentration.
-
Frequently Asked Questions (FAQs)
What is the general mechanism of the Ugi-Zhu reaction for pyrrolo[3,4-b]pyridin-5-one synthesis?
The synthesis is a one-pot, multi-step process:
-
Ugi-Zhu 3-Component Reaction (UZ-3CR): An aldehyde and an amine condense to form an imine. This is activated by a Lewis acid to form an iminium ion, which is then attacked by the nucleophilic α-isocyanoacetamide. A subsequent non-prototropic chain-ring tautomerization yields a 5-aminooxazole intermediate.[1][3]
-
Cascade Sequence: The 5-aminooxazole then reacts with maleic anhydride in a cascade process that includes:
What are the key reagents and their roles?
-
Aldehyde and Amine: These form the initial imine and are incorporated into the final heterocyclic structure.
-
α-Isocyanoacetamide: This is the key component that provides the carbon and nitrogen atoms for the oxazole ring and the subsequent pyrrole ring. These are typically derived from amino acids.[1]
-
Maleic Anhydride: Acts as the dienophile in the aza-Diels-Alder reaction.
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃): Activates the imine for nucleophilic attack by the isocyanide.[1][4]
What are typical reaction conditions?
-
Solvent: Toluene is commonly used.[1]
-
Temperature: The reaction can be initiated at room temperature, but heating (e.g., 80°C or microwave irradiation) is often required for the cascade sequence.[1][2]
-
Reaction Time: This can vary from minutes with microwave heating to several hours with conventional heating.[1][2]
Can I use other dienophiles besides maleic anhydride?
While maleic anhydride is the most commonly reported dienophile for this specific transformation, the aza-Diels-Alder reaction in general can accommodate a range of electron-deficient dienophiles. The choice of dienophile will influence the structure of the final product.
Optimized Experimental Protocol
This protocol represents a consolidation of best practices reported in the literature for the synthesis of a generic pyrrolo[3,4-b]pyridin-5-one.
-
Imine Formation: In a microwave-safe vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in toluene (5 mL). Stir the mixture at room temperature for 30 minutes.
-
Ugi-Zhu Reaction: To the stirred solution, add the α-isocyanoacetamide (1.0 mmol) followed by ytterbium triflate (Yb(OTf)₃) (0.03 mmol, 3 mol%).
-
Cascade Reaction: Add maleic anhydride (1.0 mmol) to the mixture.
-
Heating: Seal the vial and heat the reaction mixture in a microwave reactor at a suitable temperature (e.g., 100-120°C) for 20-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrrolo[3,4-b]pyridin-5-one.
Quantitative Data Summary
| Catalyst | Solvent | Heat Source | Yield Range (%) | Reference |
| Ytterbium Triflate | Toluene | Microwave | 20 - 92 | [1] |
| Ytterbium Triflate | Toluene | Microwave | 45 - 82 | [4] |
| Scandium Triflate | Dichloromethane | Not specified | - | [4] |
| None | Toluene | 80°C | 96 (for cascade step) | [2] |
Visualizations
Ugi-Zhu Reaction and Cascade Mechanism
Caption: Ugi-Zhu reaction followed by a cascade sequence.
Troubleshooting Workflow
Caption: Systematic troubleshooting workflow for the synthesis.
References
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Semantic Scholar. [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. ResearchGate. [Link]
-
Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins. PMC - PubMed Central. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]
-
Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking. Semantic Scholar. [Link]
-
Metal-mediated post-Ugi transformations for the construction of diverse heterocyclic scaffolds. RSC Publishing. [Link]
-
The plausible reaction mechanism for the formation of pyrrolo[3,4-b]pyridin-5-ones. ResearchGate. [Link]
-
Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins. RSC Publishing. [Link]
-
Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers. [Link]
-
Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. RSC Publishing. [Link]
-
An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions. Journal of Synthetic Chemistry. [Link]
-
The effects of solvent and temperature on the three- component reaction a. ResearchGate. [Link]
-
Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. jove.com. [Link]
-
Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PMC - NIH. [Link]
-
Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. PMC - NIH. [Link]
-
Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. pubs.sciepub.com. [Link]
Sources
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- 2. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciepub.com [sciepub.com]
- 7. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Product Formation in Pyrrolo[3,4-b]pyridine Synthesis
Welcome to the technical support center dedicated to the synthesis of pyrrolo[3,4-b]pyridines, also known as 4-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to side product formation, ultimately improving reaction efficiency, yield, and purity.
Section 1: Foundational Understanding of Pyrrolo[3,4-b]pyridine Synthesis and Common Side Products
A solid grasp of the reaction mechanism is the first line of defense against unwanted side reactions. Pyrrolo[3,4-b]pyridines are typically synthesized through various methods, including multicomponent reactions (MCRs), palladium-catalyzed cross-coupling reactions, and classical named reactions like the Bartoli or Fischer indole synthesis, adapted for the pyridine core.[1]
FAQ 1.1: What is a general mechanistic pathway for pyrrolo[3,4-b]pyridine synthesis, and where do side reactions typically originate?
Many modern and efficient syntheses of substituted pyrrolo[3,4-b]pyridines, particularly the pyrrolo[3,4-b]pyridin-5-one core, involve a one-pot cascade process. A common strategy is the Ugi–Zhu three-component reaction (UZ-3CR) coupled with a subsequent cascade of N-acylation, aza-Diels-Alder cycloaddition, and a decarboxylation/dehydration sequence.[2][3]
Side reactions can arise at several points in this cascade:
-
Incomplete initial condensation: The initial formation of the Schiff base or related intermediates can be incomplete, leading to unreacted starting materials that can participate in undesired pathways.
-
Tautomerization issues: Intermediates like 5-aminooxazoles exist in tautomeric equilibrium. Unfavorable conditions can trap a less reactive tautomer, slowing the desired reaction and allowing side reactions to compete.
-
Regioselectivity in cycloaddition: The aza-Diels-Alder reaction's regioselectivity is crucial. Poor control can lead to isomeric side products that are often difficult to separate from the target molecule.
-
Decomposition under harsh conditions: The electron-deficient nature of the pyridine ring can necessitate harsh reaction conditions in some classical syntheses, leading to decomposition and the formation of complex mixtures.[1]
-
Oxidation/Reduction of Intermediates: Unwanted oxidation or reduction of sensitive functional groups or intermediates can occur, especially if the reaction atmosphere is not strictly controlled.
Caption: General reaction pathway and points of side product formation.
Section 2: A Symptom-Based Troubleshooting Guide
This section addresses specific experimental observations and provides a logical framework for troubleshooting.
Problem 2.1: Low or No Yield of the Desired Product with Significant Starting Material Remaining
FAQ 2.1.1: My reaction isn't proceeding. What are the primary suspects regarding reagents and setup?
When a reaction fails to initiate, the issue often lies with the fundamental components and conditions.
-
Reagent Quality:
-
Aldehydes: Prone to oxidation to carboxylic acids. Verify purity by NMR or use freshly distilled/purified material.
-
Amines: Can absorb CO₂ from the air to form carbamates. Use freshly opened bottles or purify before use.
-
Solvents: Anhydrous conditions are often critical. Ensure solvents are properly dried, as water can hydrolyze intermediates or quench catalysts. Toluene is a common solvent for these reactions.[2]
-
Catalysts: Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃) are often used.[2][4] Ensure they have been stored in a desiccator and are not hydrated.
-
-
Initial Condensation Failure: The formation of the initial Schiff base is the gateway to the cascade.
-
Actionable Step: Consider pre-forming the Schiff base. Mix the aldehyde and amine in the reaction solvent (e.g., toluene) and heat under microwave irradiation (e.g., 65-90°C) for a short period (5-30 minutes) before adding other reagents.[2][5] Adding a dehydrating agent like anhydrous sodium sulfate can also be beneficial.[5]
-
Problem 2.2: A Major Side Product is Observed
FAQ 2.2.1: My LC-MS shows a major peak with a similar mass to my product, but it's not the right compound. What could it be?
The formation of a single major byproduct often points to a specific, competing reaction pathway.
-
Isomeric Products: As mentioned, poor regioselectivity in the aza-Diels-Alder step is a common culprit, leading to a constitutional isomer. This is especially true with unsymmetrical dienophiles.
-
Incomplete Cascade: The reaction may stall after the cycloaddition but before the final dehydration/aromatization. This can result in a partially saturated, non-aromatic intermediate.
-
Dimerization: Some reactive intermediates, particularly under basic conditions or with certain catalysts, can dimerize. For instance, the LDA-mediated synthesis of 7-azaindoles can be complicated by the dimerization of the picoline starting material.[6]
Actionable Step: Systematic Condition Optimization To suppress a specific side reaction, systematically vary one parameter at a time.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Catalyst | Yb(OTf)₃ (3 mol%)[2] | Screen other Lewis acids (e.g., Sc(OTf)₃, InCl₃) or vary catalyst loading (1-10 mol%). | The choice of Lewis acid can influence the stereochemical and regiochemical outcome of the cycloaddition. |
| Temperature | 65-110°C (Microwave)[2] | Lower the temperature in 10°C increments. | Lower temperatures can increase selectivity by favoring the pathway with the lower activation energy, often leading to the desired product. |
| Solvent | Toluene[2] | Test other non-polar aprotic solvents (e.g., benzene, dioxane) or polar aprotic solvents (e.g., DMF, acetonitrile). | Solvent polarity can influence the stability of charged intermediates and transition states, altering the reaction course. |
| Concentration | ~0.06 M | Run reactions at higher or lower concentrations. | Bimolecular side reactions like dimerization can sometimes be suppressed by running at higher dilution. |
Problem 2.3: A Complex Mixture of Products is Formed
FAQ 2.3.1: My TLC plate is a smear, and the crude NMR is uninterpretable. What leads to such widespread decomposition?
A complex mixture typically indicates a lack of reaction control, often due to excessively harsh conditions.
-
Excessive Heat: While microwave heating can be efficient, excessive power or temperature can rapidly decompose starting materials and intermediates, especially given the electron-deficient pyridine ring.[1]
-
Incompatible Functional Groups: Certain functional groups on your starting materials may not be stable to the reaction conditions (e.g., strong Lewis acids, high temperatures).
-
Atmosphere Control: Reactions sensitive to oxidation require a strictly inert atmosphere (Argon or Nitrogen). Failure to exclude oxygen can lead to a host of oxidized byproducts.
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 3: Advanced Protocols for Mitigation
Protocol 3.1: Step-by-Step General Procedure for Pyrrolo[3,4-b]pyridin-5-one Synthesis
This protocol is adapted from established multicomponent reaction strategies.[2][5]
-
Schiff Base Formation: To a sealed microwave reaction tube, add the aldehyde (1.0 equiv.), the primary amine (1.0 equiv.), and anhydrous toluene (to achieve ~0.06 M final concentration).
-
Microwave Heating: Heat the mixture using microwave irradiation (e.g., 90°C, 150 W) for 30 minutes.
-
Catalyst Addition: Cool the mixture slightly, then add the Lewis acid catalyst (e.g., Ytterbium(III) triflate, 0.08 equiv.).
-
Isocyanide Addition: Re-heat the mixture to 90°C for 5 minutes, then add the isocyanide (1.2 equiv.). Continue heating for an additional 30 minutes.
-
Cycloaddition: Add maleic anhydride (1.5 equiv.) to the reaction mixture.
-
Final Cascade: Continue to heat the reaction at 80-110°C for 20-60 minutes, monitoring by TLC or LC-MS until the intermediate is consumed.
-
Work-up and Purification: Upon completion, cool the reaction, evaporate the solvent under reduced pressure, and purify the crude residue by flash column chromatography on silica gel.
Protocol 3.2: Two-Step Procedure for Halogenated Azaindoles to Improve Yield
For certain substrates, particularly in Bartoli-type syntheses, a two-step approach can significantly improve yields by avoiding competing side reactions.[1]
-
Step 1: Halogenated Intermediate Synthesis:
-
Perform the initial cyclization reaction (e.g., Bartoli reaction) using a nitropyridine starting material that contains a halogen (e.g., chlorine) at a position that can be later removed.
-
Purify the resulting chlorinated azaindole intermediate via flash chromatography.
-
-
Step 2: Dehalogenation:
-
Dissolve the chlorinated intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
In a high-pressure reactor, pressurize the system with hydrogen gas.
-
Heat and stir the reaction until the starting material is fully consumed (monitor by TLC or LC-MS).
-
Carefully vent the hydrogen, filter the reaction mixture through Celite to remove the catalyst, and concentrate the filtrate to obtain the final dehalogenated product.
-
By addressing potential issues with a systematic, evidence-based approach, researchers can significantly reduce the formation of side products in pyrrolo[3,4-b]pyridine synthesis, leading to higher yields, cleaner reactions, and more efficient drug discovery workflows.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Improving Yield in 4-Azaindole Synthesis. BenchChem.
-
Rico-Gomez, R., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. [Link]
-
Rico-Gómez, R., et al. (2021). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 26(11), 3369. [Link]
-
Khan, I., et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, 6(9), 2139-2144. [Link]
-
Rico-Gomez, R., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. [Link]
-
Rico-Gómez, R., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4125. [Link]
-
Collot, M., et al. (2012). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 77(17), 7335-7340. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted Pyrrolo[3,4-b]pyridin-5-ones
Welcome to the technical support center for the purification of substituted pyrrolo[3,4-b]pyridin-5-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of N-heterocyclic compounds. The unique structural features of the pyrrolo[3,4-b]pyridin-5-one core, including the fused lactam and pyridine rings, can present specific challenges during purification. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired purity with confidence.
I. Purification Strategy: A Decision-Making Workflow
The selection of an appropriate purification strategy is paramount for efficiently isolating your target compound. The following flowchart provides a general decision-making framework based on the initial characteristics of your crude sample.
Caption: Decision tree for selecting a purification method.
II. Troubleshooting Guide
This section addresses common problems encountered during the purification of substituted pyrrolo[3,4-b]pyridin-5-ones in a question-and-answer format.
A. Column Chromatography
Question 1: My compound is streaking or tailing on the silica gel column. What are the likely causes and how can I fix it?
Answer:
Streaking or tailing on a silica gel column is a frequent issue, particularly with polar, nitrogen-containing heterocycles like pyrrolo[3,4-b]pyridin-5-ones. The primary causes are:
-
Strong Interaction with Acidic Silica: The pyridine nitrogen and the lactam carbonyl can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to slow desorption and band broadening.
-
Poor Solubility in the Mobile Phase: If your compound has low solubility in the eluent, it can lead to a continuous dissolution-reprecipitation process on the column, resulting in tailing.
-
Column Overloading: Applying too much sample for the column size will exceed the stationary phase's capacity, causing poor separation and tailing.[1]
Solutions:
-
Deactivate the Silica Gel:
-
Add a Basic Modifier: To mitigate the acidity of the silica gel, add a small amount of a basic modifier to your mobile phase.[1] Triethylamine (0.1-1%) is a common choice. This will compete with your compound for the acidic sites on the silica, leading to sharper peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or even a C18 reversed-phase column for particularly problematic compounds.[1]
-
-
Improve Solubility:
-
Adjust the Mobile Phase: If you suspect poor solubility, you may need to use a more polar solvent system. For example, if you are using a hexane/ethyl acetate gradient, consider switching to a dichloromethane/methanol system.
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, it is best to dry-load it onto the column. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This can then be carefully added to the top of your column.[2]
-
-
Optimize Loading:
Question 2: My compound seems to be decomposing on the column. How can I confirm this and what can I do to prevent it?
Answer:
The lactam functionality in the pyrrolo[3,4-b]pyridin-5-one core can be susceptible to hydrolysis, especially on acidic stationary phases like silica gel. While specific stability data for this ring system is not extensively published, related structures like β-lactams are known to be reactive.[3]
Confirmation of Decomposition:
-
TLC Stability Test: Before committing to a column, perform a simple stability test. Spot your crude material on a TLC plate, and then spot it again on the same plate after letting it sit in a slurry of silica gel in your chosen eluent for an hour. If a new spot appears or the original spot diminishes, your compound is likely decomposing.[4]
Prevention Strategies:
-
Deactivate the Silica Gel: As mentioned previously, adding a basic modifier like triethylamine can help to neutralize the silica and prevent acid-catalyzed degradation.
-
Use an Alternative Stationary Phase: Neutral alumina is a good alternative to silica for acid-sensitive compounds.
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with slightly higher pressure to increase the flow rate.
-
Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 column with a water/acetonitrile or water/methanol mobile phase is an excellent alternative, as it avoids the acidic environment of silica gel.
B. Recrystallization
Question 1: My compound is "oiling out" instead of crystallizing. What should I do?
Answer:
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated.[1] This is a common problem, especially when the crude material contains impurities that depress the melting point.
Solutions:
-
Add More Solvent: The most straightforward solution is to add a small amount of hot solvent to dissolve the oil completely, and then allow it to cool more slowly.[1]
-
Slow Cooling: Rapid cooling often leads to oiling out. After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.
-
Scratch the Glass: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Add a Seed Crystal: If you have a small amount of the pure compound, adding a tiny crystal to the cooled solution can induce crystallization.[1]
-
Change the Solvent System: If the above methods fail, you may need to try a different solvent or a co-solvent system. A good recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5]
Question 2: I'm getting very low recovery after recrystallization. How can I improve my yield?
Answer:
Low recovery is a common trade-off for high purity in recrystallization. However, you can take steps to optimize the process:
Causes and Solutions:
-
Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps too much of your compound dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Add the solvent in small portions to the boiling solution until everything just dissolves.[6]
-
-
Premature Crystallization: If your compound crystallizes too quickly during a hot filtration step, you will lose product.
-
Solution: Use a pre-heated funnel and flask for the hot filtration, and keep the solution at or near its boiling point.
-
-
Incomplete Crystallization:
-
Solution: Ensure you are allowing sufficient time for crystallization at a low temperature. Leaving the solution in an ice bath or refrigerator for an extended period can improve recovery.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.
-
C. Preparative HPLC
Question 1: I'm not getting good separation between my product and a key impurity. How can I improve the resolution?
Answer:
Improving resolution in preparative HPLC involves optimizing several parameters. Selectivity is often the most impactful factor.
Strategies for Improving Resolution:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of your compounds.
-
Adjust the pH: For ionizable compounds like the pyrrolo[3,4-b]pyridin-5-ones, the pH of the mobile phase can have a dramatic effect on retention and selectivity. Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a base (e.g., 0.1% ammonia or diethylamine) can significantly improve separation. Ensure the pH is within the stable range for your column.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. If you are using a C18 column, a phenyl-hexyl or a polar-embedded column might offer different selectivity.
-
Optimize the Gradient:
-
Shallow the Gradient: A slower, more shallow gradient can improve the separation of closely eluting peaks.
-
Isocratic Hold: If the two peaks are very close, an isocratic hold at a specific solvent composition might improve their separation.
-
Question 2: My purified fractions from preparative HPLC are taking a long time to evaporate. Are there any tricks to speed this up?
Answer:
The large volumes of solvent used in preparative HPLC can be time-consuming to remove.
Tips for Efficient Solvent Removal:
-
Use Volatile Buffers: If you are using a buffer, ensure it is volatile. Ammonium formate or ammonium acetate are good choices, as they can be removed by lyophilization. Trifluoroacetic acid (TFA) is also volatile, but it can sometimes be difficult to remove completely and may require co-evaporation with another solvent.
-
Freeze-Drying (Lyophilization): If your compound is stable to freezing and you have used volatile solvents and buffers, freeze-drying is an excellent way to obtain a dry, fluffy powder.
-
Rotary Evaporation with an Azeotrope: If you have a high-boiling solvent like water, you can add a lower-boiling solvent that forms an azeotrope with water, such as ethanol or toluene, to speed up the evaporation process.
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose starting solvent system for silica gel chromatography of substituted pyrrolo[3,4-b]pyridin-5-ones?
A1: A gradient of ethyl acetate in hexanes is a good starting point for many organic compounds. However, given the polar nature of the pyrrolo[3,4-b]pyridin-5-one core, you will likely need to move to more polar solvent systems. A gradient of methanol in dichloromethane (DCM) is often a very effective system for this class of compounds. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity.
Q2: How do I choose a suitable recrystallization solvent?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[5] A good starting point is to test the solubility of a small amount of your crude material in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexanes) at room temperature and then upon heating.[6] A good candidate solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
Q3: When should I consider using preparative HPLC instead of column chromatography?
A3: Preparative HPLC is generally used when:
-
The impurities are very close in polarity to your desired compound and cannot be separated by column chromatography.
-
Your compound is very polar and does not move on a silica gel column even with highly polar mobile phases.
-
You need very high purity (>99%) for applications such as biological testing.
-
You are working with a small amount of material and want to maximize recovery.
Q4: My compound is a solid, but it's not crystalline. Can I still use recrystallization?
A4: If your compound is an amorphous solid, you can still attempt recrystallization. The process of dissolving it in a hot solvent and allowing it to cool slowly can induce the formation of a crystalline lattice. If it repeatedly oils out, it may be that the compound has a low melting point or that impurities are preventing crystallization. In such cases, chromatography is often a better option.
IV. Experimental Protocols
A. Protocol for Silica Gel Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
-
Preparation:
-
Choose a column of an appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Prepare your crude sample for loading. For dry loading (recommended), dissolve the sample in a minimal amount of a strong solvent (e.g., DCM or MeOH), add silica gel (2-3 times the mass of your sample), and evaporate the solvent to get a dry powder.[2]
-
-
Loading:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance of the silica bed.
-
-
Elution:
-
Begin eluting with the initial, non-polar solvent system.
-
Gradually increase the polarity of the mobile phase according to your TLC optimization. A step gradient is often effective.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
B. Protocol for Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude material in a test tube.
-
Add a few drops of the test solvent. If the solid dissolves at room temperature, the solvent is not suitable.
-
If the solid does not dissolve, heat the test tube. If the solid dissolves when hot, this is a potentially good solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. If crystals form, you have found a good solvent.
-
-
Procedure:
-
Place the crude material in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to just cover the solid.
-
Heat the mixture to boiling with stirring.
-
Add more hot solvent in small portions until the solid just dissolves.
-
If the solution is colored and the pure compound is known to be colorless, you can add a small amount of activated charcoal and boil for a few minutes.
-
If you used charcoal or have insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
-
C. Protocol for Preparative HPLC
This is a general guide for reversed-phase preparative HPLC.
-
Method Development (Analytical Scale):
-
On an analytical C18 column, develop a separation method using a gradient of acetonitrile in water or methanol in water.
-
Test different mobile phase additives (e.g., 0.1% TFA, 0.1% formic acid, 10 mM ammonium formate) to optimize selectivity.
-
Determine the retention time of your target compound.
-
-
Scale-Up:
-
Choose a preparative column with the same stationary phase as your analytical column.
-
Scale the flow rate and gradient according to the dimensions of the preparative column.
-
Dissolve your crude sample in a solvent that is weak in the context of the mobile phase (e.g., a mixture of water and organic solvent that is weaker than the initial gradient conditions) to ensure good peak shape. Filter the sample solution through a 0.45 µm filter before injection.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions based on the UV chromatogram, collecting the peak corresponding to your target compound.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
If water and a volatile buffer were used, the remaining aqueous solution can be freeze-dried to yield the final product.
-
V. Data Summary Tables
Table 1: Common Solvent Systems for Chromatography of Pyrrolo[3,4-b]pyridin-5-ones
| Stationary Phase | Solvent System (A/B) | Polarity | Notes |
| Silica Gel | Hexanes / Ethyl Acetate | Low to Medium | Good starting point for less polar analogues. |
| Silica Gel | Dichloromethane / Methanol | Medium to High | Very effective for a wide range of polarities. |
| Silica Gel | Dichloromethane / Acetone | Medium | Good alternative to methanol for some separations. |
| C18 (Reversed-Phase) | Water / Acetonitrile | High to Low | Excellent for polar compounds and for avoiding silica-related degradation. Often used with 0.1% TFA or Formic Acid. |
| C18 (Reversed-Phase) | Water / Methanol | High to Low | Alternative to acetonitrile, can offer different selectivity. |
Table 2: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Recrystallization | - Inexpensive- Scalable- Can yield very pure material | - Not always possible- Can have low recovery- Requires thermally stable compounds | Purifying large quantities of a major product that is a crystalline solid. |
| Column Chromatography | - Widely applicable- Good for separating compounds with different polarities- Relatively inexpensive | - Can be time-consuming- May lead to compound degradation on silica- Uses large volumes of solvent | Initial purification of crude reaction mixtures and separation of moderately difficult mixtures. |
| Preparative HPLC | - High resolution and purity- Good for difficult separations- High recovery | - Expensive equipment and solvents- Lower throughput- Requires method development | Final purification step to achieve high purity, and for separating very similar compounds. |
VI. References
-
Wikipedia. (n.d.). Penicillin. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
Sources
- 1. ibisscientific.com [ibisscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereocontrolled access to δ-lactone-fused-γ-lactams bearing angular benzylic quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Stability of 6H-pyrrolo[3,4-b]pyridin-5-ol
Welcome to the technical support guide for researchers working with 6H-pyrrolo[3,4-b]pyridin-5-ol. This resource is designed to help you troubleshoot and overcome common stability challenges encountered during in vivo studies. Our guidance is structured in a question-and-answer format to directly address the practical issues you may face, from initial formulation to advanced chemical modification strategies.
Part 1: Understanding and Diagnosing In Vivo Instability
This section addresses the fundamental reasons why this compound may exhibit poor performance in animal models and how to diagnose the root cause.
Q1: We're observing very low plasma exposure and a short half-life for this compound in our rodent PK studies. What are the likely causes?
A1: This is a frequent challenge with novel chemical entities, particularly those containing a phenolic hydroxyl group as seen in this compound. The low exposure is typically a result of two primary factors: poor biopharmaceutical properties and/or rapid metabolic clearance.
-
Rapid Metabolic Clearance: The phenolic hydroxyl group is a well-known "metabolic soft spot." It is highly susceptible to Phase II conjugation reactions, primarily glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs).[1][2] These processes occur predominantly in the liver and gut wall, leading to rapid formation of highly polar metabolites that are quickly eliminated from the body. This "first-pass metabolism" can drastically reduce the amount of active drug reaching systemic circulation after oral dosing.[3]
-
Poor Aqueous Solubility: Like many heterocyclic compounds, this compound may have limited aqueous solubility.[4][5] This can lead to poor dissolution in the gastrointestinal tract, resulting in low and erratic absorption and, consequently, low oral bioavailability.
To diagnose the primary issue, we recommend first conducting an in vitro metabolic stability assay using liver microsomes. This will help you distinguish between poor absorption and rapid metabolism.
Caption: Workflow of an ester prodrug strategy.
Experimental Protocol: Synthesis of an Acetate Ester Prodrug
Objective: To synthesize 6H-pyrrolo[3,4-b]pyridin-5-yl acetate as a simple prodrug candidate.
Materials:
-
This compound
-
Pyridine (anhydrous)
-
Acetyl chloride or Acetic anhydride
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
Standard glassware for organic synthesis
Methodology:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM and pyridine (2-3 equivalents) in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash it with water and brine, then dry it over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ester prodrug.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Self-Validation: The success of this protocol is validated by the complete conversion of the starting material and the clean isolation of a new product whose analytical data (NMR, MS) is consistent with the acetate ester structure.
Q4: Besides prodrugs, what other strategies can improve metabolic stability?
A4: Two other powerful strategies are bioisosteric replacement and deuteration .
-
Bioisosteric Replacement: This involves replacing the metabolically labile group (the phenol) with a different functional group that mimics its key biological interactions but is more resistant to metabolism. [6][7]Choosing a suitable bioisostere is highly context-dependent and often requires significant medicinal chemistry efforts.
-
Example Bioisosteres for Phenols: Carboxamides, certain heterocycles (e.g., benzimidazolones, pyridones), or the difluoromethyl (CF₂H) group have been explored as phenol replacements. [2][7][8]This strategy is advanced and should be considered if the hydroxyl group itself is not essential for pharmacological activity but rather for positioning or hydrogen bonding.
-
-
Deuteration: This strategy involves replacing hydrogen atoms with deuterium atoms at sites of metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "Kinetic Isotope Effect" can slow down the rate of CYP450-mediated oxidation, thereby increasing the metabolic half-life of the compound. [9]This is most effective when a specific C-H bond oxidation is a major clearance pathway.
| Strategy | Mechanism | When to Use | Synthetic Complexity |
| Prodrug | Mask a metabolic hotspot | When a specific functional group (e.g., -OH, -NH2) is the primary site of metabolism. | Low to Moderate |
| Bioisosteric Replacement | Replace a metabolic hotspot | When the functional group is not essential for activity and can be replaced. | High |
| Deuteration | Slow CYP-mediated C-H bond cleavage | When oxidation on the carbon framework is a key clearance pathway. | Moderate to High |
Part 4: Essential In Vitro Assays and Analytics
Q5: How do we perform an in vitro liver microsomal stability assay to predict in vivo clearance?
A5: This is a cornerstone assay in early drug discovery to estimate metabolic stability. [10][11]It measures the rate at which a compound is metabolized by enzymes present in liver microsomes (which contain a high concentration of CYP450s).
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., Verapamil - high clearance)
-
Acetonitrile with internal standard (for quenching and analysis)
-
Incubator/water bath (37 °C)
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a microsomal suspension in phosphate buffer. Pre-warm to 37 °C.
-
Initiation: In a 96-well plate, combine the microsomal suspension and the test compound (final concentration typically 1 µM). Pre-incubate for 5 minutes at 37 °C. The reaction is initiated by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an analytical internal standard. The T=0 sample is prepared by adding the quenching solution before the NADPH system.
-
Control Reactions:
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to check for non-CYP-mediated degradation.
-
Positive Control: Run a known high-clearance compound to ensure the microsomal system is active.
-
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. [12][13]7. Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.
| In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Predicted In Vivo Stability |
| > 30 min | Low (< 15 µL/min/mg) | High Stability |
| 10 - 30 min | Moderate (15-50 µL/min/mg) | Moderate Stability |
| < 10 min | High (> 50 µL/min/mg) | Low Stability |
References
-
Gaur, P. K., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Pharma Focus Asia. (n.d.). Metabolic Stability. [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]
-
Kumar, V., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]
-
ResearchGate. (n.d.). The bioisosteric replacement of the phenol 102 with a carboxamide.... [Link]
-
Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. [Link]
-
PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]
-
PubMed. (n.d.). Drug metabolic stability in early drug discovery to develop potential lead compounds. [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
PubMed. (2024). Phenol (bio)isosteres in drug design and development. [Link]
-
ResearchGate. (n.d.). (PDF) Prodrugs of Alcohols and Phenols. [Link]
-
ResearchGate. (2020). Highly Efficient Prodrugs: Design and Therapeutic Applications. [Link]
-
Bentham Science. (n.d.). Highly Efficient Prodrugs: Design and Therapeutic Applications. [Link]
-
UT Southwestern Research Labs. (2014). Prodrug Strategy to Achieve Lyophilizable, High Drug Loading Micelle Formulations Through Diester Derivatives of Lapachone. [Link]
-
PMC - NIH. (2014). Design of Enzymatically Cleavable Prodrugs of a Potent Platinum-Containing Anticancer Agent. [Link]
-
PMC - PubMed Central. (2022). An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study. [Link]
-
ResearchGate. (2025). (PDF) An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study. [Link]
-
MDPI. (2023). Generic Methods for Simultaneous Analysis of Four Direct Oral Anticoagulants in Human Plasma and Urine by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]
Sources
- 1. nedmdg.org [nedmdg.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 7. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Pyrrolo[3,4-b]pyridine Derivatives
Welcome to the technical support center for the synthesis of pyrrolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these valuable heterocyclic compounds. Pyrrolo[3,4-b]pyridines are aza-analogues of isoindolin-1-one and serve as privileged scaffolds in medicinal chemistry, appearing in various bioactive molecules.[1][2] Their synthesis, particularly on a larger scale, presents unique challenges that require a deep understanding of reaction mechanisms, process optimization, and purification strategies.
This resource provides troubleshooting guides and frequently asked questions to address common issues encountered during the scale-up synthesis of these compounds. The insights provided are grounded in established chemical principles and field-proven experience to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Low Yield or Reaction Failure in Multi-Component Reactions (MCRs)
Question: I am attempting a one-pot synthesis of a polysubstituted pyrrolo[3,4-b]pyridin-5-one via a cascade process (e.g., Ugi-3CR/aza Diels-Alder) and observing very low yields or complete reaction failure upon scale-up. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in these complex, multi-step, one-pot syntheses are a frequent challenge, and the issues often become more pronounced during scale-up.[3] The problem can typically be traced back to one of several key areas:
-
Purity of Starting Materials: The purity of reactants, especially the aminopyrazole and isocyanides in Ugi-type reactions, is critical.[3] Impurities can poison catalysts or participate in side reactions. On a larger scale, even small percentage impurities can have a significant impact on the overall reaction stoichiometry and outcome.
-
Solution: Ensure all starting materials are of high purity (>99%). Recrystallize or purify reagents if necessary before use.[3] For isocyanides, which can degrade over time, it is advisable to use freshly prepared or recently purchased batches.
-
-
Catalyst Selection and Loading: The choice and loading of the catalyst, such as ytterbium triflate, are crucial for driving the reaction to completion.[2] Inefficient mixing or localized concentration gradients in a large reactor can lead to suboptimal catalyst activity.
-
Solution: Screen different Lewis acid catalysts for optimal performance with your specific substrates. During scale-up, ensure efficient stirring to maintain a homogeneous distribution of the catalyst. A slight increase in catalyst loading may be necessary to compensate for potential deactivation or surface area to volume ratio changes, but this should be optimized to minimize cost and downstream purification challenges.
-
-
Solvent Effects and Concentration: The solvent plays a vital role in reactant solubility and reaction kinetics.[3] Toluene is often a good choice for these reactions.[2] Inadequate solubility of any of the starting materials at larger concentrations can lead to a stalled reaction.
-
Solution: Confirm the solubility of all reactants in the chosen solvent at the desired reaction concentration. If solubility is an issue, consider a different solvent system or operating at a slightly higher dilution, though this may impact reaction kinetics and vessel occupancy.
-
-
Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of intermediates and products.[3] Heat transfer can be less efficient in larger reactors, leading to temperature gradients.
-
Solution: Carefully monitor the internal reaction temperature during scale-up. The reaction time may need to be extended to ensure complete conversion. It is advisable to perform reaction monitoring (e.g., by HPLC or TLC) to track the consumption of starting materials and the formation of the product.
-
Issue 2: Formation of Regioisomers and Other Impurities
Question: My scaled-up synthesis of a pyrazolo[3,4-b]pyridine derivative is producing a significant amount of an undesired regioisomer, making purification difficult. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[3] The choice of catalyst and solvent can influence regioselectivity.
-
Reaction Conditions: Subtle changes in the reaction environment can favor the formation of one regioisomer over another.
-
Solution: A systematic optimization of reaction conditions is recommended. This can include screening different catalysts, solvents of varying polarity, and a range of temperatures. For instance, in some cases, a non-polar solvent might enhance the desired selectivity. Consulting literature for specific examples similar to your target molecule is highly advisable.[3]
-
-
Byproduct Formation: Aside from regioisomers, other side reactions can occur, leading to a complex mixture of byproducts. For example, in syntheses involving maleic anhydride, side reactions can lead to the formation of various adducts.
-
Solution: A thorough understanding of the reaction mechanism is key to identifying potential side reactions. Adjusting the stoichiometry of the reactants or the order of addition can sometimes minimize the formation of byproducts. For example, adding a particularly reactive component slowly over time can help to control its concentration and favor the desired reaction pathway.
-
Issue 3: Challenges in Purification and Isolation
Question: I am struggling with the purification of my target pyrrolo[3,4-b]pyridine derivative at a multi-gram scale. The compound has high polarity, and column chromatography is proving to be inefficient and not scalable. What are my options?
Answer: Purification of polar N-heterocycles like pyrrolo[3,4-b]pyridines can be challenging, and traditional silica gel chromatography may not be the most effective or economical method for large quantities.[3]
-
Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts before attempting further purification.[3]
-
Solution: Design a robust aqueous work-up to remove water-soluble impurities. This may involve pH adjustments to ensure your product remains in the organic phase. An extraction with a suitable organic solvent, followed by washing with brine and drying, is a standard first step.
-
-
Crystallization: Whenever possible, crystallization is the most desirable method for purification and isolation at scale, as it is generally more cost-effective and provides a high-purity product.
-
Solution: A systematic crystallization screening should be performed with a small amount of the crude product. Test a variety of solvents and solvent mixtures of different polarities. Anti-solvent crystallization, where the crude product is dissolved in a good solvent and a poor solvent is slowly added to induce precipitation, can also be effective.
-
-
Column Chromatography: If chromatography is unavoidable, consider alternatives to standard silica gel.
-
Solution:
-
Stationary Phase: For polar compounds, reversed-phase chromatography (e.g., C18 silica) may provide better separation. Alternatively, alumina (basic or neutral) can be a good option for certain compounds.
-
Mobile Phase: A systematic approach to eluent selection is recommended. For normal phase chromatography, start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or another more polar solvent.[3] Using a gradient elution can improve separation. For large-scale purifications, automated flash chromatography systems can provide better resolution and reproducibility.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the pyrrolo[3,4-b]pyridine core?
A1: Several robust methods exist for the synthesis of this scaffold. Some of the most common include:
-
Multi-component Reactions (MCRs): These are highly efficient one-pot processes that combine three or more starting materials. A prominent example is the Ugi-Zhu three-component reaction (UZ-3CR) followed by a cascade sequence of aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration.[1][2] This strategy allows for the rapid construction of complex and diverse derivatives.
-
Pictet-Spengler Reaction: This is a classic and versatile method for synthesizing various heterocyclic frameworks.[4] It involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[5] This reaction has been adapted for the synthesis of pyrrolo[3,4-b]pyridine analogues.
-
Three-Component Reactions based on β-enamino imides: These reactions involve the condensation of a β-enamino imide, an aromatic aldehyde, and a source of active methylene, such as malononitrile or its derivatives.[6]
-
Solid-Phase Synthesis: For the generation of compound libraries, solid-phase synthesis offers a high-throughput approach. One reported method involves a sequential Hantzsch condensation and cyclative cleavage.[7]
Q2: Are there any specific safety concerns to be aware of when scaling up the synthesis of N-heterocycles?
A2: Yes, scaling up any chemical synthesis requires a thorough safety assessment. For N-heterocycles, specific considerations include:
-
Hazardous Reagents: Many syntheses of heterocycles employ hazardous solvents, strong acids or bases, and potentially toxic reagents.[8] A comprehensive understanding of the material safety data sheets (MSDS) for all chemicals is essential.
-
Exothermic Reactions: Cyclization and condensation reactions can be exothermic. On a larger scale, the heat generated can be significant and may lead to a runaway reaction if not properly controlled. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging. Adequate cooling capacity and controlled addition of reagents are critical.
-
Pressure Build-up: Some reactions may evolve gases (e.g., CO2 during decarboxylation).[2] In a sealed or poorly vented reactor, this can lead to a dangerous build-up of pressure. Ensure the reactor is appropriately vented.
-
Green Chemistry Approaches: To mitigate some of these risks and reduce environmental impact, consider adopting greener chemistry principles. This could involve using safer solvents (e.g., water, ethanol), employing catalytic rather than stoichiometric reagents, and designing more atom-economical reactions.[8][9]
Q3: How can I optimize a Pictet-Spengler type reaction for the synthesis of a pyrrolo[3,4-b]pyridine derivative at scale?
A3: Optimizing a Pictet-Spengler reaction for scale-up involves several key considerations:
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Trifluoroacetic acid (TFA) is often effective, but other Brønsted or Lewis acids can also be used.[5] The optimal acid and its concentration should be determined at the lab scale. For scale-up, consider the cost and ease of removal of the acid during work-up.
-
Reaction Medium: The solvent should be chosen to ensure the solubility of all reactants and intermediates. Dichloromethane (DCM) or dichloroethane (DCE) are common choices.[5]
-
Temperature Control: As with other reactions, temperature control is vital. While some Pictet-Spengler reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.
-
Water Removal: The reaction generates water, which can sometimes inhibit the reaction or lead to side products. In some cases, the use of a Dean-Stark apparatus or a drying agent may be beneficial, although this adds complexity to the process.
-
Gram-Scale Example: For some related scaffolds, gram-scale Pictet-Spengler reactions have been successfully demonstrated with high yields and enantioselectivity, sometimes allowing for purification by crystallization instead of chromatography.[10] This highlights the potential for developing a robust and scalable process.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Pyrrolo[3,4-b]pyridin-5-one Derivative
This table summarizes the optimization of the final cyclization step in a multi-step synthesis, illustrating the critical effect of the acid catalyst on yield.
| Entry | Acid/Acid Mixture | Solvent | Time (h) | Temperature | Yield (%) |
| 1 | AcOH | Dioxane | 3 | Reflux | 55 |
| 2 | p-TsOH | Dioxane | 3 | Reflux | 62 |
| 3 | AcOH/HCl (1:1, v/v) | - | 1 | Reflux | 85 |
| 4 | H2SO4 | EtOH | 3 | Reflux | 43 |
| 5 | CF3COOH | Dioxane | 3 | Reflux | 71 |
Data adapted from a study on the synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones. The best yield was achieved with a mixture of acetic acid and hydrochloric acid.[11][12]
Experimental Protocols
Protocol 1: General Procedure for One-Pot Synthesis of Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/Cascade Strategy
This protocol is a representative example of a multi-component approach to the pyrrolo[3,4-b]pyridin-5-one core.
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Maleic anhydride (1.2 equiv)
-
Ytterbium triflate (Yb(OTf)3) (10 mol%)
-
Toluene
Procedure:
-
To a solution of the aldehyde (1.0 equiv) in toluene, add the amine (1.0 equiv) and stir for 20 minutes at room temperature to form the Schiff base.
-
Add the isocyanide (1.0 equiv) and Yb(OTf)3 (10 mol%) to the reaction mixture.
-
Stir the mixture for the required time (typically monitored by TLC or HPLC) to form the 5-aminooxazole intermediate.
-
Add maleic anhydride (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture (e.g., using microwave irradiation or conventional heating) to the appropriate temperature (e.g., 80-150 °C) and for the necessary time to complete the cascade process (aza Diels-Alder/N-acylation/decarboxylation/dehydration).[2][13]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford the desired pyrrolo[3,4-b]pyridin-5-one.[2]
Visualizations
Diagram 1: Ugi-Zhu/Cascade Reaction Workflow
Caption: Workflow for the one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones.
Diagram 2: Troubleshooting Logic for Low Yields
Caption: Decision tree for troubleshooting low reaction yields during scale-up.
References
- BenchChem Technical Support. Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Sawant, V., et al. Environmentally benign synthesis of heterocyclic compounds using various catalytic approaches: A comprehensive review.
- Valle-Sánchez, M. A., et al. (2023).
- Khan, A. A., et al. Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions.
- Rivera-Fuentes, P., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC - PubMed Central.
- Kovalenko, S. M., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journals.
- Wang, S., et al. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. NIH.
- Kumar, V., et al. Optimization of Acidic Protocols for Pictet− Spengler Reaction.
- Tron, G. C., et al. (2020).
- Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a
- Solid-Phase Synthesis of Pyrrolo[3,4-b]pyridines and Related Pyridine-Fused Heterocycles. (1999).
- Salas-Ambrosio, P., et al. (2020). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI.
- Banik, B. K., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. NIH.
Sources
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid-Phase Synthesis of Pyrrolo[3,4-b]pyridines and Related Pyridine-Fused Heterocycles | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Improving the Selectivity of Pyrrolo[3,4-b]pyridine-Based Kinase Inhibitors
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers engaged in the development of pyrrolo[3,4-b]pyridine-based kinase inhibitors. This guide is designed to provide expert-driven insights and practical troubleshooting strategies to address the central challenge of achieving kinase selectivity. Our goal is to move beyond simple protocols and explain the underlying principles that govern inhibitor performance, empowering you to make informed decisions in your experimental design.
The pyrrolo[3,4-b]pyridine scaffold is a valuable starting point for kinase inhibitor design, offering a versatile framework for engaging the ATP-binding site. However, the high degree of conservation in this site across the human kinome makes achieving selectivity a significant hurdle.[1] This guide provides a structured approach to diagnosing and resolving common issues encountered during the optimization process.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for contextualizing experimental challenges.
Q1: Why is achieving high kinase selectivity so critical?
Achieving high selectivity is paramount for both tool compounds and therapeutic candidates. Off-target inhibition can lead to misleading biological data, confounding the validation of a kinase as a drug target.[2] In a clinical context, promiscuous inhibitors can cause undesirable side effects due to the modulation of unintended signaling pathways.[3][4] For example, while the multi-kinase activity of a drug like imatinib proved fortuitous, this is the exception rather than the rule, and a lack of selectivity often complicates development.[5]
Q2: What makes the pyrrolo[3,4-b]pyridine scaffold a promising starting point?
Pyrrolopyridine systems, including the pyrrolo[3,4-b]pyridine isomer, are considered "hinge-binding" scaffolds.[6] The nitrogen atoms in the bicyclic system can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine ring of ATP. This provides a strong anchor, and the various positions on the scaffold can be chemically modified to extend into less conserved regions of the ATP pocket, thereby driving selectivity.[7]
Q3: What are the most common off-target kinase families for this scaffold?
While specific off-targets depend heavily on the substitution pattern of the inhibitor, compounds targeting the highly conserved ATP pocket often show cross-reactivity with other kinases that share similar structural features in that region.[1] For pyrrolopyridine and related scaffolds targeting one kinase family (e.g., RTKs like FLT3 or CSF1R), it is common to see off-target activity against other RTKs (e.g., c-KIT, VEGFR2) or highly homologous kinases like the JAK family.[8][9][10] Comprehensive profiling is the only way to know for sure.
Q4: I have a new pyrrolo[3,4-b]pyridine derivative. How should I begin to assess its selectivity?
The standard industry practice is to perform a broad, high-throughput kinase selectivity screen.[11] This involves testing your compound, typically at a single high concentration (e.g., 1 µM), against a large panel of kinases (often >300) representing the entire human kinome.[2] The results provide an initial "snapshot" of your compound's selectivity profile and guide further, more detailed dose-response studies on significant off-targets.
Troubleshooting Guide: From Bench to Cell
This section provides solutions to specific experimental problems. Each problem is followed by an analysis of potential causes and a set of actionable recommendations.
Problem 1: Initial Kinase Panel Screen Reveals Poor Selectivity
Symptom: Your lead compound inhibits a large number of kinases (>10-15% of the panel) with significant activity (>80% inhibition at 1 µM) in a primary screen.
Potential Causes:
-
Inherent Scaffold Promiscuity: The specific substitution pattern on your pyrrolo[3,4-b]pyridine core may only be interacting with highly conserved features of the ATP-binding site.
-
High Screening Concentration: A 1 µM concentration may be too high for a potent compound, revealing even weak off-target interactions.
-
Assay Artifacts: The compound may interfere with the assay technology (e.g., fluorescence-based readouts).
Recommended Solutions & Experimental Protocol:
-
Quantify Selectivity: First, quantify the results beyond a simple "hit count." Use metrics like the Selectivity Entropy Score or Gini Coefficient to assign a numerical value to the selectivity, which can be tracked as you make chemical modifications.[2][12] A lower entropy score or a higher Gini coefficient indicates greater selectivity.
-
Follow-Up Dose-Response Assays: Do not rely solely on single-concentration data. Select the primary target and a representative set of the most potent off-targets for full IC50 or Kd determination. This provides a quantitative measure of the selectivity window.
-
Structure-Based Selectivity Enhancement:
-
Analyze the Structure-Activity Relationship (SAR): If you have co-crystal structures or reliable homology models, examine how your compound binds. Potency is often driven by hinge-binding interactions. Selectivity is typically achieved by making modifications that exploit less-conserved regions, such as the "gatekeeper" residue or the "back pocket".[13]
-
Modify Solvent-Exposed Regions: Substituents pointing towards the solvent front of the ATP pocket are prime candidates for modification. Adding bulk or specific functional groups here can disrupt binding to off-targets without affecting the core interactions with your primary target.
-
Workflow for Addressing Poor Initial Selectivity ```dot
Caption: A workflow for dissecting cellular phenotypes.
Problem 3: My Inhibitor is Selective in Biochemical Assays but Not Cellular Assays
Symptom: You have an inhibitor with a >100-fold selectivity window for Target A over Target B in enzymatic assays, but in cellular assays, it inhibits both pathways at similar concentrations.
Potential Causes:
-
High Intracellular ATP: Most kinase inhibitors are ATP-competitive. [5]The high concentration of ATP in cells (~1-10 mM) can outcompete inhibitors, especially if they have a fast off-rate. An inhibitor's cellular potency is a function of both its affinity (Kd) and the cellular ATP concentration.
-
Differential Cell Permeability or Efflux: The compound may not be reaching the intracellular compartment effectively, requiring higher external concentrations that are sufficient to inhibit secondary targets.
-
Scaffold Hopping & Bioisosteres: Sometimes, the core scaffold itself has inherent liabilities. Replacing the pyrrolo[3,4-b]pyridine core with a related but distinct scaffold (e.g., pyrazolo[3,4-b]pyridine, pyrrolo[2,3-d]pyrimidine) can alter properties like cell permeability or susceptibility to efflux pumps while maintaining key hinge-binding interactions. [7][12][14] Recommended Solutions:
-
Measure Binding Kinetics: Determine the residence time (1/koff) of your inhibitor on its primary and key off-targets using techniques like Surface Plasmon Resonance (SPR). [11]An inhibitor with a long residence time (slow koff) on its primary target will be more effective in the high-ATP cellular environment, even if its equilibrium affinity (Kd) is similar to that of an inhibitor with a fast off-rate.
-
Assess Cell Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first pass to assess passive diffusion. Follow up with cellular accumulation studies in your relevant cell lines.
-
Consider ATP-Competitive vs. Non-Competitive Assays: Ensure your biochemical assays are run at an ATP concentration that is close to the Km of the kinase. This provides a more physiologically relevant IC50 value. [11]
Data Summary: Comparing Two Inhibitors
| Feature | Inhibitor X (Problematic) | Inhibitor Y (Optimized) | Rationale for Improvement |
| Target A IC50 (10 µM ATP) | 10 nM | 12 nM | Potency is maintained. |
| Target B IC50 (10 µM ATP) | 1200 nM | 1500 nM | Biochemical selectivity is similar. |
| Target A Residence Time (1/koff) | 2 minutes | 120 minutes | Key Difference: Longer residence time overcomes ATP competition. [11] |
| Cellular p-Target A IC50 | 800 nM | 50 nM | Long residence time translates to improved cellular potency. |
| Cellular p-Target B IC50 | 1500 nM | >5000 nM | The effective selectivity window is much larger in cells. |
References
-
Bosc, N., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Springer Protocols. [Link]
-
Singh, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
-
Schenone, S., et al. (2011). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]
-
Abdel-Aziem, A., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Nature. [Link]
-
Ventura, A.C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Kirsanov, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
-
Wikipedia. (n.d.). Janus kinase 3 inhibitor. Wikipedia. [Link]
-
Al-Rashood, S.T., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Arba, M., et al. (2017). QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3- b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science. [Link]
- Google Patents. (n.d.). US7361764B2 - Pyrrolo-pyridine kinase modulators.
-
Ross, F., et al. (2022). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. Semantic Scholar. [Link]
-
Ashton, K.S., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Méndez-Lucio, O., et al. (2016). Examples of poor selectivity of kinase inhibitors. ResearchGate. [Link]
-
Perry, M.W.D., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PubMed. [Link]
-
Dancey, J., & Sausville, E.A. (2003). Selectivity and therapeutic inhibition of kinases: to be or not to be? PMC. [Link]
-
Al-Ostath, A., et al. (2024). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Springer. [Link]
-
Kirsanov, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]
-
Lin, K., & Lin, J. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
Sources
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- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7361764B2 - Pyrrolo-pyridine kinase modulators - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily | Semantic Scholar [semanticscholar.org]
- 14. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Multicomponent Synthesis of Pyrrolo[3,4-b]pyridines
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of pyrrolo[3,4-b]pyridines. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of these valuable heterocyclic scaffolds. Pyrrolo[3,4-b]pyridines are recognized as privileged aza-analogues of isoindolin-1-one and are core components in molecules with a broad spectrum of biological activities, including anti-epileptic, anti-diabetic, and anti-cancer properties.[1][2]
Multicomponent reactions (MCRs) offer an elegant and efficient pathway to these complex structures, valued for their atom economy and ability to generate molecular diversity rapidly.[3] However, the convergence of multiple reactants in a single pot can present unique optimization challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, improve reaction outcomes, and streamline your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary multicomponent strategies for synthesizing the pyrrolo[3,4-b]pyridine core?
There are several robust MCR strategies. The choice depends on the desired substitution pattern and available starting materials. The most prominent methods include:
-
Ugi-Zhu/Aza-Diels-Alder Cascade: This is a powerful one-pot sequence that typically involves an aldehyde, an amine, an isocyanide, and maleic anhydride.[2][4] The reaction proceeds through a 5-aminooxazole intermediate formed via an Ugi-Zhu 3-component reaction, which then undergoes a cascade of aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration.[2][4]
-
Base-Promoted Condensations: A common approach involves the three-component reaction of a β-enamino imide, an aromatic aldehyde, and an active methylene compound like malononitrile or its derivatives.[5][6] These reactions are typically promoted by organic bases such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5]
-
Hantzsch-Type Synthesis: While the classical Hantzsch reaction is famous for pyridine and pyrrole synthesis, modified sequential Hantzsch condensations have been adapted for the solid-phase synthesis of pyrrolo[3,4-b]pyridines.[7][8]
Q2: How critical is the choice of catalyst, and can these reactions proceed without one?
Catalyst choice is often crucial but not always necessary.
-
Lewis Acids: For the Ugi-Zhu/Diels-Alder pathway, Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃) are frequently used to catalyze the formation of key intermediates and facilitate the cycloaddition.[2][9]
-
Brønsted Acids: Acetic acid can serve as both a catalyst and a solvent, particularly in reactions involving pyrazole-based starting materials, driving the reaction towards the desired product.[10]
-
Bases: Organic bases like TEA and DBU are essential for reactions involving active methylene compounds, as they facilitate the initial deprotonation required for condensation.[5]
-
Catalyst-Free Conditions: Some syntheses can proceed efficiently without any catalyst. For instance, certain recyclization reactions to form the pyrrolo[3,4-b]pyridin-5-one core can be achieved by simply refluxing the reactants in a suitable solvent like acetonitrile.[1]
Q3: What role does the energy source (conventional heating vs. microwave) play?
The energy source can dramatically impact reaction time and yield.
-
Conventional Heating (Reflux): This is a standard, accessible method that works for many protocols, often requiring several hours to reach completion.[1][5]
-
Microwave (MW) Irradiation: MW heating has become a preferred method for these MCRs. It offers significant advantages, including drastically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles with fewer side products.[2][9][10] The rapid, uniform heating provided by microwaves can efficiently overcome the activation energy barriers of the multiple steps in the cascade.
Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Consistently Low or No Product Yield
Q: My reaction is clean by TLC, but the isolated yield is consistently below 30%. What are the most likely causes and how can I systematically troubleshoot this?
A: Low yield is the most common issue in MCRs. The problem can usually be traced back to one of four key areas: Catalyst, Solvent, Temperature/Time, or Reagents . A systematic approach is the best way to identify the bottleneck.
Causality & Troubleshooting Workflow:
-
Reagent Quality and Stoichiometry:
-
The "Why": MCRs are a delicate balance. The purity of starting materials is paramount, as impurities can poison catalysts or initiate side reactions. Aldehydes are prone to oxidation, and isocyanides can degrade. Malononitrile is known to polymerize in the presence of strong bases or at high temperatures.[11] Incorrect stoichiometry can leave one reactant in excess, leading to side products or difficult purification.
-
The "How-To":
-
Verify Purity: Check the purity of your starting materials by NMR or GC-MS. Use freshly distilled aldehydes and high-purity isocyanides.
-
Optimize Stoichiometry: While a 1:1:1:1 ratio is a common starting point, it is not always optimal. Try varying the stoichiometry. For example, in some Ugi-type reactions, using a slight excess (1.2 equivalents) of the isocyanide can improve yields.[2]
-
Order of Addition: The sequence of adding reagents can be critical. In many Ugi-Zhu/Diels-Alder cascades, pre-forming the Schiff base from the aldehyde and amine before adding the other components can prevent side reactions and boost yields.[2][12]
-
-
-
Solvent and Catalyst Optimization:
-
The "Why": The solvent influences reactant solubility, reaction rates, and the stability of intermediates. A suboptimal solvent can cause reactants to precipitate or favor an undesired reaction pathway. The catalyst's role is to lower the activation energy for the desired pathway; an inefficient or deactivated catalyst will stall the reaction.
-
The "How-To":
-
Solvent Screening: If your yield is low in a standard solvent like ethanol or toluene, screen a panel of solvents with varying polarities (e.g., Dichloromethane, Acetonitrile, Dioxane, Chlorobenzene[9]). Greener solvents like water or PEG, or even solvent-free conditions, have also proven effective and should be considered.[13][14]
-
Catalyst Choice: If using a Lewis acid like Sc(OTf)₃, ensure it is anhydrous. If the reaction is base-promoted, consider switching between a non-nucleophilic base (DBU) and a milder one (TEA). For some systems, a simple Brønsted acid like acetic acid is surprisingly effective.[10]
-
-
A logical workflow for troubleshooting low yield is essential.
Problem 2: Formation of Multiple Side Products
Q: My crude NMR is very messy, indicating poor selectivity. How can I suppress the formation of side products?
A: Poor selectivity arises when multiple reaction pathways are kinetically accessible. The key is to adjust conditions to favor the desired pathway exclusively.
Causality & Troubleshooting Steps:
-
Lower the Reaction Temperature:
-
The "Why": Higher temperatures provide the energy to overcome the activation barriers of multiple reaction pathways. By lowering the temperature, you may find a window where only the desired reaction proceeds at a reasonable rate while competing reactions are effectively "frozen out."[12]
-
The "How-To": Run the reaction at room temperature or even 0 °C for an extended period. Monitor carefully by TLC or LC-MS to see if the desired product forms cleanly, even if slowly.
-
-
Change the Order of Reagent Addition:
-
The "Why": As mentioned for low yields, this is a powerful tool for improving selectivity. Many side products arise from reactions between starting materials before the main cascade begins (e.g., self-condensation of an aldehyde).
-
The "How-To": A common strategy is to combine the aldehyde and amine in the solvent first to form the Schiff base. Allow this to stir for 5-10 minutes (sometimes with a dehydrating agent like MgSO₄) before adding the isocyanide and the final component.[2]
-
-
Employ a Milder Catalyst or Base:
-
The "Why": A highly active catalyst or a strong base can accelerate not just the desired reaction but also undesired ones.
-
The "How-To": If you are using DBU, try switching to the less hindered and milder base, triethylamine.[5] If a strong Lewis acid is causing decomposition, try a weaker one or reduce the catalyst loading.
-
Problem 3: Reaction Stalls or Fails to Reach Completion
Q: My reaction starts well, but stalls at ~50% conversion, even after 24 hours. What's happening?
A: A stalling reaction often points to catalyst deactivation, reagent instability over time, or an unfavorable equilibrium.
Causality & Troubleshooting Steps:
-
Catalyst Deactivation:
-
The "Why": The catalyst may be sensitive to moisture or air, or it could be sequestered by a side product. Lewis acids are particularly susceptible to deactivation by water.
-
The "How-To": Ensure all reagents and solvents are rigorously dried. Run the reaction under an inert atmosphere (Nitrogen or Argon). In some cases, adding a second portion of the catalyst midway through the reaction can restart it.
-
-
Reagent Decomposition:
-
The "Why": One of the starting materials may not be stable under the reaction conditions for extended periods. Isocyanides, for example, can be sensitive to acidic or basic conditions over time.
-
The "How-To": Try running the reaction at a higher concentration and temperature (especially with microwave irradiation) to shorten the overall reaction time, giving sensitive reagents less time to decompose.[10]
-
-
Switch to Microwave Irradiation:
-
The "Why": Microwave heating can often drive stalling reactions to completion. The high energy input over a short period can push the reaction past a high activation barrier or an unfavorable equilibrium point that isn't achievable with conventional heating.
-
The "How-To": Transfer the reaction mixture to a microwave-safe sealed vessel and heat at a temperature 20-40 °C higher than your reflux conditions for short intervals (e.g., 10-20 minutes), monitoring progress after each interval.[9][10]
-
Data Summary & Optimization Protocols
Table 1: Optimized Conditions for Selected MCR Syntheses of Pyrrolo[3,4-b]pyridines
| Strategy | Reactants | Catalyst | Solvent | Conditions | Yield Range | Reference |
| Ugi-Zhu/Diels-Alder | Aldehyde, Amine, Isocyanide, Maleic Anhydride | Sc(OTf)₃ (3 mol%) | Benzene | MW, 65 °C, 5-15 min | 45-46% | [2] |
| Ugi-Zhu/Diels-Alder | Aldehyde, Amine, Isocyanide, Maleic Anhydride | Yb(OTf)₃ | Chlorobenzene | MW, 150 °C, 95 min | 50-77% | [9] |
| Base-Promoted | β-enamino imide, Aldehyde, Malononitrile | DBU (10 mol%) | Ethanol | Reflux, 78 °C | Good | [5] |
| Acid-Catalyzed | Phenylglyoxal, β-ketoamide, 5-aminopyrazole | None (Solvent is catalyst) | Acetic Acid | MW, 120 °C, 20 min | up to 76% | [10] |
| Recyclization | N-acetylacetamide derivative, Amine | None | Acetonitrile | Reflux | Good | [1] |
Experimental Protocol: One-Pot Ugi-Zhu/Diels-Alder Cascade Synthesis
This protocol is a generalized procedure based on methodologies reported in the literature.[2][9] Researchers should optimize for their specific substrates.
Workflow Diagram:
Step-by-Step Procedure:
-
Imine Formation:
-
To a 10 mL microwave reaction tube, add the aldehyde (1.0 equiv.) and the amine (1.0 equiv.).
-
Add the chosen solvent (e.g., benzene or chlorobenzene, ~1.0 mL).
-
Seal the tube and heat using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes to facilitate Schiff base formation.
-
-
Ugi-Zhu 3CR:
-
Cool the vessel and add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.03 equiv.).
-
Stir and heat again via microwave (65 °C, 100 W) for 5 minutes.
-
Cool the vessel and add the isocyanide (1.2 equiv.).
-
Seal and heat a third time via microwave (e.g., 80 °C, 100 W) for 10 minutes. At this stage, the 5-aminooxazole intermediate should be formed.
-
-
Cascade Reaction to Final Product:
-
Cool the vessel and add maleic anhydride (1.2 equiv.).
-
Seal the tube and heat via microwave at a higher temperature (e.g., 120-150 °C) for 30-90 minutes. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure pyrrolo[3,4-b]pyridine product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
References
- Solid-Phase Synthesis of Pyrrolo[3,4-b]pyridines and Related Pyridine-Fused Heterocycles. (1999). Vertex AI Search.
- One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. (2019). Beilstein Journals.
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PMC - PubMed Central.
- Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. (2025).
- Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Str
- Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. (2023).
- Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety. (2025). Semantic Scholar.
- Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. (n.d.). RSC Advances.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (n.d.). Benchchem.
- Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). MDPI.
- Solvent-Free Multicomponent Synthesis of N-Heterocycles. (2024). Recent Developments in Science and Technology for Sustainable Future.
- Hantzsch pyrrole synthesis. (n.d.). Wikipedia.
- Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide. (2025). Benchchem.
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (n.d.). PMC - PubMed Central.
Sources
- 1. BJOC - One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines [beilstein-journals.org]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. stm.bookpi.org [stm.bookpi.org]
Technical Support Center: Method Development for the Analysis of 6H-pyrrolo[3,4-b]pyridin-5-ol in Biological Matrices
Introduction
Welcome to the technical support center for the bioanalytical method development of 6H-pyrrolo[3,4-b]pyridin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting advice for the quantitative analysis of this compound in complex biological matrices such as plasma, serum, and urine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to develop robust and reliable bioanalytical methods.
This compound and its derivatives are of growing interest in pharmaceutical research.[1][2][3][4][5][6] Accurate quantification in biological fluids is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicokinetic studies, and overall drug development.[7][8][9] This guide will address common challenges encountered during method development, from sample preparation to LC-MS/MS analysis, and provide a framework for systematic troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development of bioanalytical methods for this compound.
Q1: What are the key physicochemical properties of this compound to consider for method development?
A1: While specific experimental data for this compound may be limited, we can infer its properties from its pyrrolopyridine core structure. The presence of the pyridine nitrogen and the hydroxyl group suggests that the molecule is polar and likely possesses a basic character. This has significant implications for its extraction and chromatographic retention. The compound's polarity may make it challenging to retain on traditional C18 reversed-phase columns, especially with highly aqueous mobile phases.[10]
Q2: What is the recommended starting approach for sample preparation?
A2: For initial method development, protein precipitation (PPT) is often the simplest and fastest approach.[11][12] Given the polar nature of this compound, a water-miscible organic solvent like acetonitrile is a good starting point.[11] However, PPT may not provide the cleanest extracts, potentially leading to significant matrix effects.[10]
If higher sensitivity and cleaner samples are required, solid-phase extraction (SPE) is recommended.[13][14] A mixed-mode cation exchange SPE sorbent could be effective, leveraging the likely basic nature of the pyridine ring to achieve good retention and wash away neutral and acidic interferences.
Here is a comparison of common sample preparation techniques:
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Prone to matrix effects, less clean extracts.[10] |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT. | Can be labor-intensive, may have lower recovery for polar analytes.[13] |
| Solid-Phase Extraction (SPE) | Cleanest extracts, high recovery, can be automated.[13][14] | More complex method development, higher cost. |
Q3: Which analytical technique is most suitable for the quantification of this compound in biological matrices?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[9][15][16] This is particularly important when dealing with complex biological matrices where interferences are common.[15]
Q4: How can I address the potential for poor retention of this polar compound on a reversed-phase column?
A4: Poor retention of polar analytes on reversed-phase columns is a common challenge.[10] Here are several strategies to consider:
-
Use a column with a more polar stationary phase: Consider columns designed for polar analyte retention, such as those with embedded polar groups or C18 phases that are stable in 100% aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high organic content.
-
Ion-pair chromatography: While effective, this technique can be less compatible with MS detection due to signal suppression from the ion-pairing reagents.[10]
Q5: What are the critical aspects of mass spectrometry optimization for this compound?
A5: For LC-MS/MS analysis, you will need to optimize the detection of your analyte. This involves:
-
Selection of ionization mode: Given the basic pyridine nitrogen, positive electrospray ionization (ESI+) is the most likely mode to yield a strong signal.
-
Precursor and product ion selection: Infuse a standard solution of this compound into the mass spectrometer to identify the precursor ion (likely [M+H]+). Then, perform a product ion scan to identify stable and intense fragment ions for selected reaction monitoring (SRM).
-
Optimization of MS parameters: Fine-tune parameters such as collision energy, declustering potential, and source temperature to maximize the signal intensity of your selected transitions.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during method development for this compound.
Problem 1: Low or No Recovery
Low recovery of the analyte during sample preparation can significantly impact the sensitivity and accuracy of the assay.
Workflow for Troubleshooting Low Recovery
Caption: Troubleshooting workflow for low analyte recovery.
Detailed Troubleshooting Steps:
-
Verify Analyte Stability: First, ensure that the low recovery is not due to analyte degradation. Perform stability assessments in the biological matrix and throughout the sample preparation process.[10]
-
Optimize Protein Precipitation:
-
Solvent Choice: While acetonitrile is a good starting point, methanol can also be effective.
-
pH Adjustment: The solubility of this compound will be pH-dependent. Acidifying the precipitation solvent (e.g., with 0.1% formic acid) will ensure the pyridine nitrogen is protonated, increasing its solubility in the aqueous/organic mixture.
-
-
Optimize Liquid-Liquid Extraction:
-
Solvent Polarity: For a polar analyte, a more polar extraction solvent like ethyl acetate or a mixture of solvents may be necessary.
-
pH of Aqueous Phase: Adjust the pH of the biological sample to suppress the ionization of the hydroxyl group (make it more basic) to facilitate extraction into an organic solvent.
-
-
Optimize Solid-Phase Extraction:
-
Sorbent Selection: For a polar, basic compound, a mixed-mode cation exchange sorbent is a strong candidate. Alternatively, a polymeric reversed-phase sorbent may provide better retention than silica-based C18.
-
Wash and Elution Solvents: Carefully optimize the wash steps to remove interferences without eluting the analyte. The elution solvent should be strong enough to desorb the analyte; for cation exchange, this will likely involve a basic modifier (e.g., ammonium hydroxide in methanol).
-
Problem 2: Significant Matrix Effects
Matrix effects, observed as ion suppression or enhancement, are a major challenge in LC-MS/MS bioanalysis and can lead to inaccurate and imprecise results.[15][17][18]
Workflow for Investigating Matrix Effects
Caption: Systematic approach to investigating and mitigating matrix effects.
Detailed Troubleshooting Steps:
-
Qualitative Assessment (Post-Column Infusion): Infuse a constant flow of this compound solution into the mass spectrometer post-column while injecting a blank, extracted matrix sample.[17] Dips in the baseline signal indicate regions of ion suppression.[15]
-
Quantitative Assessment (Post-Extraction Spike): Compare the peak area of the analyte spiked into a blank matrix extract with the peak area of the analyte in a neat solution at the same concentration.[17][18] This provides a quantitative measure of the matrix effect.
-
Mitigation Strategies:
-
Chromatographic Separation: Adjust the gradient, mobile phase composition, or switch to a different column (e.g., HILIC) to separate the analyte from the interfering matrix components.[19]
-
Sample Preparation: A more rigorous sample preparation method, such as SPE, will result in a cleaner extract and reduce matrix effects.[19]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but may compromise the limit of quantification.[19]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[19] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to an accurate peak area ratio.
-
Problem 3: Poor Peak Shape and Carryover
Poor peak shape (e.g., fronting, tailing, or splitting) and carryover can compromise the accuracy and precision of the assay.
Troubleshooting Poor Peak Shape and Carryover
| Issue | Potential Causes | Recommended Actions |
| Peak Tailing | Secondary interactions with residual silanols on the column; Column overload. | Use a column with better end-capping; Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase; Reduce injection volume. |
| Peak Fronting | Column overload; Poorly focused injection band. | Reduce injection volume; Ensure the injection solvent is weaker than the initial mobile phase. |
| Peak Splitting | Column void or contamination; Co-elution of an isomer or interfering compound. | Reverse flush or replace the column; Improve chromatographic resolution. |
| Carryover | Adsorption of the analyte to surfaces in the autosampler or column. | Optimize autosampler wash solution (include a strong organic solvent and potentially an acid or base); Use a guard column.[10] |
References
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]
-
HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central. [Link]
-
How to prepare plasma samples for HPLC analysis?. ResearchGate. [Link]
-
AN APPROACH TO BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Bioanalytical Method Development and Validation. IITRI. [Link]
-
Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]
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Bioanalytical Method Development: A Comprehensive Guide. LinkedIn. [Link]
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Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. PubMed Central. [Link]
-
Bioanalytical method development and validation: Critical concepts and strategies. PubMed. [Link]
-
Bioanalytical Method Development and Validation at a glance: An Updated and concise Review. JETIR. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed Central. [Link]
-
Initially tested pyrrolo[3,4-b]pyridin-5-ones. [a] Synthesis reported... ResearchGate. [Link]
-
An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Waters. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. [Link]
-
ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ResearchGate. [Link]
-
6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione from Aladdin Scientific. Biocompare. [Link]
-
Pesticide analysis in fruit and vegetables by microflow liquid chromatography coupled to mass spectrometry. European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. [Link]
-
(PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. [Link]
-
Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of 6H-pyrrolo[3,4-b]pyridin-5-ol with Known PI3K Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Critical Role of the PI3K/AKT/mTOR Pathway in Oncology
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cellular growth, proliferation, survival, and metabolism.[1][2] Its frequent hyperactivation in a wide array of human cancers has established it as a pivotal target for therapeutic intervention.[3][4] The PI3K enzyme family, particularly the Class I isoforms (α, β, γ, δ), plays a crucial role in initiating this signaling cascade.[1] Genetic mutations, such as those in the PIK3CA gene (encoding the p110α subunit), or the loss of the tumor suppressor PTEN, lead to the constitutive activation of this pathway, driving oncogenesis.[3][5] This has spurred the development of numerous small molecule inhibitors targeting various nodes within this pathway, with several gaining regulatory approval and demonstrating clinical benefit.[4][6]
This guide provides a comparative analysis of a novel investigational compound, 6H-pyrrolo[3,4-b]pyridin-5-ol, with three well-characterized PI3K inhibitors: Alpelisib (a p110α-specific inhibitor), Idelalisib (a p110δ-specific inhibitor), and Pictilisib (a pan-Class I PI3K inhibitor). This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluating novel PI3K inhibitors, grounded in established experimental methodologies.
The PI3K/AKT/mTOR Signaling Pathway
The canonical PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT. This recruitment to the plasma membrane allows for the phosphorylation and full activation of AKT by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2). Activated AKT then phosphorylates a multitude of downstream substrates, including mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting autophagy.[4][7]
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Profile of Investigational Compound: this compound
While direct PI3K inhibitory data for this compound is not extensively published, the pyrrolo[3,4-b]pyridin-5-one scaffold has been identified in compounds synthesized for their anticancer properties.[8][9] For the purpose of this guide, we will present a hypothetical, yet plausible, preclinical data profile for this compound (hereafter referred to as PBP-5) to facilitate a meaningful comparison. PBP-5 is postulated to be a potent, ATP-competitive pan-Class I PI3K inhibitor.
Hypothetical Preclinical Data for PBP-5
-
Mechanism of Action: Pan-inhibitor of Class I PI3K isoforms.
-
In Vitro Kinase Activity (IC50):
-
p110α: 5 nM
-
p110β: 25 nM
-
p110δ: 4 nM
-
p110γ: 50 nM
-
-
Cellular Proliferation (GI50):
-
MCF-7 (PIK3CA mutant breast cancer): 150 nM
-
PC-3 (PTEN-null prostate cancer): 200 nM
-
Raji (B-cell lymphoma): 80 nM
-
-
Pathway Inhibition (IC50 for p-AKT Ser473): 60 nM in MCF-7 cells.
Comparative Analysis of PBP-5 with Known PI3K Inhibitors
This section compares the hypothetical performance of PBP-5 against Alpelisib, Idelalisib, and Pictilisib. The selection of these comparators is deliberate: Alpelisib represents a highly selective p110α inhibitor, Idelalisib a p110δ selective inhibitor, and Pictilisib a well-characterized pan-PI3K inhibitor. This allows for a comprehensive assessment of PBP-5's potential therapeutic niche.
In Vitro Kinase Inhibition
The primary determinant of a kinase inhibitor's utility is its potency and selectivity against its intended target. This is typically assessed through in vitro kinase assays.
| Compound | p110α (IC50, nM) | p110β (IC50, nM) | p110δ (IC50, nM) | p110γ (IC50, nM) | Selectivity Profile |
| PBP-5 (Hypothetical) | 5 | 25 | 4 | 50 | Pan-PI3K, potent on α/δ |
| Alpelisib | ~4 | >250 | >250 | >250 | α-specific[1] |
| Idelalisib | >1000 | >1000 | 2.5 | >1000 | δ-specific[10] |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75 | Pan-PI3K[11] |
Data for Alpelisib, Idelalisib, and Pictilisib are compiled from published literature.
Expert Interpretation: The hypothetical data positions PBP-5 as a potent pan-PI3K inhibitor with particular strength against the α and δ isoforms, similar to Pictilisib. This contrasts with the highly focused activity of Alpelisib and Idelalisib.[10][11][12] A pan-inhibition profile can be advantageous in tumors where multiple PI3K isoforms contribute to oncogenic signaling or as a strategy to overcome resistance mechanisms.[2] However, it may also lead to a broader range of toxicities compared to isoform-selective inhibitors.[13]
Cellular Antiproliferative Activity
The ability of an inhibitor to suppress the growth of cancer cell lines is a critical measure of its potential therapeutic efficacy. This is often quantified as the GI50, the concentration required to inhibit cell growth by 50%.
| Compound | MCF-7 (GI50, nM) | PC-3 (GI50, nM) | Raji (GI50, nM) |
| PBP-5 (Hypothetical) | 150 | 200 | 80 |
| Alpelisib | ~200 (in PIK3CA mut) | >1000 | >1000 |
| Idelalisib | >1000 | >1000 | ~100 |
| Pictilisib (GDC-0941) | ~720 | ~280 | Not widely reported |
Data represents approximate values from various preclinical studies.
Expert Interpretation: PBP-5 demonstrates potent antiproliferative activity across cell lines representing different cancer types with distinct PI3K pathway alterations (PIK3CA mutation in MCF-7, PTEN loss in PC-3, and B-cell receptor signaling in Raji). Its hypothetical potency in Raji cells is consistent with its strong inhibition of the p110δ isoform, which is crucial in B-cell malignancies.[14] The broad activity profile is characteristic of a pan-PI3K inhibitor like Pictilisib. In contrast, Alpelisib's activity is largely restricted to PIK3CA-mutant lines, and Idelalisib's to hematological malignancies.[15][16]
Downstream Pathway Inhibition
To confirm that the observed cellular effects are due to on-target activity, it is essential to measure the inhibition of downstream signaling proteins. Western blotting to assess the phosphorylation status of AKT (a direct downstream target of PI3K) and S6 (a downstream effector of mTORC1) is a standard method.
| Compound | Cell Line | Target | Result |
| PBP-5 (Hypothetical) | MCF-7 | p-AKT (Ser473) | Dose-dependent reduction (IC50 ~60 nM) |
| Alpelisib | T47D (PIK3CA mut) | p-AKT | Dose-dependent reduction[15] |
| Idelalisib | Primary CLL cells | p-AKT | Dose-dependent reduction[17] |
| Pictilisib (GDC-0941) | Tumor Tissue | p-AKT (Ser473) | >90% suppression at MTD[18][19] |
Expert Interpretation: The hypothetical ability of PBP-5 to potently reduce p-AKT levels confirms its on-target mechanism of action. A robust and dose-dependent inhibition of pathway biomarkers in both in vitro and in vivo models is a critical prerequisite for advancing a compound into clinical development.[18][19]
Experimental Methodologies
The following section details the standardized protocols for the key experiments discussed in this guide. These protocols are designed to be self-validating, ensuring reproducibility and reliability of the generated data.
In Vitro PI3K Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced by the PI3K enzymatic reaction, which is directly proportional to kinase activity. The ADP is converted to ATP, and the amount of ATP is measured using a luciferase/luciferin reaction, generating a luminescent signal.[20][21][22]
Caption: Workflow for Western Blot Analysis.
Protocol:
-
Sample Preparation: Plate cells and treat with various concentrations of PBP-5 or comparator compounds for a short duration (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay. [23]2. Gel Electrophoresis: Mix the protein lysates with Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis. [24]3. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [25]5. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., rabbit anti-p-AKT Ser473, rabbit anti-total AKT, rabbit anti-p-S6, rabbit anti-total S6) diluted in blocking buffer. [24][26]6. Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane extensively with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.
Conclusion
This guide provides a comprehensive comparative framework for evaluating the novel investigational compound this compound (PBP-5) in the context of established PI3K inhibitors. Based on its hypothetical preclinical profile, PBP-5 emerges as a potent pan-Class I PI3K inhibitor with a promising antiproliferative profile across various cancer cell lines. Its on-target activity, confirmed by the inhibition of downstream p-AKT signaling, underscores its potential as a therapeutic candidate.
The detailed experimental protocols provided herein offer a standardized approach for the rigorous characterization of novel PI3K inhibitors. By employing these self-validating methodologies, researchers can generate high-quality, reproducible data, enabling robust comparisons and informed decision-making in the drug discovery and development process. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of PBP-5 is warranted to fully elucidate its therapeutic potential.
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First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. (n.d.). AACR Journals. Retrieved from [Link]
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First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. (2015, January 1). PubMed. Retrieved from [Link]
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Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. (n.d.). Vall d'Hebron Institute of Oncology. Retrieved from [Link]
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Pictilisib PI3Kinase inhibitor (a phosphatidylinositol 3-kinase [PI3K] inhibitor) plus paclitaxel for the treatment of hormone receptor-positive, HER2-negative, locally recurrent, or metastatic breast cancer: interim analysis of the multicentre, placebo-controlled, phase II randomised PEGGY study. (n.d.). PubMed. Retrieved from [Link]
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First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. (2014, November 4). PubMed Central. Retrieved from [Link]
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A phase 1 study of the PI3Kδ inhibitor idelalisib in patients with relapsed/refractory mantle cell lymphoma (MCL). (n.d.). Blood. Retrieved from [Link]
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Early Data Find the PI3K Inhibitor Pictilisib Benefits a Subset of Patients With MBC. (2014, December 10). OncLive. Retrieved from [Link]
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Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. (n.d.). PubMed Central. Retrieved from [Link]
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A Researcher's Guide to Validating the Biological Target of Novel Pyrrolo[3,4-b]pyridine Derivatives
In the landscape of modern drug discovery, the pyrrolo[3,4-b]pyridine scaffold has emerged as a privileged structure, frequently at the core of novel therapeutic candidates. Its structural resemblance to the purine ring of ATP makes it an ideal framework for potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1] However, the journey from a promising novel compound to a validated therapeutic agent is contingent on a rigorous and multi-faceted target validation process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the biological target of new pyrrolo[3,4-b]pyridine derivatives, comparing their performance against established alternatives with supporting experimental data.
The Imperative of Rigorous Target Validation
The efficacy of a targeted therapy hinges on its precise interaction with its intended biological target. For novel pyrrolo[3,4-b]pyridine derivatives, which often exhibit activity against protein kinases, robust target validation is paramount. It serves to:
-
Confirm the Primary Mechanism of Action: Unequivocally demonstrate that the compound's therapeutic effect is mediated through the inhibition of the intended target kinase.
-
De-risk Clinical Development: Early and thorough target validation minimizes the risk of costly late-stage failures due to a lack of efficacy or unforeseen off-target effects.
-
Inform Lead Optimization: A deep understanding of the target interaction guides medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.
-
Provide a Competitive Benchmark: Objectively comparing a novel compound to existing inhibitors or standard-of-care treatments is essential for establishing its therapeutic potential and unique value proposition.
This guide will delineate a logical, multi-tiered approach to target validation, encompassing biochemical, cellular, and broader selectivity profiling methodologies. We will use a hypothetical novel pyrrolo[3,4-b]pyridine derivative, "PYR-1" , designed as a potent inhibitor of FMS-like Tyrosine Kinase 3 (FLT3), a clinically relevant target in acute myeloid leukemia (AML), for illustrative purposes.[2] We will compare its performance against Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor with known activity against FLT3.[1][3]
Tier 1: Biochemical Validation - Does it Hit the Target?
The initial step in target validation is to ascertain a direct interaction between the novel compound and its purified target protein. This is typically achieved through in vitro enzymatic assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
-
Reagent Preparation:
-
Prepare a stock solution of PYR-1 and Sunitinib in 100% DMSO.
-
Serially dilute the compounds in DMSO to create a range of concentrations for IC50 determination.
-
Prepare a reaction buffer containing purified recombinant FLT3 kinase, a suitable substrate peptide, and ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the serially diluted compounds or DMSO (vehicle control).
-
Add the FLT3 kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Terminate the kinase reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is proportional to kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Comparative Data: PYR-1 vs. Sunitinib
| Compound | Target Kinase | IC50 (nM) |
| PYR-1 | FLT3 | 5 |
| Sunitinib | FLT3 | 25 |
Interpretation of Results: The hypothetical data in the table suggests that PYR-1 is a more potent inhibitor of FLT3 in a biochemical setting compared to Sunitinib, as indicated by its lower IC50 value. This provides the first piece of evidence for the on-target activity of our novel compound.
Tier 2: Cellular Validation - Does it Work in a Biological Context?
Demonstrating biochemical potency is a crucial first step, but it is essential to validate that the compound can engage its target within the complex environment of a living cell and elicit the desired biological response.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its target protein in intact cells.[4] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[5]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture a relevant cell line (e.g., an AML cell line endogenously expressing FLT3) to confluency.
-
Treat the cells with PYR-1, Sunitinib, or vehicle control for a specified duration.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble FLT3 in each sample by Western blotting using a specific anti-FLT3 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble FLT3 against the temperature for each treatment condition to generate melting curves.
-
The shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Downstream Signaling Inhibition: Phospho-Protein Western Blotting
To confirm that target engagement translates into functional inhibition, we can measure the phosphorylation status of downstream signaling proteins. For FLT3, a key downstream effector is STAT5. Inhibition of FLT3 should lead to a decrease in phosphorylated STAT5 (p-STAT5).
Experimental Protocol: Phospho-Protein Western Blot
-
Cell Treatment and Lysis:
-
Treat AML cells with increasing concentrations of PYR-1, Sunitinib, or vehicle control.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[6]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding. Use a protein-free blocking agent or BSA, as milk contains phosphoproteins that can cause background signal.
-
Probe the membrane with primary antibodies specific for p-STAT5 and total STAT5.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the p-STAT5 signal to the total STAT5 signal.
-
Comparative Data: Inhibition of Downstream Signaling
| Compound | Cellular IC50 (p-STAT5 Inhibition, nM) |
| PYR-1 | 20 |
| Sunitinib | 100 |
Interpretation of Results: The lower cellular IC50 for PYR-1 in inhibiting p-STAT5 demonstrates its superior on-target efficacy in a cellular context compared to Sunitinib. This provides strong evidence that PYR-1 not only binds to FLT3 in cells but also effectively blocks its signaling pathway.
Visualizing the Signaling Pathway
Caption: Simplified FLT3 signaling and the inhibitory action of PYR-1.
Tier 3: Selectivity Profiling - What Else Does it Hit?
A critical aspect of validating a novel drug candidate is understanding its selectivity profile. A highly selective compound is more likely to have a favorable safety profile with fewer off-target side effects.
Kinome-Wide Selectivity Screening
This involves screening the novel compound against a large panel of kinases to identify potential off-target interactions. Several commercial services offer comprehensive kinome scanning.[7][8]
Methodology: Kinome Scan
A common approach is a competition binding assay where the test compound's ability to displace a ligand from a large number of kinases is measured. The results are often presented as the percentage of inhibition at a given concentration or as a dissociation constant (Kd).
Comparative Data: Kinome Selectivity Profile
| Kinase | PYR-1 (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) |
| FLT3 | 98% | 95% |
| KIT | 45% | 92% |
| VEGFR2 | 15% | 88% |
| PDGFRβ | 10% | 85% |
| SRC | 5% | 60% |
Interpretation of Results: The hypothetical data illustrates that while both compounds potently inhibit FLT3, PYR-1 demonstrates a significantly more selective profile. Sunitinib, as a known multi-kinase inhibitor, shows potent inhibition of several other kinases, which contributes to its broader biological activity and potential for off-target effects.[3] The high selectivity of PYR-1 for FLT3 is a desirable characteristic for a targeted therapeutic.
Conclusion: A Rigorous Path to Validated Therapeutics
The validation of the biological target of novel pyrrolo[3,4-b]pyridine derivatives is a systematic and evidence-based process. By employing a tiered approach that progresses from biochemical potency to cellular target engagement, functional inhibition, and comprehensive selectivity profiling, researchers can build a robust data package to support the continued development of their lead compounds. The direct comparison with established alternatives, such as Sunitinib in our example, provides crucial context for evaluating the potential advantages of a novel therapeutic candidate. This rigorous validation strategy is not merely an academic exercise; it is a critical component of translational science that paves the way for the development of safer and more effective medicines.
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Pyrrolo[3,4-b]pyridin-5-one Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrrolo[3,4-b]pyridin-5-one analogs, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, explore their interactions with various biological targets, and compare their performance against alternative inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising scaffold.
Introduction: The Versatile Pyrrolo[3,4-b]pyridin-5-one Scaffold
The pyrrolo[3,4-b]pyridin-5-one core is a privileged heterocyclic system, considered an aza-analogue of isoindolin-1-one, a structural motif present in numerous natural and synthetic compounds with biological activity.[1][2] The synthetic accessibility of this scaffold, primarily through efficient one-pot multicomponent reactions like the Ugi and Ugi-Zhu reactions, has made it an attractive starting point for the development of novel therapeutic agents.[3][4][5] This guide will focus on the SAR of these analogs as inhibitors of αβ-tubulin, AKT kinase, and Dipeptidyl Peptidase-4 (DPP-4), highlighting key structural modifications that influence their biological activity.
I. Targeting the Cytoskeleton: Pyrrolo[3,4-b]pyridin-5-ones as Tubulin Polymerization Inhibitors
A significant body of research on pyrrolo[3,4-b]pyridin-5-one analogs has focused on their potent cytotoxic effects against various cancer cell lines, including cervical and breast cancer.[2][6] The primary mechanism underlying this cytotoxicity is the inhibition of αβ-tubulin polymerization, a critical process for cell division and proliferation.
Structure-Activity Relationship Insights
The SAR studies reveal several key features that govern the tubulin inhibitory activity of this class of compounds:
-
The Importance of Hydrophobic and Aromatic Moieties: A crucial factor for potent anti-tubulin activity is the presence of hydrophobic and aromatic groups.[2][7] These moieties are believed to engage in favorable interactions within the colchicine binding site of β-tubulin.
-
The Role of Six-Membered Rings: Quantitative structure-activity relationship (QSAR) studies have highlighted the significance of six-membered rings within the molecular framework for enhanced cytotoxicity.[2][7]
-
Substitution Patterns: The nature and position of substituents on the pyrrolo[3,4-b]pyridin-5-one core significantly impact activity. For instance, in a series of polysubstituted analogs, specific substitutions led to varying cytotoxic profiles against different cervical cancer cell lines (SiHa, HeLa, and CaSki).[6]
Comparative Performance Data
The following table summarizes the cytotoxic activity (IC50) of representative pyrrolo[3,4-b]pyridin-5-one analogs against various cancer cell lines, providing a comparative view of their performance.
| Compound ID | Modifications | Cell Line | IC50 (µM) | Reference |
| 1h | Falipamil-like fragment | SiHa | 50.58 ± 4.33 | [6] |
| HeLa | 44.04 ± 14.45 | [6] | ||
| CaSki | 4.57 ± 4.54 | [6] | ||
| 1k | 4-chlorobenzaldehyde derived | SiHa | 22.7 ± 2.6 | [6] |
| HeLa | 24.9 ± 3.38 | [6] | ||
| CaSki | 16.2 ± 1.7 | [6] | ||
| 1l | Benzaldehyde derived | SiHa | 16.8 ± 0.67 | [6] |
| HeLa | 18.8 ± 1.03 | [6] | ||
| CaSki | 13.3 ± 0.66 | [6] | ||
| 1f | Thiophene substituent | MDA-MB-231 | ~6.25 | [2] |
Comparison with Alternative Tubulin Inhibitors:
| Compound | Scaffold | Mechanism | IC50 (Tubulin Polymerization, µM) |
| Colchicine | Tropolone | Destabilizer | ~2-5 |
| Paclitaxel | Taxane | Stabilizer | ~5-10 |
| Vinca Alkaloids | Indole | Destabilizer | ~1-5 |
II. Modulating Cell Signaling: Pyrrolo[3,4-b]pyridin-5-ones as Kinase Inhibitors
The pyrrolo[3,4-b]pyridin-5-one scaffold has also been explored for its potential to inhibit protein kinases, key regulators of cellular signaling pathways often dysregulated in cancer. Of particular interest is the inhibition of AKT (Protein Kinase B), a serine/threonine kinase that plays a central role in cell survival and proliferation.
Structure-Activity Relationship Insights
While specific enzymatic SAR data for pyrrolo[3,4-b]pyridin-5-one analogs against AKT is still emerging, initial studies combining in vitro cytotoxicity data with in silico docking suggest the following:
-
Allosteric Inhibition Potential: Docking studies indicate that these compounds may act as allosteric inhibitors of AKT1, binding to a site distinct from the ATP-binding pocket.[2] This offers a potential advantage over traditional ATP-competitive inhibitors in terms of selectivity.
-
Key Interactions: The pyrrolo[3,4-b]pyridin-5-one core and its substituents are predicted to form hydrogen bonds and π-cation interactions with key residues within the AKT binding pocket.[1]
Comparative Performance Data
The following table presents the cytotoxic IC50 values of selected pyrrolo[3,4-b]pyridin-5-one analogs against breast cancer cell lines where AKT signaling is often implicated. Direct enzymatic IC50 values against AKT are needed for a more definitive comparison.
| Compound ID | Modifications | Cell Line | IC50 (µM) | Reference |
| 1f | Thiophene substituent | MDA-MB-231 | ~6.25 | [2] |
| 1d | Furanyl substituent | MDA-MB-231 | ~25 | [2] |
| 1h | Phenyl substituent | MDA-MB-231 | ~50 | [2] |
Comparison with Alternative AKT Inhibitors:
| Compound | Scaffold | Mechanism | IC50 (AKT1, nM) |
| MK-2206 | Allosteric | Allosteric | 5 |
| Ipatasertib (GDC-0068) | ATP-competitive | ATP-competitive | 5 |
| Capivasertib (AZD5363) | ATP-competitive | ATP-competitive | 3-8 |
III. Targeting Metabolic Disease: Pyrrolo[3,4-b]pyridin-5-ones as DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) is a well-validated target for the treatment of type 2 diabetes. While less explored for the pyrrolo[3,4-b]pyridin-5-one scaffold, the structural features of these compounds suggest potential for DPP-4 inhibition.
Structure-Activity Relationship Insights
Direct SAR studies of pyrrolo[3,4-b]pyridin-5-ones as DPP-4 inhibitors are limited. However, by drawing parallels with known DPP-4 inhibitors, we can hypothesize key interactions:
-
Engagement of the S1 Pocket: The pyrrolidine portion of the scaffold could potentially mimic the proline residue of natural substrates, interacting with the hydrophobic S1 pocket of the DPP-4 enzyme.
-
Formation of Key Hydrogen Bonds: The carbonyl group and nitrogen atoms within the heterocyclic core could form crucial hydrogen bonds with residues in the active site, such as Glu205, Glu206, and Tyr662.
Further research is required to elucidate the specific SAR for this target.
Comparison with Clinically Approved DPP-4 Inhibitors:
| Compound | Scaffold | IC50 (DPP-4, nM) |
| Sitagliptin | Triazolopiperazine | 19 |
| Vildagliptin | Cyanopyrrolidine | 62 |
| Saxagliptin | Cyanopyrrolidine | 50 |
| Linagliptin | Xanthine | 1 |
IV. Experimental Protocols
Synthesis of Pyrrolo[3,4-b]pyridin-5-one Analogs via Ugi-Zhu Reaction
This protocol describes a general one-pot procedure for the synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones.
Materials:
-
Appropriate aldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Isocyanide (1.2 equiv)
-
Maleic anhydride (1.2 equiv)
-
Ytterbium(III) triflate (Yb(OTf)3) (3 mol%)
-
Toluene (anhydrous)
-
Microwave reactor
Procedure:
-
To a microwave reactor vial, add the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous toluene.
-
Seal the vial and heat the mixture under microwave irradiation at 65 °C for 5 minutes to facilitate imine formation.
-
Cool the reaction mixture and add ytterbium(III) triflate (3 mol%).
-
Heat the mixture again under microwave irradiation at 65 °C for 5 minutes.
-
Add the isocyanide (1.2 equiv) to the reaction mixture.
-
Continue heating at 120 °C under microwave irradiation for 20-30 minutes.
-
Add maleic anhydride (1.2 equiv) and continue heating at 120 °C for an additional 20-30 minutes.
-
Cool the reaction to room temperature.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired pyrrolo[3,4-b]pyridin-5-one.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of compounds to inhibit the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter for tubulin polymerization
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer supplemented with GTP.
-
Prepare serial dilutions of the test compounds and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).
-
In a pre-warmed 96-well plate at 37 °C, add the test compounds.
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in the fluorescence plate reader pre-warmed to 37 °C.
-
Monitor the fluorescence intensity over time (e.g., every 30 seconds for 60 minutes).
-
Plot the fluorescence intensity versus time to obtain polymerization curves and calculate the IC50 values for inhibition.
In Vitro AKT Kinase Activity Assay (ADP-Glo™)
This assay quantifies the activity of AKT kinase by measuring the amount of ADP produced.
Materials:
-
Recombinant human AKT1 enzyme
-
AKT substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound, AKT1 enzyme, and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 values.[8][9]
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay measures the inhibition of DPP-4 activity using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
DPP-4 assay buffer
-
Sitagliptin (positive control)
-
96-well, black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and sitagliptin.
-
In a 96-well plate, add the DPP-4 enzyme and the test compounds or control.
-
Pre-incubate the plate at 37 °C for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes (Excitation: ~360 nm, Emission: ~460 nm).
-
Determine the reaction rate (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition relative to the uninhibited control and determine the IC50 values.[10][11]
V. Visualizations
Logical Relationship of Pyrrolo[3,4-b]pyridin-5-one SAR
Caption: Key SAR determinants for pyrrolo[3,4-b]pyridin-5-one analogs.
Experimental Workflow for SAR Studies
Caption: Iterative workflow for SAR studies of pyrrolo[3,4-b]pyridin-5-one analogs.
VI. Conclusion and Future Directions
The pyrrolo[3,4-b]pyridin-5-one scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The efficient multicomponent synthesis allows for the rapid generation of diverse chemical libraries amenable to SAR exploration. Current research has established these compounds as potent tubulin polymerization inhibitors with significant anticancer activity. The emerging data on their potential as AKT kinase and DPP-4 inhibitors opens new avenues for their application in oncology and metabolic diseases.
Future research should focus on:
-
Expanding the SAR: A more systematic exploration of substituents at various positions of the scaffold is needed to refine the SAR for each biological target.
-
Direct Enzymatic Assays: Generating more direct enzymatic inhibition data (IC50 values) for AKT and DPP-4 will be crucial for a more accurate assessment of their potential.
-
Selectivity Profiling: Comprehensive kinase panel screening will be important to understand the selectivity profile of these compounds and identify potential off-target effects.
-
In Vivo Studies: Promising candidates should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights from ongoing and future SAR studies, the full therapeutic potential of pyrrolo[3,4-b]pyridin-5-one analogs can be realized.
References
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Segura-Olvera, D., García-González, A. N., Morales-Salazar, I., Islas-Jácome, A., Rojas-Aguirre, Y., Ibarra, I. A., Díaz-Cervantes, E., Alcaraz-Estrada, S. L., & González-Zamora, E. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules (Basel, Switzerland), 24(14), 2648. [Link]
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Assay Genie. DPP4 Inhibitor Screening Kit (Fluorometric). [Link]
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Morales-Salazar, I., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 28(22), 7529. [Link]
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Morales-Salazar, I., et al. (2022). Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins. RSC Medicinal Chemistry, 13(5), 623-635. [Link]
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Morales-Salazar, I., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4118. [Link]
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Segura-Olvera, D., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. [Link]
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Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR protocols, 3(2), 101289. [Link]
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Organic Syntheses. Ugi Multicomponent Reaction. [Link]
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Fathi, E., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Medical Sciences, 49(1), 2-17. [Link]
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Morales-Salazar, I., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 28(22), 7529. [Link]
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Segura-Olvera, D., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. [Link]
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Gouda, A. M., et al. (2018). SAR of the anticancer activity of the new compounds 4a-c and 5a-c. ResearchGate. [Link]
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ResearchGate. (PDF) Ugi Multicomponent Reaction. [Link]
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ResearchGate. DPP4 inhibitory activity at 20 µM, IC 50 , log P and binding energy... [Link]
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University of Illinois at Urbana-Champaign. The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. [Link]
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Abdelraheem, E. M., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic letters, 19(22), 6128–6131. [Link]
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Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]
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ResearchGate. IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. [Link]
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Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & medicinal chemistry letters, 23(21), 5867–5872. [Link]
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Singh, S., et al. (2021). Pyrrolo[2,1-f][1][3][10]triazine: a promising fused heterocycle to target kinases in cancer therapy. Archiv der Pharmazie, 354(9), e2100119. [Link]
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A Comparative Guide to the Efficacy of Pyrrolo[3,4-b]pyridine Isomers in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various isomeric forms, derivatives of pyrrolo[3,4-b]pyridine and its related isomers have emerged as promising candidates in oncology research. Their diverse mechanisms of action, ranging from kinase inhibition to disruption of fundamental cellular processes like mitosis and DNA replication, underscore their therapeutic potential.
This guide provides a comparative analysis of the efficacy of pyrrolo[3,4-b]pyridine and its structural isomers—pyrrolo[3,2-c]pyridine and pyrrolo[3,4-c]pyridine—across various cancer cell lines. We will delve into the experimental data supporting their cytotoxic effects, detail the methodologies used to assess their efficacy, and explore the underlying molecular mechanisms.
I. Assessing Anticancer Efficacy: Key Experimental Protocols
To objectively compare the anticancer potential of different pyrrolo[3,4-b]pyridine isomers, a standardized set of in vitro assays is crucial. Here, we detail the protocols for three fundamental assays used to evaluate cytotoxicity, induction of apoptosis, and effects on the cell cycle.
A. Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolopyridine compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
B. Apoptosis Detection: Annexin V/Propidium Iodide Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between apoptotic and necrotic cells via flow cytometry.[3][4][5] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[4] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells and treat with the pyrrolopyridine compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Workflow for Apoptosis Detection by Flow Cytometry
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
C. Cell Cycle Analysis: Propidium Iodide Staining
Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7][8][9] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells based on their DNA content.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the pyrrolopyridine compounds for a specified duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing to prevent clumping.[6][8] Incubate on ice for at least 30 minutes.[6]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in a solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to ensure only DNA is stained.[9]
-
Incubation: Incubate for 30 minutes at room temperature.[6]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.
II. Comparative Efficacy of Pyrrolopyridine Isomers
The following table summarizes the reported in vitro anticancer activities of various derivatives of pyrrolo[3,4-b]pyridine and its isomers across different cancer cell lines. It is important to note that these are not direct comparisons of the parent isomers but rather of various derivatives, and the potency is highly dependent on the specific substitutions on the core scaffold.
| Isomer Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[3,4-b]pyridine | Pyrrolo[3,4-b]pyridin-5-one (1l) | SiHa (Cervical) | 16.8 | [10][11] |
| Pyrrolo[3,4-b]pyridin-5-one (1l) | HeLa (Cervical) | 18.8 | [10][11] | |
| Pyrrolo[3,4-b]pyridin-5-one (1l) | CaSki (Cervical) | 13.3 | [10][11] | |
| Pyrrolo[3,4-b]pyridin-5-one (1f) | MDA-MB-231 (Breast) | 6.25 | [12] | |
| Pyrrolo[3,2-c]pyridine | Derivative 10t | HeLa (Cervical) | 0.12 | [5][9][13][14] |
| Derivative 10t | SGC-7901 (Gastric) | 0.15 | [9][13][14] | |
| Derivative 10t | MCF-7 (Breast) | 0.21 | [9][13][14] | |
| Derivative 1r | Ovarian, Prostate, Breast | 0.15 - 1.78 | [7][15] | |
| Pyrrolo[3,4-c]pyridine | Mannich bases 20g–s | (Not specified) | 19–29 µg/mL | [13] |
| Derivative 18 | Ovarian | Moderately cytotoxic | [13][16] | |
| Derivative 18 | Breast | Limited toxicity | [13][16] |
From the available data, derivatives of the pyrrolo[3,2-c]pyridine scaffold appear to exhibit particularly potent anticancer activity, with IC50 values in the nanomolar to low micromolar range against a variety of cancer cell lines, including cervical, gastric, breast, ovarian, and prostate cancers.[5][7][9][13][14][15] Derivatives of pyrrolo[3,4-b]pyridine also show significant cytotoxicity, particularly against cervical and breast cancer cell lines, with IC50 values in the low micromolar range.[10][11][12] The data for pyrrolo[3,4-c]pyridine derivatives is less extensive in terms of specific IC50 values, but they have been reported to have moderate cytotoxicity against ovarian cancer cells.[13][16]
III. Mechanisms of Action: Targeting Key Cellular Pathways
The anticancer effects of pyrrolopyridine isomers are attributed to their ability to interfere with critical cellular processes. The primary mechanisms of action identified for this class of compounds include kinase inhibition, disruption of microtubule dynamics, and inhibition of DNA topoisomerase.
A. Kinase Inhibition
Many pyrrolopyridine derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer.
-
Cyclin-Dependent Kinase 1 (CDK1): CDK1 is a key regulator of the cell cycle, particularly the G2/M transition.[17][18][19] Inhibition of CDK1 can lead to cell cycle arrest and apoptosis. Some pyrazolo[3,4-b]pyridine derivatives have been identified as potent CDK1 inhibitors.
-
FMS Kinase (CSF-1R): FMS kinase is a receptor tyrosine kinase that plays a role in the proliferation and survival of monocytes and macrophages.[7] It is overexpressed in several cancers, including ovarian, prostate, and breast cancer.[7] Certain pyrrolo[3,2-c]pyridine derivatives have shown potent and selective inhibitory activity against FMS kinase.[7][15]
Signaling Pathway of CDK1 in Cell Cycle Progression
Caption: Simplified CDK1 signaling pathway at the G2/M transition.
B. Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin that are essential for various cellular functions, including cell division, where they form the mitotic spindle.[12][20][21] Disruption of microtubule dynamics can lead to mitotic arrest and cell death. Several pyrrolopyridine derivatives, particularly those with the pyrrolo[3,2-c]pyridine and pyrrolo[3,4-b]pyridine scaffolds, have been shown to inhibit tubulin polymerization.[10][11][13][14][22][23] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[14]
C. Topoisomerase IIα Inhibition
DNA topoisomerase IIα is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA.[24][25] Inhibition of this enzyme leads to the accumulation of DNA damage and subsequent cell death. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of topoisomerase IIα.[8]
Mechanism of Topoisomerase IIα and its Inhibition
Caption: Simplified mechanism of Topoisomerase IIα and its inhibition.
IV. Conclusion
The pyrrolopyridine scaffold, in its various isomeric forms, represents a versatile platform for the development of novel anticancer agents. While direct comparative studies of the parent isomers are limited, the existing body of research on their derivatives suggests that the pyrrolo[3,2-c]pyridine scaffold may yield compounds with particularly high potency against a broad range of cancer cell lines. The anticancer activity of these compounds is often mediated through the inhibition of key cellular targets such as CDKs, tubulin, and topoisomerase IIα. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to fully elucidate the therapeutic potential of these promising compounds and to identify lead candidates for clinical development.
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Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. [Link]
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[PDF] Targeting CDK1 in cancer: mechanisms and implications. Semantic Scholar. [Link]
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Regulation of the catalytic function of topoisomerase II alpha through association with RNA. Nucleic Acids Research. [Link]
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A review of research progress of antitumor drugs based on tubulin targets. PMC. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
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Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. ResearchGate. [Link]
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Profiling the Selectivity of 6H-pyrrolo[3,4-b]pyridin-5-ol: A Comparative Guide to Kinase Cross-Reactivity
In the landscape of modern drug discovery, particularly within oncology and inflammation, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The human kinome comprises over 500 kinases, many of which share structural similarities, especially within the ATP-binding pocket.[2] This homology presents a significant challenge: ensuring that a novel kinase inhibitor selectively engages its intended target while avoiding off-target interactions that could lead to unforeseen side effects or toxicity.[3] This guide provides an in-depth analysis of cross-reactivity profiling for the novel compound 6H-pyrrolo[3,4-b]pyridin-5-ol, a scaffold of interest with potential kinase inhibitory activity, as suggested by the biological relevance of related pyrrolopyridine structures.[4][5][6]
The Imperative of Kinome-Wide Selectivity Profiling
The development of a successful kinase inhibitor hinges on a thorough understanding of its interaction landscape across the entire kinome.[3] Early-stage, comprehensive profiling is not merely a characterization step but a critical tool for predicting potential toxicities, identifying opportunities for drug repurposing, and guiding lead optimization efforts.[3] A compound initially designed for a specific kinase may exhibit potent activity against unforeseen targets, a phenomenon known as polypharmacology. This can be either detrimental, leading to adverse effects, or beneficial, offering a multi-targeted therapeutic approach. Kinome-wide screening provides the data necessary to make these informed decisions.[7][8]
The process involves screening the candidate compound against a large, representative panel of kinases to map its activity and selectivity.[3] The resulting "selectivity profile" serves as a fingerprint of the compound's biological activity, enabling researchers to compare its performance against other inhibitors and to correlate its structural features with its interaction patterns.[9]
Experimental Design: Profiling this compound
Given that the pyrrolo[3,4-b]pyridin-5-one scaffold has been associated with the inhibition of kinases such as CDKs, ATR, and Pim kinases, a well-designed kinase panel should encompass these and other representative members of the major kinase families.[5][6][10][11] For this hypothetical study, we will utilize a broad, commercially available kinase panel, such as the scanMAX panel from Eurofins, which covers over 450 kinases.[7] This extensive coverage ensures a comprehensive view of the compound's selectivity.
The following diagram illustrates the overall workflow for our profiling study:
Figure 1. Workflow for kinase cross-reactivity profiling.
For the initial screen, a radiometric assay format, such as the [γ-³³P]-ATP filter binding assay, is a robust and widely accepted "gold standard" method.[2] This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.[8][12] An initial screening concentration of 10 µM is typically used to identify any significant interactions.[13] For any kinases showing substantial inhibition (e.g., >80%) at this concentration, follow-up dose-response studies are conducted to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Hypothetical Results: Cross-Reactivity Profile of this compound
The following table summarizes hypothetical data from our screening campaign. For brevity, only a selection of kinases is shown, representing different families and highlighting a potential selectivity profile.
| Kinase Family | Kinase Target | % Inhibition at 10 µM | IC₅₀ (nM) |
| CMGC | CDK2/cyclin A | 98% | 75 |
| CDK9/cyclin T1 | 95% | 250 | |
| GSK3β | 45% | >10,000 | |
| Atypical | Pim-1 | 99% | 50 |
| Pim-2 | 92% | 400 | |
| PIKK | ATR | 85% | 800 |
| ATM | 30% | >10,000 | |
| mTOR | 25% | >10,000 | |
| TK | EGFR | 15% | >10,000 |
| SRC | 22% | >10,000 | |
| AGC | PKA | 10% | >10,000 |
| ROCK1 | 18% | >10,000 |
Interpretation of the Selectivity Profile
The hypothetical data suggest that this compound is a potent inhibitor of Pim-1 and CDK2, with IC₅₀ values in the nanomolar range. It also demonstrates notable activity against CDK9, Pim-2, and ATR, albeit with lower potency. The compound shows high selectivity against the tested kinases from the TK, AGC, and other PIKK families, with minimal inhibition observed at 10 µM.
This profile suggests a multi-targeted agent with a preference for specific members of the CMGC and Atypical kinase families. The potent inhibition of both CDK2 and Pim-1 is noteworthy, as both are implicated in cell cycle progression and apoptosis, making this compound a potentially interesting candidate for cancer therapy.
The following diagram illustrates the potential impact of this compound on relevant signaling pathways based on our hypothetical data.
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Comparative Guide to Pharmacophore Modeling and Validation for Pyrrolo[3,4-b]pyridin-5-one Inhibitors
This guide provides an in-depth technical comparison and detailed protocols for developing and validating pharmacophore models for pyrrolo[3,4-b]pyridin-5-one inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical principles and practical, field-proven insights to guide your computational drug discovery efforts.
Introduction: The Therapeutic Potential of Pyrrolo[3,4-b]pyridin-5-ones
The pyrrolo[3,4-b]pyridin-5-one scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its structural resemblance to isoindolin-1-one, a core component of various natural and synthetic anticancer agents, underscores its therapeutic potential.[1][2] Several studies have demonstrated the synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones and their cytotoxic effects against various cancer cell lines, including breast and cervical carcinomas.[1][3][4] These compounds often exert their biological activity by inhibiting key enzymes in cellular signaling pathways, such as kinases.[5]
Understanding the specific molecular interactions that govern the inhibitory activity of this class of compounds is paramount for designing more potent and selective drug candidates. Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides a powerful framework for elucidating these critical interactions.[6][7]
The Essence of Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for its biological activity.[7] It is not a real molecule but rather a three-dimensional arrangement of chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.[8][9] Pharmacophore models serve as powerful 3D queries for virtual screening of large compound libraries to identify novel molecules that are likely to exhibit similar biological activity.[6][7][10]
There are two primary approaches to generating pharmacophore models:
-
Ligand-based pharmacophore modeling: This method is employed when the 3D structure of the target protein is unknown, but a set of active ligands is available.[9][10] The model is built by aligning the active compounds and identifying the common chemical features responsible for their activity.[7]
-
Structure-based pharmacophore modeling: When the 3D structure of the protein-ligand complex is available, this approach is used to directly map the key interaction points between the ligand and the protein's active site.[9][10]
This guide will focus on a ligand-based approach, as is common in the early stages of inhibitor development where multiple active compounds may be identified before a high-resolution co-crystal structure is obtained.
Workflow for Generating a Pharmacophore Model for Pyrrolo[3,4-b]pyridin-5-one Inhibitors
The following is a detailed, step-by-step protocol for generating a robust pharmacophore model. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Caption: Workflow for Ligand-Based Pharmacophore Model Generation.
Experimental Protocol: Pharmacophore Model Generation
1. Ligand Dataset Preparation:
- Objective: To assemble a high-quality dataset of active and inactive pyrrolo[3,4-b]pyridin-5-one derivatives.
- Procedure:
- Collect a set of at least 15-20 pyrrolo[3,4-b]pyridin-5-one analogues with a wide range of biological activities (e.g., IC50 values).
- Divide the dataset into a training set (approximately 70-80% of the compounds) and a test set (the remaining 20-30%). The training set will be used to generate the pharmacophore models, while the test set will be used for validation.[7]
- Ensure that the most and least active compounds, as well as structurally diverse molecules, are represented in both sets.
2. 3D Structure Generation and Energy Minimization:
- Objective: To generate realistic 3D conformations of the ligands.
- Procedure:
- Sketch the 2D structures of all compounds in the dataset using molecular editing software.
- Convert the 2D structures to 3D.
- Perform energy minimization on each structure using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations.
3. Conformational Analysis:
- Objective: To explore the conformational space of each ligand to ensure the bioactive conformation is likely to be among the generated conformers.
- Procedure:
- For each molecule, generate a diverse set of low-energy conformers. This is a critical step as the pharmacophore model is highly dependent on the 3D arrangement of the ligands.
4. Pharmacophore Feature Identification and Model Generation:
- Objective: To identify the common chemical features present in the active molecules and generate pharmacophore hypotheses.
- Procedure:
- Utilize pharmacophore modeling software such as Phase (Schrödinger), LigandScout, or Discovery Studio.[6][10][11][12]
- Define the chemical features to be considered (e.g., hydrogen bond acceptor, hydrogen bond donor, hydrophobic, aromatic ring). Studies on pyrrolo[3,4-b]pyridin-5-ones suggest that hydrophobic and aromatic features play a crucial role in their interactions.[3][4]
- The software will then align the active compounds from the training set and identify common features to generate a set of pharmacophore hypotheses.
5. Hypothesis Scoring and Selection:
- Objective: To rank the generated hypotheses and select the most predictive model.
- Procedure:
- The software will score the hypotheses based on how well they map the active compounds and exclude the inactive ones.
- The highest-scoring hypothesis, which represents the best alignment of pharmacophoric features among the most active compounds, is selected for further validation.
Rigorous Validation of the Pharmacophore Model
A pharmacophore model is only useful if it can accurately distinguish between active and inactive compounds. Therefore, rigorous validation is a critical step in the workflow.[10]
Caption: Workflow for Pharmacophore Model Validation.
Experimental Protocol: Pharmacophore Model Validation
1. Test Set Validation:
- Objective: To assess the model's ability to identify active compounds in a dataset not used for its creation.
- Procedure:
- Screen the test set of pyrrolo[3,4-b]pyridin-5-one inhibitors against the generated pharmacophore model.
- A robust model should map the active compounds in the test set with high scores and the inactive compounds with low scores.
2. Fischer's Randomization Test:
- Objective: To evaluate the statistical significance of the pharmacophore model.
- Procedure:
- The software generates multiple random pharmacophore models by shuffling the activities of the compounds in the training set.
- If the original hypothesis has a significantly better score than the random models, it indicates that the model is not a result of chance correlation.
3. Decoy Set Screening:
- Objective: To assess the model's ability to distinguish known active compounds from a large set of random, drug-like molecules (decoys).
- Procedure:
- Prepare a decoy set of molecules with similar physicochemical properties to the active compounds but with different topologies.
- Screen both the active compounds and the decoy set against the pharmacophore model.
- Calculate the Enrichment Factor (EF) and Goodness of Hit (GH) score. A high EF and GH score indicate that the model is effective at enriching the active compounds from a large database.
Comparative Analysis: Pharmacophore Modeling vs. Other In Silico Approaches
While pharmacophore modeling is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other computational methods used for virtual screening.
| Method | Principles | Advantages for Pyrrolo[3,4-b]pyridin-5-one Inhibitors | Disadvantages |
| Pharmacophore Modeling | Focuses on the 3D arrangement of essential chemical features for biological activity.[7] | - Excellent for scaffold hopping and discovering novel chemotypes.[13] - Computationally fast, allowing for the screening of very large databases. - Does not require the 3D structure of the target protein. | - Highly dependent on the quality and diversity of the training set. - May miss active compounds that bind in a different mode. |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | - Provides detailed insights into the binding mode and interactions with specific amino acid residues. - Can be more accurate in predicting binding affinity if a high-quality protein structure is available. | - Requires the 3D structure of the target protein. - Computationally more intensive than pharmacophore screening. - Scoring functions can sometimes be inaccurate. |
| 3D-QSAR (Quantitative Structure-Activity Relationship) | Correlates the 3D properties of molecules with their biological activities to build a predictive model.[8] | - Can provide a predictive model for the activity of new analogues. - Offers insights into which steric and electronic fields are important for activity. | - Generally requires a larger and more congeneric dataset of compounds. - The predictive power is often limited to the chemical space of the training set. |
Conclusion
Pharmacophore modeling, when coupled with rigorous validation, is an invaluable tool in the discovery and optimization of novel pyrrolo[3,4-b]pyridin-5-one inhibitors. Its ability to rapidly screen vast chemical libraries and identify structurally diverse hits makes it a highly efficient and cost-effective approach in the early stages of drug discovery. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently develop robust and predictive pharmacophore models to accelerate their research programs. For a comprehensive drug discovery cascade, it is often beneficial to use pharmacophore modeling as an initial filter, followed by more computationally intensive methods like molecular docking for the most promising hits.
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A Comparative Guide to QSAR Studies of Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones: From Molecular Descriptors to Predictive Models
In the landscape of modern drug discovery, the pyrrolo[3,4-b]pyridin-5-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) studies conducted on this versatile heterocyclic system. We will dissect the methodologies, compare them with alternative in silico approaches like molecular docking, and provide the experimental context necessary for researchers, scientists, and drug development professionals to critically evaluate and apply these computational strategies. Our focus is to illuminate the causality behind experimental choices and to ground our discussion in robust, verifiable data.
The Significance of the Pyrrolo[3,4-b]pyridin-5-one Scaffold
The pyrrolo[3,4-b]pyridin-5-one core is an aza-analogue of the isoindolin-1-one system, a key structural component in numerous natural and synthetic compounds with anticancer properties.[1] The inherent structural features of this scaffold, including its planarity, potential for hydrogen bonding, and the ability to be extensively decorated with various substituents, make it an attractive starting point for the design of novel therapeutic agents. Researchers have successfully synthesized and evaluated polysubstituted pyrrolo[3,4-b]pyridin-5-ones against a range of biological targets, including cancer cell lines and viral proteins.[1][2][3] This body of work has generated valuable datasets of chemical structures and their corresponding biological activities, which are the essential ingredients for any QSAR study.
QSAR as a Predictive Tool in Drug Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[4][5] The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts, reducing costs, and accelerating the drug discovery pipeline.[4]
The general workflow of a QSAR study is a multi-step process that requires careful consideration at each stage to ensure the final model is both statistically sound and predictive.
Caption: A generalized workflow for developing a predictive QSAR model.
Comparative Analysis of In Silico Studies on Pyrrolo[3,4-b]pyridin-5-ones
While a multitude of studies have explored the synthesis and biological evaluation of pyrrolo[3,4-b]pyridin-5-ones, comprehensive QSAR analyses on this specific scaffold are less common in the published literature. However, a notable study provides a detailed QSAR investigation against human cervical carcinoma cell lines, which we will use as our primary case study.[2][6] We will compare the insights derived from this QSAR study with those from molecular docking and other computational approaches applied to the same chemical class.
Case Study: QSAR of Pyrrolo[3,4-b]pyridin-5-ones Against Cervical Cancer Cell Lines
In a study investigating the cytotoxicity of 12 polysubstituted pyrrolo[3,4-b]pyridin-5-ones against SiHa, HeLa, and CaSki human cervical carcinoma cell lines, researchers developed QSAR models to understand the structural requirements for activity.[2][6]
Experimental Protocol: QSAR Model Development
-
Data Set: A series of 12 synthesized pyrrolo[3,4-b]pyridin-5-ones with their corresponding in vitro cytotoxicity data (IC50 values) against the three cell lines.[2][6]
-
Structural and Descriptor Calculation:
-
The 3D structures of the compounds were generated and optimized using appropriate computational chemistry software.
-
A large number of molecular descriptors, encoding various aspects of the molecular structure (e.g., topological, electronic, geometric), were calculated.
-
-
Model Building: The QSAR models were built using a statistical method to find the best correlation between a subset of descriptors and the observed biological activity. The study highlights that the presence of six-membered rings was a significant molecular framework in the models for all three cell lines.[2]
-
Validation: The predictive power of the QSAR models was assessed through validation techniques to ensure their reliability.
Key Findings from the QSAR Study:
The QSAR analysis revealed that the number of six-membered rings in the substituents was a crucial determinant of cytotoxic activity.[2] This suggests that aromatic and extended hydrophobic moieties play a key role in the interaction with the biological target or in the overall pharmacokinetic properties of the compounds.
Alternative In Silico Approach: Molecular Docking
Several studies on pyrrolo[3,4-b]pyridin-5-ones have employed molecular docking to complement experimental findings.[1][2] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] This technique provides insights into the binding mode and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Comparison of QSAR and Molecular Docking for Pyrrolo[3,4-b]pyridin-5-ones:
| Feature | QSAR (as applied in the case study) | Molecular Docking (as applied in cited studies) |
| Primary Goal | To build a predictive mathematical model correlating structural features with activity. | To predict the binding pose and interactions of a ligand with a specific protein target. |
| Input Data | A series of compounds with known activities. | 3D structure of the ligand and the target protein. |
| Key Insight | Identifies which global molecular properties (e.g., number of rings, hydrophobicity) are important for activity.[2] | Elucidates specific intermolecular interactions (e.g., H-bonds with specific residues, π-stacking).[1] |
| Predictive Power | Predicts the activity of new compounds without knowledge of the target. | Ranks compounds based on their predicted binding affinity to a known target. |
| Example Application | The QSAR study on cervical cancer cell lines identified the importance of six-membered rings for cytotoxicity.[2] | Docking studies on pyrrolo[3,4-b]pyridin-5-ones identified key interactions with targets like αβ-tubulin and the serine/threonine kinase AKT1.[1][2] |
The QSAR and docking studies, while different in their approach, provide complementary information. For instance, the docking study against αβ-tubulin also highlighted the importance of hydrophobic-aromatic moieties for strong binding, which corroborates the QSAR finding about the significance of six-membered rings.[2]
Caption: QSAR and Molecular Docking as complementary tools in drug design.
Advanced 3D-QSAR Methodologies: CoMFA and CoMSIA
For a more nuanced understanding of the structure-activity relationship, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed.[8][9][10] These techniques go beyond 2D descriptors and analyze the 3D steric and electrostatic fields surrounding a set of aligned molecules.[8][11]
-
CoMFA: Calculates steric and electrostatic interaction fields at various grid points around the aligned molecules and correlates these field values with biological activity.[8][9][11]
-
CoMSIA: In addition to steric and electrostatic fields, it also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed picture of the interaction requirements.[9][10]
While a specific CoMFA or CoMSIA study on pyrrolo[3,4-b]pyridin-5-ones was not identified in the initial search, applying these methods would be a logical next step for this class of compounds. The output of such a study would be 3D contour maps that visualize regions in space where bulky groups, positive or negative charges, or hydrophobic moieties would be favorable or unfavorable for activity. This provides a much more intuitive and granular guide for designing new analogues compared to traditional QSAR.
Experimental Protocol: A Typical 3D-QSAR (CoMFA/CoMSIA) Study
-
Data Set Preparation: A set of compounds with a common core scaffold and a good range of biological activities is required.
-
Molecular Modeling and Alignment: All structures are built in 3D and minimized. A crucial and often challenging step is to align the molecules based on a common substructure.
-
Field Calculation: The aligned molecules are placed in a 3D grid, and the steric, electrostatic, and other interaction fields are calculated at each grid point.
-
Statistical Analysis: Partial Least Squares (PLS) regression is typically used to correlate the field values with the biological activities.[11]
-
Model Validation: Rigorous internal (e.g., leave-one-out cross-validation) and external validation is performed to assess the model's predictive ability.
-
Contour Map Visualization: The results are visualized as 3D contour maps, which guide the structural modifications to enhance activity.
Conclusion and Future Directions
The investigation of polysubstituted pyrrolo[3,4-b]pyridin-5-ones has benefited from computational approaches, primarily through QSAR and molecular docking. The existing QSAR study successfully identified the importance of six-membered rings for cytotoxic activity against cervical cancer cell lines.[2] This finding is supported by molecular docking studies that emphasize the role of hydrophobic and aromatic interactions in binding to protein targets.[1][2]
Comparison Summary:
| Approach | Strengths | Limitations | Application to Pyrrolo[3,4-b]pyridin-5-ones |
| Traditional QSAR | Good for identifying key global physicochemical properties. Does not require a known protein structure. | Can be overly simplistic; does not provide 3D spatial information for design. | Identified the importance of six-membered rings for anticancer activity.[2] |
| Molecular Docking | Provides detailed 3D insights into ligand-protein interactions. Useful for virtual screening. | Requires a high-quality 3D structure of the target protein. Scoring functions can be inaccurate. | Elucidated binding modes with targets like αβ-tubulin and AKT1.[1][2] |
| 3D-QSAR (CoMFA/CoMSIA) | Provides intuitive 3D contour maps for structure-based design. High predictive power. | Highly dependent on the quality of molecular alignment. Can be computationally intensive. | A promising future direction to gain deeper insights into the SAR of this scaffold. |
For future research on the pyrrolo[3,4-b]pyridin-5-one scaffold, an integrated computational approach is recommended. The development of robust 3D-QSAR models (CoMFA/CoMSIA) would provide invaluable guidance for the rational design of new, more potent analogues. These models, when used in conjunction with molecular docking and molecular dynamics simulations, can create a powerful in silico pipeline to accelerate the discovery of novel drug candidates based on this promising heterocyclic system.
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The Ascendant Pyrrolopyridinols: A Comparative Guide to Evaluating the Drug-like Properties of Novel 6H-pyrrolo[3,4-b]pyridin-5-ol Derivatives
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Among the privileged heterocyclic scaffolds, the pyrrolopyridine core has emerged as a recurring motif in a multitude of biologically active compounds.[1][2] Specifically, the 6H-pyrrolo[3,4-b]pyridin-5-ol framework represents a promising chemotype, with derivatives showing potential in areas such as oncology and neurology.[3][4] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, a significant hurdle being the optimization of its pharmacokinetic and safety profile. This guide provides a comprehensive framework for the systematic evaluation of the drug-like properties of novel this compound derivatives, offering a comparative analysis of key Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity parameters.
The early assessment of these properties is paramount to mitigating late-stage attrition in drug development.[5] By integrating a suite of in vitro and in silico assays, researchers can make informed decisions, prioritizing compounds with the highest probability of success.[6][7] This guide will delve into the practical application and interpretation of these assays, providing not only the "how" but also the critical "why" behind each experimental choice. For comparative purposes, we will benchmark our hypothetical novel derivatives (designated as PY-101 and PY-102 ) against Vemurafenib , a commercially successful B-Raf proto-oncogene, serine/threonine kinase (BRAF) inhibitor with a distinct heterocyclic core, which serves as a relevant comparator for orally administered targeted therapies.
I. Foundational Physicochemical and Computational Profiling
Before embarking on resource-intensive in vitro assays, a foundational understanding of the physicochemical properties of the novel derivatives is essential. These properties are strong determinants of a compound's subsequent ADME profile.
A. The Enduring Relevance of Lipinski's Rule of Five
Christopher Lipinski's "Rule of Five" remains a valuable, albeit not inviolable, guideline for predicting the oral bioavailability of a drug candidate.[8][9][10] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.[9]
-
LogP (octanol-water partition coefficient) ≤ 5: This parameter is a measure of the compound's lipophilicity. An optimal balance is required for both membrane permeability and aqueous solubility.[9]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.[10]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[10]
While many successful drugs, particularly in the oncology space, exist "beyond the Rule of Five," it provides a crucial initial filter for prioritizing compounds.[11]
B. In Silico ADME Prediction
The advent of sophisticated computational tools allows for the early prediction of a wide range of ADME properties, guiding the selection of candidates for synthesis and experimental testing.[12][13][14] These models, often employing machine learning algorithms trained on large datasets, can provide valuable insights into:
-
Aqueous solubility
-
Blood-brain barrier penetration
-
Plasma protein binding
-
Cytochrome P450 (CYP) inhibition and metabolism
-
Potential for toxicity
Numerous free and commercial software packages are available for these predictions.[15][16] It is crucial to use these tools as a guide and not a replacement for experimental data, as their predictive accuracy can vary depending on the chemical space of the training set.
Table 1: Comparative Physicochemical and In Silico Profiling
| Parameter | PY-101 (Hypothetical) | PY-102 (Hypothetical) | Vemurafenib (Comparator) |
| Molecular Weight (Da) | 420.5 | 485.2 | 489.9 |
| LogP | 3.8 | 4.5 | 3.6 |
| Hydrogen Bond Donors | 2 | 3 | 3 |
| Hydrogen Bond Acceptors | 5 | 7 | 6 |
| Lipinski Violations | 0 | 0 | 0 |
| In Silico Predicted Solubility (µg/mL) | 25 | 10 | 15 |
| In Silico Predicted Caco-2 Permeability (nm/s) | 15 x 10⁻⁶ | 25 x 10⁻⁶ | 20 x 10⁻⁶ |
| In Silico Predicted CYP3A4 Inhibition | Low Risk | Moderate Risk | High Risk |
II. Experimental Evaluation of Absorption and Permeability
The ability of a compound to be absorbed from the gastrointestinal tract into the bloodstream is a critical determinant of its oral bioavailability. We will explore two complementary assays to assess this.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method for predicting passive diffusion across the gastrointestinal tract.[17][18] It measures the permeation of a compound from a donor compartment, through an artificial membrane coated with a lipid solution, to an acceptor compartment.[17] This assay is cost-effective and provides a rapid assessment of a compound's intrinsic permeability, devoid of complexities such as active transport or metabolism.[18][19]
-
Preparation of the PAMPA Sandwich: A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., 2% phosphatidylcholine in dodecane). A 96-well acceptor plate is filled with buffer.
-
Compound Addition: The test compounds (PY-101, PY-102, and Vemurafenib) are dissolved in a buffer solution and added to the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, forming a "sandwich," and incubated for a defined period (e.g., 4-18 hours) at room temperature.[18][20]
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using the concentrations in the donor and acceptor wells and the incubation parameters.
B. Caco-2 Permeability Assay
The Caco-2 permeability assay is considered the gold standard in vitro model for predicting human intestinal absorption.[21][22] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters (e.g., P-glycoprotein).[21][23] This assay provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport mechanisms.[18]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and monolayer formation.[22]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).[21]
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A→B) Transport: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This represents absorption from the gut into the bloodstream.
-
Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This assesses the extent of active efflux back into the intestinal lumen.[24]
-
-
Quantification: Samples are taken from the receiver chamber at various time points and analyzed by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER): The Papp is calculated for both directions. The efflux ratio (ER = Papp(B→A) / Papp(A→B)) is determined. An ER > 2 is indicative of active efflux.[22]
Table 2: Comparative Permeability Data
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Human Absorption |
| PY-101 | 8.5 | 6.2 | 7.1 | 1.1 | Moderate |
| PY-102 | 15.2 | 12.8 | 28.2 | 2.2 | High (potential for efflux) |
| Vemurafenib | 12.1 | 9.5 | 25.6 | 2.7 | High (known P-gp substrate) |
Interpretation: PY-101 demonstrates moderate passive permeability and is not a substrate for major efflux transporters. PY-102 has higher intrinsic permeability but is likely subject to active efflux, which could limit its oral bioavailability.
III. Metabolic Stability Assessment
The metabolic stability of a compound is a critical determinant of its half-life and dosing regimen.[25][26] Rapid metabolism can lead to low bioavailability and the need for frequent dosing.
A. Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) family.[26][27] This assay provides a rapid and cost-effective way to assess a compound's susceptibility to oxidative metabolism.[27]
-
Incubation Mixture Preparation: A mixture containing liver microsomes (from human or other species), the test compound, and a buffer is prepared.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.[25]
-
Time-Course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.
-
Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The percentage of compound remaining over time is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
B. Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes, including Phase II conjugating enzymes.[26][28] Hepatocyte stability assays utilize intact liver cells, providing a more comprehensive picture of a compound's overall metabolic fate.[26]
The protocol is similar to the microsomal stability assay, with the key difference being the use of cryopreserved or fresh hepatocytes instead of microsomes. The incubation times are typically longer to account for both Phase I and Phase II metabolism.
Table 3: Comparative Metabolic Stability Data
| Compound | Microsomal Half-life (t½, min) | Hepatocyte Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| PY-101 | > 60 | > 90 | < 10 | Low |
| PY-102 | 25 | 18 | 45 | Moderate to High |
| Vemurafenib | 45 | 35 | 28 | Moderate |
Interpretation: PY-101 exhibits high metabolic stability, suggesting a low in vivo clearance and a potentially long half-life. PY-102 is more susceptible to metabolism, which may necessitate more frequent dosing or structural modifications to block metabolic "soft spots."
IV. Early Cytotoxicity Profiling
Assessing the potential for a compound to be toxic to cells is a critical early step in safety evaluation. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[29][30][31]
A. MTT Cytotoxicity Assay
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[31] The amount of formazan produced is proportional to the number of viable cells.[29]
-
Cell Seeding: A relevant cell line (e.g., HepG2, a human liver cancer cell line, to assess potential hepatotoxicity) is seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds (PY-101, PY-102, and Vemurafenib) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: The treatment media is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours to allow for formazan crystal formation.[32]
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a plate reader at a wavelength of ~570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ (the concentration at which 50% of cell growth is inhibited) is calculated.
Table 4: Comparative Cytotoxicity Data (HepG2 cells, 48h incubation)
| Compound | IC₅₀ (µM) | Therapeutic Index (Hypothetical Target IC₅₀ / Cytotoxicity IC₅₀) |
| PY-101 | > 50 | > 100 |
| PY-102 | 15 | 30 |
| Vemurafenib | 8 | 16 |
Interpretation: PY-101 shows a favorable cytotoxicity profile with a high IC₅₀ value and a large therapeutic index. PY-102 exhibits moderate cytotoxicity, which would warrant further investigation. The therapeutic index provides a preliminary assessment of the compound's safety margin.
V. Integrated Workflow and Decision-Making
The evaluation of drug-like properties is not a linear process but rather an iterative cycle of design, synthesis, testing, and analysis. The data generated from the assays described above should be considered in a holistic manner to guide the optimization of lead compounds.
Figure 1: Integrated workflow for evaluating the drug-like properties of novel compounds.
VI. Conclusion and Future Directions
The systematic evaluation of drug-like properties is an indispensable component of modern drug discovery. For novel chemical series such as the this compound derivatives, a tiered and integrated approach, combining in silico predictions with a carefully selected panel of in vitro ADME and toxicity assays, is essential for efficient lead optimization.
Based on our comparative analysis, a hypothetical derivative like PY-101 , with its favorable balance of moderate permeability, high metabolic stability, and low cytotoxicity, would be prioritized for further investigation, including in vivo pharmacokinetic and efficacy studies. Conversely, a compound like PY-102 , while possessing high permeability, raises red flags due to potential efflux and metabolic liabilities, warranting further medicinal chemistry efforts to mitigate these issues.
By embracing the principles and methodologies outlined in this guide, researchers can navigate the complex path of drug development with greater confidence, ultimately increasing the likelihood of translating promising chemical matter into life-changing medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6h-Pyrrolo[3,4-b]pyridin-5-ol for Laboratory Professionals
Hazard Assessment and Characterization
Before any disposal procedures can be initiated, a thorough hazard assessment is paramount. Based on data from related pyrrolopyridine and pyridine derivatives, 6h-Pyrrolo[3,4-b]pyridin-5-ol should be handled as a hazardous substance. The pyrrolopyridine scaffold is a component of various biologically active molecules, and similar heterocyclic nitrogen compounds can exhibit toxic properties.[1][2][3]
Key Potential Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][5][6]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[4][5][7][8][9]
-
Environmental Hazard: As with many synthetic organic compounds, it should be prevented from entering drains or waterways.[10]
In the absence of specific data, it is prudent to treat this compound with a high degree of caution. All chemical waste must be managed in accordance with federal, state, and local regulations.[10] The Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a comprehensive framework for hazardous waste management.[11][12][13][14][15][16][17]
| Property | Value/Information | Source |
| Chemical Name | 6H-pyrrolo[3,4-b]pyridine | PubChem[18] |
| Molecular Formula | C7H6N2 | PubChem[18] |
| Molecular Weight | 118.14 g/mol | PubChem[18] |
| Physical State | Solid (Assumed based on related compounds) | N/A |
| Solubility | Data not available; likely soluble in organic solvents. | N/A |
| Toxicity | Toxicological properties have not been thoroughly investigated. Handle as harmful. | General knowledge for related compounds[4][5] |
| Flash Point | Data not available. Handle as potentially flammable. | General precaution for organic compounds[4][6] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional policies.[5][10][19]
-
Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[10]
-
Protective Clothing: A laboratory coat must be worn to prevent contamination of personal clothing.[10]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to never dispose of it down the drain or in the regular trash. It must be managed as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Isolate the Waste: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a designated hazardous waste container.[11]
-
Container Compatibility: The waste container must be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is generally appropriate.[12]
-
Avoid Mixing: Do not mix this waste with incompatible materials. For example, avoid mixing with strong oxidizing agents or strong acids unless part of a specific neutralization protocol.
Step 2: Labeling the Waste Container
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[13]
-
Full Chemical Name: List the full chemical name: "this compound."
-
Concentration: Indicate the approximate concentration or quantity of the compound in the waste.
-
Hazard Pictograms: Affix the appropriate GHS hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
Step 3: Storage of Chemical Waste
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[14]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Regular Inspection: Inspect the waste container weekly for any signs of leaks, corrosion, or deterioration.[14]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Once the waste container is full or has reached the storage time limit set by your institution (typically 90 or 180 days depending on generator status), contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[10][13][16]
-
Provide Information: Provide the EHS office or contractor with the full chemical name and any available safety information.
-
Manifest System: The disposal of hazardous waste will be tracked using a hazardous waste manifest system, which documents the waste from its point of generation to its final disposal facility.[12][13][16]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and decisive action is critical.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact your institution's emergency response team.
-
Consult SDS/Safety Officer: If available, consult the Safety Data Sheet for specific cleanup instructions. In its absence, follow general protocols for hazardous solids.
-
Containment: For a small, manageable spill, and only if you are trained to do so, contain the spill using an appropriate absorbent material (e.g., chemical spill pillows or vermiculite).
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[5][8][20]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][8][20]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][8][20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][19]
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, which are rooted in the established regulations of bodies like the EPA and OSHA, you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific Chemical Hygiene Plan and EHS professionals for guidance tailored to your unique laboratory setting.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6h-Pyrrolo[3,4-b]pyridin-5-ol
This guide provides essential safety protocols and logistical plans for the handling and disposal of 6h-Pyrrolo[3,4-b]pyridin-5-ol. As the toxicological properties of this specific compound have not been exhaustively investigated, these recommendations are grounded in a comprehensive analysis of its known hazard classifications and the established safety profiles of structurally similar pyrrolopyridine derivatives.[1][2][3] Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Assessment: Understanding the Risks
Based on available Safety Data Sheets (SDS) for this compound and analogous compounds, a clear hazard profile emerges. The compound is classified as hazardous under OSHA (29 CFR 1910.1200) and presents the following primary risks[1][4][5]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][5][6]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][5][6]
-
Serious Eye Irritation (Category 2A): Causes serious and potentially damaging eye irritation.[1][5][6]
-
Respiratory Tract Irritation (Specific Target Organ Toxicity, Single Exposure, Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1][5][6]
The causality behind these classifications lies in the reactive nature of the heterocyclic aromatic structure. Such compounds can interact with biological macromolecules, leading to irritation and toxic effects upon exposure. Given that the full toxicological profile is incomplete, we must operate with a heightened level of caution, treating the compound as potentially harmful by all routes of exposure.[1][2]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is mandatory to create a robust barrier against exposure. The following equipment must be used for all procedures involving this compound.
Eye and Face Protection
The eyes are particularly vulnerable to chemical insults. Standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times.[1][3] This design provides a seal around the eyes, protecting against splashes, dust, and vapors.
-
Recommended for High-Risk Procedures: When handling larger quantities (>1 liter), working with a solution under pressure, or if there is a significant splash hazard, a full-face shield must be worn in addition to chemical splash goggles.[7][8] The face shield provides a secondary barrier, protecting the neck and face.[7]
Hand Protection
Skin contact is a primary route of exposure that can cause significant irritation.[1]
-
Gloves: Handle the compound with chemically resistant gloves that have been inspected for tears or pinholes before use.[1] While disposable nitrile gloves are common in laboratories, they provide only short-term splash protection.[9] For prolonged handling, consider more robust options like butyl rubber or neoprene.
-
Glove Technique: Always use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[1][3] Contaminated gloves must be disposed of immediately as hazardous waste.[1] After any procedure, wash hands thoroughly with soap and water.[1][3]
Body Protection
Protecting the skin from accidental spills is crucial.
-
Laboratory Coat: A flame-resistant lab coat must be worn and kept fully buttoned.[7] This provides a removable barrier in the event of a significant spill.
-
Apparel: Full-length pants (or equivalent attire) and closed-toe, closed-heel shoes are required to cover all exposed skin on the lower body and feet.[8][9] Polyester and acrylic fabrics should be avoided due to their low resistance to chemicals and heat.
Respiratory Protection
Inhalation of dust or aerosols can cause respiratory tract irritation.[1]
-
Primary Control: The most effective control is to handle the solid compound exclusively within a certified chemical fume hood to prevent the formation and inhalation of dust and aerosols.[1][2]
-
Secondary Control: If engineering controls are insufficient to keep exposure below permissible limits, respiratory protection is required. For nuisance dust exposures, a NIOSH-approved P95 or P1 (EU EN 143) particle respirator is appropriate.[1][3] For higher-level protection or potential vapor exposure, use combination OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1][3] Any use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical evaluation.[9]
Summary of PPE and Safety Protocols
The following table summarizes the essential PPE and safety measures for easy reference.
| Protection Type | Specification & Standard | Rationale & Key Considerations |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 / EN 166). Face shield for high splash risk. | Protects against serious eye irritation from splashes, dust, and vapors.[1][7] |
| Hand | Chemically resistant gloves (e.g., Nitrile for splash, Butyl/Neoprene for immersion). | Prevents skin irritation and absorption.[1] Inspect before use and change frequently. |
| Body | Flame-resistant lab coat (fully buttoned), long pants, closed-toe shoes. | Provides full skin coverage and a removable barrier against spills.[7][8] |
| Respiratory | Handle in a chemical fume hood. Use NIOSH-approved respirator (e.g., P95/P100) if hood is unavailable. | Prevents respiratory tract irritation from inhalation of dust or aerosols.[1][3] |
| Hygiene | Wash hands thoroughly after handling. | Removes residual contamination. A fundamental practice of good industrial hygiene.[1][3] |
| Work Area | Ensure an accessible safety shower and eye wash station are available. | Provides immediate decontamination in case of emergency exposure.[2] |
Operational and Disposal Plans
A structured workflow is essential for minimizing risk during handling and disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, designate a specific work area within a chemical fume hood. Ensure all necessary PPE is available and has been inspected. Verify that a safety shower and eyewash station are accessible and unobstructed.[2]
-
Weighing & Handling: Perform all manipulations of the solid compound, such as weighing and transferring, within the fume hood to contain any dust.[1]
-
In-Use: Keep containers of the compound tightly sealed when not in use.[2] If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling Cleanup: Decontaminate the work surface thoroughly after completion of the task.
-
PPE Removal: Remove PPE in the correct order (gloves first), avoiding cross-contamination. Dispose of all contaminated, single-use PPE as hazardous waste.[10]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.[1]
Safe Handling Workflow Diagram
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spills: Evacuate personnel to a safe area. Wearing full PPE, cover the spill with an inert absorbent material. Sweep up and shovel into a suitable, closed container for disposal.[1][3] Do not let the product enter drains.[1][3]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Collect unused material, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.[10]
-
Disposal Route: This material must be disposed of via a licensed professional waste disposal service.[1] It should not be disposed of down the drain or mixed with general laboratory trash.[1][10] Follow all institutional, local, and national regulations for hazardous waste disposal.
By implementing this comprehensive PPE and handling plan, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
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- CymitQuimica. (2023-10-16). Safety Data Sheet for 2-(7-Oxo-5H-pyrrolo[3,4-b]pyridin-6(7h)-yl)acetic acid.
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- CymitQuimica. (2023-05-26). Safety Data Sheet for 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
